Bis(trimethylsilyl) sulfate
Description
Structure
3D Structure
Properties
IUPAC Name |
bis(trimethylsilyl) sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O4SSi2/c1-12(2,3)9-11(7,8)10-13(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUQDZRWZXUUAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OS(=O)(=O)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18O4SSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171382 | |
| Record name | Bistrimethylsilylsulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18306-29-1 | |
| Record name | Silanol, trimethyl-, 1,1′-sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18306-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bistrimethylsilylsulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018306291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bistrimethylsilylsulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(trimethylsilyl) sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bistrimethylsilylsulfate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K4D2P4A3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bis(trimethylsilyl) sulfate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
CAS Number: 18306-29-1
Introduction
Bis(trimethylsilyl) sulfate (BTMS or BSS) is a versatile organosilicon reagent with significant applications in organic synthesis. Its utility is primarily centered on its function as a potent silylating agent and a mild sulfonating agent. In the context of drug discovery and development, BTMS serves as a valuable tool for the introduction of trimethylsilyl protecting groups and for the synthesis of sulfonamide moieties, a common pharmacophore in a wide range of therapeutic agents. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, handling, and applications of this compound, with a focus on its practical use in a laboratory setting.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference.
| Property | Value |
| CAS Number | 18306-29-1 |
| Molecular Formula | C₆H₁₈O₄SSi₂ |
| Molecular Weight | 242.44 g/mol |
| Appearance | White to off-white or beige to brownish low melting crystals or solid.[1][2] |
| Melting Point | 41-44 °C |
| Boiling Point | 87-90 °C at 4 mmHg |
| Density | 1.041 g/cm³ (predicted) |
| Solubility | Soluble in most organic solvents. Reacts with water.[3] |
| Moisture Sensitivity | Highly sensitive to moisture; hydrolyzes.[1] |
Synthesis and Handling
This compound is typically synthesized by the reaction of sulfuric acid with a trimethylsilylating agent, such as trimethylsilyl chloride, under anhydrous conditions.[4] Due to its high moisture sensitivity, it is crucial to handle and store the compound under an inert, dry atmosphere (e.g., nitrogen or argon). All glassware and solvents used in reactions involving BTMS must be rigorously dried to prevent hydrolysis and ensure reproducibility.
Applications in Organic Synthesis and Drug Development
The reactivity of this compound is centered around the lability of the Si-O bond, making it an effective reagent in several key transformations relevant to pharmaceutical synthesis.
Silylating Agent
As a silylating agent, BTMS is used to introduce the trimethylsilyl (TMS) protecting group to various functional groups, including alcohols, phenols, carboxylic acids, and amines.[5] The TMS group enhances the volatility of non-volatile compounds, a critical step for their analysis by gas chromatography (GC) and mass spectrometry (MS). In drug development, this is essential for pharmacokinetic studies and quality control of active pharmaceutical ingredients (APIs).[6]
Sulfonating Agent
BTMS serves as a mild and effective sulfonating agent for aromatic and heterocyclic compounds.[2] This is particularly relevant in the synthesis of sulfa drugs and other sulfonamide-containing pharmaceuticals, which exhibit a broad range of biological activities, including antibacterial, antiviral, and anticancer properties.[3] Unlike harsher sulfonating agents, BTMS often allows for sulfonation under milder conditions, which is advantageous when working with sensitive substrates.
Catalyst
This compound can also act as a catalyst in various organic transformations. For instance, it has been shown to catalyze the thioacetalisation of carbonyl compounds when supported on silica.[2]
Experimental Protocols
The following are detailed experimental protocols for representative applications of this compound in organic synthesis.
Protocol 1: Sulfonation of Anisole
This protocol describes the sulfonation of anisole using this compound to produce anisolesulfonic acid.
Materials:
-
Anisole
-
This compound (BTMS)
-
Distillation apparatus
-
Heating mantle
-
Round-bottom flask
-
Water
-
Barium salt for isolation (optional)
Procedure:
-
In a dry round-bottom flask equipped with a distillation head and a magnetic stirrer, combine anisole and this compound in a 1:1 molar ratio.
-
Heat the reaction mixture to 125-170 °C for approximately 2 hours.
-
During the heating, hexamethyldisiloxane (HMDS) will be formed as a byproduct and can be distilled off.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the cooled mixture into water.
-
The resulting anisolesulfonic acid can be isolated, for example, as its barium salt.
Protocol 2: Silylation of a Hindered Phenol
This protocol provides a general procedure for the silylation of a sterically hindered phenol using a mixture of hexamethyldisilazane (HMDS) and a catalytic amount of this compound.
Materials:
-
Hindered phenol
-
Hexamethyldisilazane (HMDS)
-
This compound (BTMS)
-
Anhydrous inert solvent (e.g., toluene or acetonitrile)
-
Reaction vessel with a reflux condenser and inert gas inlet
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the hindered phenol and a suitable anhydrous solvent.
-
Add a stoichiometric excess of hexamethyldisilazane (HMDS).
-
Add a catalytic amount of this compound to the mixture. A mixture of HMDS and BTMS has been described as a potent silylating agent.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress of the reaction by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure. The silylated product can then be purified by distillation or chromatography if necessary.
Visualizations
Synthesis of a Sulfonamide Derivative
The following diagram illustrates a conceptual workflow for the synthesis of a sulfonamide, a key functional group in many pharmaceutical compounds, highlighting the role of this compound.
Caption: Workflow for the synthesis of a sulfonamide using BTMS.
References
An In-Depth Technical Guide to Bis(trimethylsilyl) sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(trimethylsilyl) sulfate (BTMS) is a versatile organosilicon compound with the chemical formula C₆H₁₈O₄SSi₂. It serves as a powerful silylating and sulfonating agent in organic synthesis. Its ability to introduce trimethylsilyl groups enhances the volatility of non-volatile compounds, making them amenable to analysis by gas chromatography-mass spectrometry (GC-MS). This property is particularly valuable in drug development for the analysis of metabolites and active pharmaceutical ingredients. Furthermore, BTMS is utilized in sulfonation reactions under relatively mild conditions. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and reaction mechanisms.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below, providing essential information for its handling, storage, and application in experimental settings.
| Property | Value |
| Molecular Weight | 242.44 g/mol |
| Molecular Formula | C₆H₁₈O₄SSi₂ |
| CAS Number | 18306-29-1 |
| Appearance | Beige to brownish low melting crystals or white to almost white powder/crystal |
| Melting Point | 41-44 °C |
| Boiling Point | 87-90 °C at 4 mmHg |
| Density | 1.041 g/cm³ |
| Solubility | Soluble in benzene. Reacts with water. |
| Stability | Moisture sensitive; hydrolyzes in the presence of water. Stable under dry, inert conditions. |
Synthesis of this compound
A common method for the preparation of this compound involves the reaction of hexamethyldisiloxane with concentrated sulfuric acid.
Experimental Protocol: Synthesis from Hexamethyldisiloxane and Sulfuric Acid
Materials:
-
Hexamethyldisiloxane
-
Concentrated sulfuric acid (95-98%)
-
Pentane (dry)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice-salt bath
-
Continuous liquid-liquid extractor
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 162.0 g (1.00 mole) of hexamethyldisiloxane.
-
Cool the flask in an ice-salt bath.
-
Slowly add 260 g (approximately 2.5 moles) of concentrated sulfuric acid dropwise over a period of two hours with continuous stirring. A white, crystalline slurry will form.
-
After the addition is complete, transfer the reaction mixture to a continuous liquid-liquid extractor.
-
Extract the mixture with dry pentane for 48 hours while maintaining the temperature of the reaction mixture with an ice bath.
-
Remove the pentane from the extract under vacuum using a rotary evaporator to yield white, crystalline this compound.
Applications in Organic Synthesis
This compound is a valuable reagent in organic synthesis, primarily for sulfonation and silylation reactions.
Sulfonation of Aromatic Compounds
BTMS can sulfonate activated aromatic compounds under milder conditions than traditional methods using fuming sulfuric acid.
Materials:
-
Anisole
-
This compound
-
Water
-
Barium carbonate
-
Heating mantle
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a distillation apparatus, mix 3.8 g (0.035 mole) of anisole and 8.5 g (0.035 mole) of this compound.
-
Heat the mixture to 125-170 °C for 2 hours. During this time, hexamethyldisiloxane (HMDS) will distill off.
-
After cooling, pour the reaction mixture into 10 mL of water.
-
To isolate the product, add an aqueous suspension of barium carbonate to precipitate the barium salt of anisolesulfonic acid.
-
Filter the precipitate and dry to obtain the product.
The sulfonation of aromatic compounds with this compound proceeds through an electrophilic aromatic substitution mechanism. The active electrophile is thought to be sulfur trioxide, which is generated in situ.
Silylation for GC-MS Analysis
This compound can be used as a silylating agent to derivatize polar molecules, such as alcohols, to increase their volatility for GC-MS analysis.
Materials:
-
Alcohol sample
-
This compound
-
Anhydrous aprotic solvent (e.g., pyridine, dichloromethane)
-
GC vial
-
Heating block or oven
Procedure:
-
Dissolve a small amount of the alcohol sample in an anhydrous aprotic solvent in a GC vial.
-
Add an excess of this compound to the solution.
-
Cap the vial tightly and heat at 60-70 °C for 30-60 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
The silylation of an alcohol with a silylating agent like this compound proceeds via a nucleophilic substitution reaction at the silicon atom.
Conclusion
This compound is a highly effective and versatile reagent for sulfonation and silylation reactions in organic chemistry. Its application in the derivatization of polar molecules for GC-MS analysis makes it a valuable tool in the field of drug development and metabolic research. The experimental protocols and reaction mechanisms provided in this guide offer a solid foundation for the practical application of this important compound in a laboratory setting. Proper handling and storage, particularly with respect to its moisture sensitivity, are crucial for its successful utilization.
Bis(trimethylsilyl) Sulfate: A Comprehensive Technical Guide to Its Reaction Mechanisms and Applications
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(trimethylsilyl) sulfate, ((CH₃)₃SiO)₂SO₂, abbreviated as BTMS or T₂SO₄, is a versatile and powerful reagent in organic synthesis. Its reactivity is dominated by the labile silicon-oxygen bonds, allowing it to function as both a potent silylating agent and an effective sulfonating agent under specific conditions.[1][2] This technical guide provides an in-depth exploration of the core reaction mechanisms of this compound. It details its synthesis, its role in silylation and sulfonation reactions, and its application in other organic transformations. Detailed experimental protocols, quantitative data summarized in tabular form, and mechanistic and workflow diagrams are provided to facilitate practical application and further research in academic and industrial settings.
Introduction and Physicochemical Properties
This compound is a solid at room temperature with a relatively low melting point of 41-44 °C.[1] It is highly sensitive to moisture, readily hydrolyzing upon contact with water, which necessitates handling under anhydrous conditions.[1] Its dual functionality stems from its ability to act as a source of the trimethylsilyl (TMS) group for protecting group chemistry and as a sulfonating agent for aromatic and other functionalized compounds.[2][3] The compound is typically prepared from the reaction of trimethylsilyl chloride with sulfuric acid.[2][4]
Physical and Chemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₈O₄SSi₂ | |
| Molar Mass | 242.44 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 41-44 °C | [1] |
| Boiling Point | 239.4 °C @ 760 mmHg; 90 °C @ 4 mmHg | [1] |
| Density | 1.041 g/cm³ | [1] |
| Moisture Sensitivity | Highly sensitive, hydrolyzes in air | [1] |
| Solubility | Soluble in most organic solvents | [5] |
Synthesis of this compound
The most common laboratory synthesis of this compound involves the reaction of concentrated sulfuric acid with an excess of trimethylsilyl chloride (TMSCl).[2][4] The reaction proceeds with the elimination of hydrogen chloride gas. Rigorous exclusion of moisture is critical to prevent the hydrolysis of both the starting material and the product.[1]
Reaction: 2 (CH₃)₃SiCl + H₂SO₄ → ((CH₃)₃SiO)₂SO₂ + 2 HCl
The product can be purified by vacuum distillation.[2]
Caption: Synthesis of this compound from TMSCl and H₂SO₄.
Core Reaction Mechanisms
The reactivity of this compound is centered around two primary pathways: silylation, involving the transfer of a trimethylsilyl group, and sulfonation, involving the introduction of a sulfonic acid group.
Silylation Reactions
This compound is a powerful silylating agent, used to protect hydroxyl groups in alcohols, among other functionalities. The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on one of the electrophilic silicon atoms of BTMS.[6] This process is analogous to other silylation reactions using reagents like TMSCl or BSA.[6][7]
Recent studies have shown that the chemistry of silylated sulfuric acid is complex.[4] BTMS can react further to form the tris(trimethylsilyl)oxosulfonium ion, [T₃SO₄]⁺ (where T=Me₃Si), which is considered an even more potent silylating species, representing a source for a more "naked" [Me₃Si]⁺ cation.[4]
Caption: General mechanism for the silylation of an alcohol using BTMS.
Sulfonation Reactions
This compound is an effective sulfonating agent for activated aromatic and heterocyclic compounds.[2][5] Unlike harsher sulfonating agents like fuming sulfuric acid, BTMS often provides better regioselectivity and milder reaction conditions. The reaction proceeds via electrophilic aromatic substitution, where the BTMS acts as the source of the SO₃ electrophile. The byproduct of this reaction is hexamethyldisiloxane (HMDSO).[2]
Benzene and deactivated rings like nitrobenzene do not react with BTMS, whereas electron-rich substrates such as anisole, aniline, and thiophene are readily sulfonated in good yields.[2][3]
Caption: Mechanism for the sulfonation of an aromatic compound with BTMS.
Other Reactions
When supported on silica, this compound is an efficient reagent system for promoting the thioacetalisation of carbonyl compounds at room temperature.[3] It also reacts chemically with the silanol groups on the surface of silica, a process known as chemisorption.[3]
Quantitative Data on Sulfonation Reactions
The following table summarizes the reaction conditions and yields for the sulfonation of various aromatic compounds using this compound, as reported in the literature.
| Substrate | Molar Ratio (Substrate:BTMS) | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Toluene | 1:1 | 200-220 | 10 | Barium toluenesulfonate | 23 | [2] |
| Aniline | 1:1 | 160 | - | Sulfanilic acid | 65 | [2] |
| Dimethylaniline | 1:1 | 160-170 | - | Dimethylanilinesulfonic acid | 79 | [2] |
| Anisole | 1:1 | 125-170 | 2 | Anisolesulfonic acid (as Ba salt) | 78 | [2] |
| Thiophene | 1:3 | 100 | 2 | Thiophenesulfonic acid (as Ba salt) | 77 | [2] |
Experimental Protocols
All procedures involving this compound must be conducted under anhydrous conditions, typically using an inert atmosphere (e.g., nitrogen or argon) and oven-dried glassware.
General Protocol for Aromatic Sulfonation
This protocol is adapted from the literature procedure for the sulfonation of anisole.[2]
Materials:
-
Anisole (1 equivalent)
-
This compound (1 equivalent)
-
Round-bottom flask with a distillation head and receiving flask
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Barium carbonate (for workup)
-
Water, Hydrochloric acid (for workup)
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, distillation head, and receiving flask under a positive pressure of an inert gas.
-
Reaction: Charge the flask with anisole (e.g., 3.8 g, 0.035 mol) and this compound (e.g., 8.5 g, 0.035 mol).
-
Heating: Heat the reaction mixture to 125-170 °C for approximately 2 hours. During this time, the byproduct hexamethyldisiloxane (HMDSO) will distill from the reaction mixture.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add an equal volume of water and stir.
-
Add an aqueous suspension of barium carbonate (BaCO₃) and heat the mixture for 30 minutes.
-
Filter the hot solution to remove any solids.
-
Evaporate the filtrate to dryness to obtain the barium salt of the sulfonic acid.
-
-
Isolation (for free acids like sulfanilic acid):
-
After cooling, dissolve the solid residue in a 40% NaOH solution.
-
Filter the solution.
-
Acidify the filtrate with concentrated HCl and cool to 0 °C to precipitate the sulfonic acid.
-
Collect the crystals by vacuum filtration and dry in vacuo.[2]
-
Caption: Experimental workflow for a typical aromatic sulfonation reaction.
Conclusion and Future Directions
This compound is a highly valuable reagent with well-defined, dual reactivity. Its utility as a powerful silylating agent and a mild, selective sulfonating agent makes it an important tool in modern organic synthesis. The ability to perform sulfonations on activated aromatic systems without the harsh conditions of traditional reagents is particularly noteworthy.
Future research may focus on expanding its applications, including:
-
Development of new catalytic systems involving BTMS.[1]
-
Application in the synthesis of novel pharmaceutical compounds.[1]
-
Exploration of its utility in materials science for surface modifications.[1]
-
Further investigation into the chemistry of related silylated superacidic systems.[4]
References
- 1. This compound (18306-29-1) for sale [vulcanchem.com]
- 2. afinitica.com [afinitica.com]
- 3. afinitica.com [afinitica.com]
- 4. Silylated Sulfuric Acid: Preparation of a Tris(trimethylsilyl)oxosulfonium [(Me3Si−O)3SO]+ Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 7. Silylation - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Structure Elucidation of Bis(trimethylsilyl) sulfate
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of bis(trimethylsilyl) sulfate, ((CH₃)₃Si)₂SO₄. The document details its synthesis, structural properties, and the key analytical techniques used for its characterization.
Introduction
This compound (BTSS), with the chemical formula C₆H₁₈O₄SSi₂, is a versatile organosilicon reagent.[1][2][3] It functions as a powerful silylating agent, used to introduce trimethylsilyl (TMS) groups into molecules, thereby protecting functional groups or increasing volatility for analytical procedures like gas chromatography.[4] Its reactivity also extends to the preparation of alkenylsilanes and the sulfonation of certain aromatic compounds.[1] Given its utility, a thorough understanding of its structure is critical for predicting its reactivity and optimizing its application in complex chemical syntheses.
This guide outlines the key experimental techniques and data used to confirm the molecular structure of this compound, a low-melting, moisture-sensitive crystalline solid.[1][5]
Synthesis and Handling
This compound is highly sensitive to moisture and will readily hydrolyze.[5] All synthesis and handling operations must be performed under anhydrous conditions, typically under an inert atmosphere of nitrogen or argon.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of silyl esters from sulfuric acid.[6]
Materials:
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Chlorotrimethylsilane ((CH₃)₃SiCl), freshly distilled
-
Hexamethyldisilazane ((CH₃)₃SiNHSi(CH₃)₃)
-
Anhydrous Hexane
-
Anhydrous Toluene
-
Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser with a drying tube.
Procedure:
-
Reaction Setup: Assemble the glassware and flame-dry under vacuum or dry in an oven at 120°C overnight. Allow to cool to room temperature under a stream of dry nitrogen.
-
Initial Reaction: To the cooled flask, add concentrated sulfuric acid (1.0 eq) via syringe. Begin vigorous stirring and cool the flask in an ice-water bath.
-
Addition of Silylating Agent: Add a solution of chlorotrimethylsilane (2.2 eq) in anhydrous hexane dropwise via the addition funnel over a period of 1 hour. Hexamethyldisilazane can be added to scavenge the HCl byproduct.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours. The reaction progress can be monitored by observing the cessation of HCl gas evolution.
-
Isolation: The product exists as a white crystalline slurry. Filter the crude product under an inert atmosphere. Wash the collected solid with cold, anhydrous hexane to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by vacuum distillation (e.g., at 87-90 °C under 4 mmHg pressure) or by recrystallization from a non-polar solvent like n-pentane to yield colorless crystals.[2]
Structural Elucidation Techniques
A combination of crystallographic and spectroscopic methods is required for the complete structural elucidation of this compound.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, yielding precise bond lengths, bond angles, and the overall molecular geometry in the solid state. Crystalline this compound has been successfully prepared and structurally characterized, confirming its molecular connectivity and conformation.
Table 1: Key Crystallographic Parameters for this compound (Note: Specific experimental values from literature are not available in the provided search results. The data below represents typical values for related organosilicon sulfate structures.)
| Parameter | Value (Predicted/Typical) | Description |
| Crystal System | Monoclinic | Common crystal system for such molecules. |
| Space Group | P2₁/c | A frequently observed space group. |
| Si-O Bond Length | ~1.65 Å | Typical length for a silicon-oxygen single bond. |
| S=O Bond Length | ~1.45 Å | Typical length for a sulfur-oxygen double bond. |
| S-O (Ester) Bond Length | ~1.58 Å | Typical length for a sulfur-oxygen single bond. |
| Si-O-S Bond Angle | ~125° | Reflects the geometry around the ester oxygen. |
| O=S=O Bond Angle | ~120° | Consistent with sp² hybridization at the sulfur. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structure in solution and ensuring the purity of the synthesized compound.
Experimental Protocol: NMR Sample Preparation & Analysis
-
Under an inert atmosphere, dissolve ~10-20 mg of crystalline this compound in ~0.6 mL of a dry deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
-
Seal the NMR tube under the inert atmosphere.
-
Acquire ¹H, ¹³C, and ²⁹Si NMR spectra on a suitable spectrometer (e.g., 400 MHz or higher).
-
Use tetramethylsilane (TMS) as an internal or external standard for chemical shift referencing (0.00 ppm).
Table 2: Predicted NMR Spectroscopic Data for this compound (Note: Specific experimental data is not available in the provided search results. Chemical shifts are predicted based on analogous compounds, such as bis(trimethylsilyl) peroxide and other silyl esters.)
| Nucleus | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~0.3 - 0.5 | Singlet | 18H | -Si(CH ₃)₃ |
| ¹³C | ~1.0 - 2.0 | Singlet | - | -Si(C H₃)₃ |
| ²⁹Si | +25 to +40 | Singlet | - | Si (CH₃)₃ (Range based on silyl sulfonates) |
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule through their characteristic vibrational frequencies.
Experimental Protocol: FTIR Analysis
-
Ensure the FTIR sample holder and ATR crystal (if used) or salt plates (KBr/NaCl) are clean and dry.
-
Perform a background scan to account for atmospheric CO₂ and H₂O.
-
Under an inert (dry) atmosphere, prepare the sample. For a solid, this can be done as a KBr pellet or a mull. For the low-melting solid, a thin film can be prepared between two salt plates.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Table 3: Key Infrared Absorption Bands for this compound (Note: Frequencies are predicted based on characteristic group frequencies for silyl compounds and sulfates.)
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
| ~2960, ~2900 | Medium | C-H Asymmetric & Symmetric Stretch | -Si(CH ₃)₃ |
| ~1380 | Strong | S=O Asymmetric Stretch | S=O ₂ (Sulfate) |
| ~1255 | Strong | Si-CH₃ Symmetric Bend (Umbrella) | Si-C H₃ |
| ~1180 | Strong | S=O Symmetric Stretch | S=O ₂ (Sulfate) |
| ~950 | Strong | Si-O Stretch | Si-O -S |
| ~850, ~760 | Strong | Si-C Stretch / CH₃ Rock | Si-C H₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, which serves as a fingerprint for its identification.
Experimental Protocol: MS Analysis
-
Prepare a dilute solution of this compound in a volatile, anhydrous organic solvent (e.g., hexane or diethyl ether).
-
Introduce the sample into the mass spectrometer, typically via a Gas Chromatography (GC-MS) interface, which takes advantage of the compound's volatility.
-
Acquire the mass spectrum using Electron Ionization (EI) at 70 eV.
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Formula | Notes |
| 227 | [M - CH₃]⁺ | [C₅H₁₅O₄SSi₂]⁺ | Loss of a methyl radical, a common initial fragmentation. |
| 149 | [M - SO₃ - CH₃]⁺ or [(CH₃)₃SiOSi(CH₃)₂]⁺ | [C₅H₁₅OSi₂]⁺ | Result of rearrangement and loss of SO₃ and a methyl group. |
| 75 | [HO=Si(CH₃)₂]⁺ | [C₂H₇OSi]⁺ | A common rearrangement ion in TMS-containing compounds. |
| 73 | [Si(CH₃)₃]⁺ | [C₃H₉Si]⁺ | The characteristic and often base peak for trimethylsilyl compounds. |
Visualized Workflows and Pathways
Synthesis Workflow
Caption: Reaction workflow for the synthesis of this compound.
Structure Elucidation Logic
Caption: Logical workflow for the structural elucidation of the target compound.
Proposed Mass Spectrometry Fragmentation Pathway
Caption: Proposed EI fragmentation pathway for this compound.
Conclusion
The structure of this compound is definitively established through a synergistic application of modern analytical techniques. Synthesis under anhydrous conditions yields a crystalline solid, whose three-dimensional structure is best confirmed by single-crystal X-ray crystallography. Spectroscopic methods including NMR (¹H, ¹³C, ²⁹Si), FTIR, and mass spectrometry provide complementary and confirmatory data. Together, these methods verify the connectivity of two trimethylsilyl groups attached to a central sulfate core via oxygen atoms, providing the comprehensive structural understanding required for its effective use in scientific research and development.
References
- 1. Bis(trimethylsilyl)sulfate CAS#: 18306-29-1 [m.chemicalbook.com]
- 2. bis-(Trimethylsilyl) sulfate | CAS 18306-29-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. chemeo.com [chemeo.com]
- 4. This compound | 18306-29-1 | TCI AMERICA [tcichemicals.com]
- 5. This compound (18306-29-1) for sale [vulcanchem.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Bis(trimethylsilyl) sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of bis(trimethylsilyl) sulfate, a versatile reagent in organic synthesis. The document details its physicochemical properties, safety information, and applications, with a focus on experimental protocols and reaction mechanisms.
Introduction
This compound, with the chemical formula C₆H₁₈O₄SSi₂, is a powerful silylating and sulfonating agent. Its utility in organic synthesis stems from its ability to introduce trimethylsilyl groups and sulfonate a variety of substrates under specific conditions. This guide consolidates critical information for the safe and effective use of this reagent in a research and development setting.
Physicochemical and Safety Data
The following tables summarize the key physical, chemical, and safety data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 18306-29-1 | [1][2] |
| Molecular Formula | C₆H₁₈O₄SSi₂ | [1][2] |
| Molecular Weight | 242.44 g/mol | [1][2] |
| Appearance | White to off-white or beige to brownish low-melting crystals/solid | [3] |
| Melting Point | 41-44 °C | [3] |
| Boiling Point | 87-90 °C at 4 mmHg | [3] |
| Density | 1.041 g/cm³ (predicted) | [3] |
| Flash Point | 27 °F | [3] |
| Solubility | Reacts with water. Soluble in many organic solvents. | [4] |
| Sensitivity | Moisture sensitive | [5] |
Table 2: Hazard Identification and Safety Information
| Hazard Category | GHS Classification | Precautionary Statements |
| Flammability | Flammable Solid, Category 2 | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P240: Ground and bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. |
| Skin Corrosion/Irritation | Category 1C | P260: Do not breathe dust. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. |
| Serious Eye Damage/Irritation | Category 1 | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. |
Synthesis of this compound
This compound can be synthesized by the reaction of concentrated sulfuric acid with trimethylsilyl chloride. The reaction should be carried out under anhydrous conditions due to the moisture sensitivity of the product.
Experimental Protocol: Synthesis of this compound[1][6]
Materials:
-
Concentrated sulfuric acid (98%)
-
Trimethylsilyl chloride
-
Anhydrous toluene (or other suitable inert solvent)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Addition funnel
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a drying tube, and an addition funnel. Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
In the flask, place concentrated sulfuric acid.
-
Add anhydrous toluene to the flask.
-
Slowly add trimethylsilyl chloride (2 equivalents) to the stirred sulfuric acid solution via the addition funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours to ensure the reaction goes to completion. The evolution of hydrogen chloride gas will be observed.
-
Cool the reaction mixture to room temperature.
-
The product can be purified by vacuum distillation. Assemble a distillation apparatus and carefully distill the mixture under reduced pressure. Collect the fraction boiling at 87-90 °C at 4 mmHg.[3]
-
Store the purified this compound under an inert atmosphere in a tightly sealed container to protect it from moisture.
Chemical Reactivity and Mechanisms
Aromatic Sulfonation
This compound is an effective sulfonating agent for activated aromatic compounds. The reaction proceeds via an electrophilic aromatic substitution mechanism. The active electrophile is believed to be sulfur trioxide (SO₃), generated in situ.
Experimental Protocol: Sulfonation of Anisole[6]
Materials:
-
Anisole
-
This compound
-
Round-bottom flask with a magnetic stirrer
-
Heating mantle with a temperature controller
-
Distillation head
-
Barium carbonate (BaCO₃)
-
Water
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a distillation head, combine anisole (1 equivalent) and this compound (1 equivalent).
-
Heat the mixture to 125-170 °C for 2 hours. During this time, hexamethyldisiloxane will distill off.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture into water.
-
Neutralize the aqueous solution with barium carbonate.
-
Heat the mixture for 30 minutes on a water bath and then filter to remove the precipitated barium sulfate.
-
Evaporate the filtrate to dryness to obtain the barium salt of anisolesulfonic acid. The free sulfonic acid can be obtained by treatment with a suitable ion-exchange resin or by acidification followed by extraction.
Silylation Reactions
This compound can also act as a silylating agent, transferring a trimethylsilyl group to substrates with active hydrogens, such as alcohols and amines.
References
- 1. Silylated Sulfuric Acid: Preparation of a Tris(trimethylsilyl)oxosulfonium [(Me3Si−O)3SO]+ Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silylated Sulfuric Acid: Preparation of a Tris(trimethylsilyl)oxosulfonium [(Me3 Si-O)3 SO]+ Salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bis(trimethylsilyl)sulfide - Wikipedia [en.wikipedia.org]
- 5. aromatic sulfonation electrophilic substitution mechanism benzene methylbenzene sulphonation of benzene methylbenzene reagents reaction conditions organic synthesis conc. H2SO4 SO3 [docbrown.info]
Spectroscopic Profile of Bis(trimethylsilyl) sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of bis(trimethylsilyl) sulfate ((CH₃)₃SiO)₂SO₂. Due to the limited availability of directly published experimental spectra for this specific compound, this document consolidates predicted data based on the analysis of analogous organosilicon and sulfate compounds, alongside general experimental protocols. The guide is intended to assist researchers in the identification, characterization, and utilization of this compound in synthetic and analytical applications. All quantitative data is presented in tabular format for clarity, and key experimental workflows are illustrated using logical diagrams.
Chemical Structure and Properties
This compound is the diester of sulfuric acid and trimethylsilanol. It is a moisture-sensitive compound commonly used as a silylating agent.[1]
Molecular Formula: C₆H₁₈O₄SSi₂ Molecular Weight: 242.43 g/mol CAS Number: 18306-29-1
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift and fragmentation patterns for trimethylsilyl ethers, organosilicon compounds, and sulfate esters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Notes |
| ¹H | ~0.3 - 0.5 | Singlet | The 18 equivalent protons of the two trimethylsilyl groups are expected to produce a single, sharp signal. The chemical shift is typical for TMS ethers. |
| ¹³C | ~1.0 - 2.0 | Singlet | The six equivalent methyl carbons of the two trimethylsilyl groups are expected to produce a single signal. |
| ²⁹Si | ~+25 to +35 | Singlet | Based on data for trimethylsilyl esters of sulfonic acids, the chemical shift is expected in this downfield region relative to TMS (tetramethylsilane).[2] |
Infrared (IR) Spectroscopy
Table 2: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~2960-2900 | Medium | C-H stretch | -CH₃ in Si(CH₃)₃ |
| ~1410-1440 | Medium | C-H asymmetric bend | -CH₃ in Si(CH₃)₃ |
| ~1250-1260 | Strong | Si-C symmetric bend (umbrella) | Si-(CH₃)₃ |
| ~1100-1200 | Strong | S=O asymmetric stretch | Sulfate |
| ~1000-1080 | Strong | Si-O-S asymmetric stretch | Silyl sulfate |
| ~840-880 | Strong | Si-C stretch / CH₃ rock | Si-(CH₃)₃ |
| ~750-760 | Medium | Si-C stretch | Si-(CH₃)₃ |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is expected to be characterized by fragmentation of the trimethylsilyl groups. The molecular ion (M⁺) may be of low abundance or absent.
Table 3: Predicted Prominent Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Identity |
| 227 | [M - CH₃]⁺ | Loss of a methyl group |
| 149 | [((CH₃)₃SiO)SO₂]⁺ | Loss of a trimethylsilyl radical |
| 133 | [SO₄Si(CH₃)₃]⁺ | Rearrangement and loss of trimethylsilane |
| 75 | [HO=Si(CH₃)₂]⁺ | Rearrangement ion |
| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation (often the base peak) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound. Due to the compound's moisture sensitivity, all sample handling should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and dried glassware.
NMR Spectroscopy
Protocol for ¹H, ¹³C, and ²⁹Si NMR Analysis:
-
Sample Preparation:
-
In a glovebox or under a stream of inert gas, dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of an anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Add a small amount of an internal standard if quantitative analysis is required (e.g., tetramethylsilane, TMS, for ¹H and ¹³C; 1,4-bis(trimethylsilyl)benzene for ¹H and ²⁹Si).
-
Transfer the solution to a dry NMR tube and cap it securely.
-
-
Instrument Parameters (General):
-
Spectrometer: 400 MHz or higher field instrument.
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30 or similar).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30 or similar).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 128-1024 (or more, depending on concentration).
-
-
²⁹Si NMR:
-
Pulse Program: Inverse-gated decoupling for quantitative measurements to suppress the Nuclear Overhauser Effect (NOE).
-
Relaxation Delay: A longer delay (e.g., 30-60 seconds) may be necessary due to the long T₁ relaxation times of the ²⁹Si nucleus. The use of a relaxation agent like Cr(acac)₃ can shorten this delay.[3]
-
Number of Scans: 512 or more, as ²⁹Si has a low natural abundance and negative gyromagnetic ratio.[4]
-
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the internal standard (TMS at 0 ppm for ¹H and ¹³C).
-
Infrared (IR) Spectroscopy
Protocol for FT-IR Analysis:
-
Sample Preparation (Neat Liquid/Solid Film):
-
If the sample is a low-melting solid or viscous liquid, this can be done in a dry environment (e.g., glovebox).
-
Place a small drop of this compound onto a dry salt plate (e.g., KBr, NaCl).
-
Place a second salt plate on top and gently press to form a thin film.
-
-
Sample Preparation (Solution):
-
Dissolve a small amount of the compound in a dry, IR-transparent solvent (e.g., CCl₄, CS₂).
-
Inject the solution into a sealed liquid IR cell.
-
-
Data Acquisition:
-
Record a background spectrum of the empty spectrometer or the cell containing only the solvent.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform a background subtraction.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry
Protocol for GC-MS Analysis:
While this compound is a silylating agent itself, its own analysis by Gas Chromatography-Mass Spectrometry (GC-MS) would follow standard procedures for volatile organosilicon compounds.
-
Sample Preparation:
-
Prepare a dilute solution (e.g., 10-100 µg/mL) of this compound in a volatile, anhydrous organic solvent (e.g., hexane, dichloromethane).
-
-
GC Parameters:
-
Injector: Split/splitless inlet, typically at 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-300 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-500.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Analyze the mass spectrum of this peak and identify the molecular ion (if present) and major fragment ions.
-
Visualizations
Logical Relationship of Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of this compound.
Predicted ¹H NMR Spectrum Logic
Caption: Logical pathway for predicting the ¹H NMR spectrum.
Predicted Mass Spectrum Fragmentation Pathway
Caption: Key fragmentation pathways for this compound in EI-MS.
References
A Technical Guide to Bis(trimethylsilyl) sulfate: Core Physical Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(trimethylsilyl) sulfate, a versatile organosilicon compound, serves as a potent silylating and sulfonating agent in a multitude of organic syntheses. Its ability to introduce trimethylsilyl groups and facilitate sulfonation reactions makes it a valuable reagent in the synthesis of complex organic molecules, including active pharmaceutical ingredients. Understanding its physical properties and the experimental methodologies for its use and characterization is paramount for its effective and safe application in research and development. This technical guide provides an in-depth overview of the core physical properties of this compound, detailed experimental protocols, and a visual representation of a key chemical transformation it facilitates.
Core Physical and Chemical Properties of this compound
The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in chemical reactions. The compound is notably sensitive to moisture and requires anhydrous conditions for both storage and use to prevent hydrolysis.[1] It is a solid at room temperature with a relatively low melting point.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₈O₄SSi₂ | [1] |
| Molecular Weight | 242.44 g/mol | [1] |
| CAS Number | 18306-29-1 | [1] |
| Appearance | White to beige or brownish low melting crystals/powder/solid | [1][2] |
| Melting Point | 41-44 °C, 46 °C, 47-50 °C | [1][2][3] |
| Boiling Point | 239.4 °C at 760 mmHg, 87-90 °C at 4 mmHg | [1][4] |
| Density | 1.041 g/cm³ | [1] |
| Flash Point | 72.2 °C, 27 °F (-2.8 °C) | [1][4] |
| Solubility | Soluble in Benzene.[2][5] Reacts with water.[1] | [1][2][5] |
| Refractive Index | 1.425 | [1] |
| Vapor Pressure | 0.0622 mmHg at 25 °C | [1] |
Experimental Protocols
General Protocol for Determination of Physical Properties
Given the moisture-sensitive nature of this compound, all measurements of its physical properties must be conducted under anhydrous conditions to ensure accuracy.
1. Melting Point Determination:
A standard capillary melting point apparatus can be utilized.
-
Sample Preparation: Due to its hygroscopic nature, the capillary tube should be filled with this compound in a dry atmosphere, such as a glove box or under a stream of inert gas (e.g., nitrogen or argon). The capillary is then sealed quickly.
-
Apparatus: A calibrated digital melting point apparatus.
-
Procedure:
-
Place the sealed capillary containing the sample into the heating block of the apparatus.
-
Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.
-
2. Boiling Point Determination (at reduced pressure):
The boiling point of this compound is often determined at reduced pressure to prevent decomposition at its high atmospheric boiling point.
-
Apparatus: A micro-boiling point apparatus or a small-scale distillation setup suitable for vacuum distillation.
-
Procedure:
-
Place a small amount of this compound in a small test tube or distillation flask.
-
Introduce a sealed capillary tube (sealed at the bottom) with the open end downwards into the liquid.
-
Assemble the apparatus and connect it to a vacuum source and a manometer.
-
Slowly heat the sample while monitoring the pressure.
-
Observe for a continuous stream of bubbles emerging from the open end of the capillary tube.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid begins to enter the capillary tube. Record this temperature and the corresponding pressure.
-
Synthesis of this compound
This compound can be synthesized by the reaction of trimethylsilyl chloride with sulfuric acid.[6]
-
Reaction: 2 (CH₃)₃SiCl + H₂SO₄ → ((CH₃)₃Si)₂SO₄ + 2 HCl
-
Procedure: A detailed experimental procedure as reported by Patnode and Schmid involves the careful addition of trimethylsilyl chloride to concentrated sulfuric acid, followed by purification of the product.[6] Due to the hazardous nature of the reactants and byproducts, this synthesis should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Application in Organic Synthesis: Sulfonation of Thiophene
This compound is an effective sulfonating agent for various aromatic and heterocyclic compounds.[7]
-
Objective: To synthesize thiophenesulfonic acid from thiophene using this compound.
-
Materials:
-
This compound (BTS)
-
Thiophene
-
Anhydrous reaction vessel (e.g., a sealed glass tube)
-
-
Procedure: [7]
-
In a sealed glass tube, combine 10.9 g (0.045 mole) of this compound and 1.3 g (0.015 mole) of thiophene.
-
Heat the sealed tube at 100 °C for 2 hours.
-
After cooling, the resulting thiophenesulfonic acid can be isolated, for instance, as its barium salt for characterization.
-
Mandatory Visualization
The following diagram illustrates the sulfonation of thiophene using this compound, a key application of this reagent.
Caption: Sulfonation of thiophene with this compound.
References
- 1. This compound (18306-29-1) for sale [vulcanchem.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. BIS(TRIMETHYLSILYL) SULFIDE | 3385-94-2 [chemicalbook.com]
- 4. afinitica.com [afinitica.com]
- 5. Silylated Sulfuric Acid: Preparation of a Tris(trimethylsilyl)oxosulfonium [(Me3Si−O)3SO]+ Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Moisture Sensitivity of Bis(trimethylsilyl) sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(trimethylsilyl) sulfate (BTSS), with the chemical formula C₆H₁₈O₄SSi₂, is a versatile reagent in organic synthesis, primarily utilized for silylation and sulfonation reactions.[1] Its utility is underscored by the labile nature of its Si-O bonds, which readily undergo cleavage with nucleophiles.[2] However, this reactivity also imparts a significant characteristic that demands careful consideration in its handling and application: a high sensitivity to moisture.[2][3] This technical guide provides a comprehensive overview of the moisture sensitivity of this compound, including its hydrolysis pathway, handling protocols, and analytical methods for its study. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this reagent while maintaining its integrity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and application. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 18306-29-1 | [2][4] |
| Molecular Formula | C₆H₁₈O₄SSi₂ | [2][4] |
| Molecular Weight | 242.44 g/mol | [2][4] |
| Appearance | Beige to brownish low melting crystals/solid | [2][4] |
| Melting Point | 41-44 °C | [2][4] |
| Boiling Point | 87-90 °C at 4 mmHg | [4] |
| Density | 1.041 g/cm³ (Predicted) | [4] |
| Flash Point | 27 °F | [4] |
| Solubility | Soluble in benzene | |
| Storage Temperature | Refrigerated (0-10°C) under an inert gas | [5] |
Moisture Sensitivity and Hydrolysis Mechanism
This compound is extremely sensitive to moisture and will readily undergo hydrolysis upon exposure to water or humid conditions.[2] The silicon-oxygen bonds in the molecule are susceptible to cleavage by water, which acts as a nucleophile.
The hydrolysis reaction proceeds via the nucleophilic attack of water on the silicon atoms, leading to the displacement of the sulfate group and the formation of trimethylsilanol (TMSOH) and sulfuric acid. Trimethylsilanol is unstable and readily condenses to form the more stable hexamethyldisiloxane (HMDSO) and water. This subsequent reaction means that a small amount of water can catalytically promote the decomposition of a larger quantity of this compound.
The overall hydrolysis reaction can be summarized as follows:
-
Hydrolysis: (CH₃)₃Si-O-SO₂-O-Si(CH₃)₃ + 2 H₂O → 2 (CH₃)₃SiOH + H₂SO₄
-
Condensation: 2 (CH₃)₃SiOH → (CH₃)₃Si-O-Si(CH₃)₃ + H₂O
The acidic nature of the sulfuric acid byproduct can further catalyze the hydrolysis process.
Handling and Storage Protocols
Due to its high moisture sensitivity, stringent anhydrous techniques are mandatory when handling and storing this compound to maintain its integrity.[2][3]
4.1 Storage
-
Store in a tightly sealed container in a refrigerator, ideally between 0-10°C.[5]
-
The container should be stored under an inert atmosphere, such as argon or nitrogen.[5]
-
Store in a dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[3]
-
It is advisable to store in a desiccator to provide an additional layer of protection against ambient moisture.
4.2 Handling
-
All handling should be performed in a controlled environment, such as a glove box or under a stream of dry inert gas.
-
Use only flame-dried or oven-dried glassware and syringes.
-
Solvents used with this compound must be anhydrous.
-
Avoid contact with moist air and steam.[3]
-
In case of a spill, cover with a dry, inert material such as sand, dry lime, or soda ash before disposal.[3]
Experimental Protocols
5.1 Synthesis of this compound under Anhydrous Conditions
The synthesis of this compound requires rigorously anhydrous conditions to prevent hydrolysis of the product. A common method involves the reaction of trimethylsilyl chloride with sulfuric acid.[1]
-
Materials:
-
Trimethylsilyl chloride (freshly distilled)
-
Concentrated sulfuric acid (98%)
-
Anhydrous toluene (or other suitable inert solvent)
-
Flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser connected to a drying tube or inert gas line.
-
-
Procedure:
-
In the flame-dried flask under a positive pressure of nitrogen or argon, place the concentrated sulfuric acid.
-
Cool the flask in an ice bath.
-
Slowly add the trimethylsilyl chloride dropwise from the addition funnel with vigorous stirring. The reaction is exothermic and generates hydrogen chloride gas, which should be vented through a proper scrubbing system.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60°C) for a few hours to ensure the reaction goes to completion.
-
The product can be purified by vacuum distillation.
-
5.2 Analysis of Hydrolysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique to detect the products of this compound hydrolysis, namely hexamethyldisiloxane.
-
Sample Preparation:
-
In a glove box or under an inert atmosphere, prepare a stock solution of this compound in an anhydrous aprotic solvent (e.g., anhydrous hexane or dichloromethane).
-
To a separate vial, add a known volume of the stock solution.
-
Introduce a controlled amount of water (e.g., via a microsyringe) to initiate hydrolysis. Alternatively, expose the sample to ambient air for a defined period.
-
After the desired time, quench any further reaction by adding an excess of a silylating agent that will react with any remaining water and not interfere with the analysis of hexamethyldisiloxane.
-
Dilute the sample to an appropriate concentration for GC-MS analysis.
-
-
GC-MS Parameters (Illustrative):
-
Column: HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.
-
-
Data Analysis:
-
Identify the peak corresponding to hexamethyldisiloxane by its retention time and characteristic mass spectrum (key ions at m/z 147 [M-15]⁺ and 73 [Si(CH₃)₃]⁺).
-
Quantify the amount of hexamethyldisiloxane formed to determine the extent of hydrolysis.
-
5.3 Analysis of Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ²⁹Si NMR spectroscopy can be used to monitor the hydrolysis of this compound.
-
Sample Preparation:
-
In a glove box, dissolve a known amount of this compound in a dry, deuterated solvent (e.g., C₆D₆ or CDCl₃) in an NMR tube fitted with a sealable cap.
-
Acquire an initial NMR spectrum to serve as a baseline.
-
Introduce a controlled amount of D₂O into the NMR tube.
-
Acquire NMR spectra at various time intervals to monitor the disappearance of the this compound signal and the appearance of signals corresponding to trimethylsilanol and/or hexamethyldisiloxane.
-
-
Expected Spectral Changes:
-
¹H NMR: The singlet corresponding to the methyl protons of this compound will decrease in intensity, while new singlets for trimethylsilanol and/or hexamethyldisiloxane will appear.
-
²⁹Si NMR: The signal for this compound will be replaced by signals for the hydrolysis products.
-
Logical Workflow for Handling and Analysis
The following diagram illustrates a logical workflow for the handling and analysis of this compound with respect to its moisture sensitivity.
Applications in Research and Development
The primary applications of this compound are as a silylating and sulfonating agent.[1] Its high reactivity makes it effective for these transformations, but also necessitates the careful exclusion of moisture. In drug development, silylation is a common derivatization technique to increase the volatility and thermal stability of polar molecules for analysis by gas chromatography. Understanding and controlling the moisture sensitivity of reagents like this compound is crucial for developing robust and reproducible analytical methods.
Conclusion
This compound is a valuable synthetic reagent whose efficacy is intrinsically linked to its handling under strictly anhydrous conditions. Its pronounced moisture sensitivity leads to rapid hydrolysis, forming trimethylsilanol (and subsequently hexamethyldisiloxane) and sulfuric acid. For researchers, scientists, and drug development professionals, a comprehensive understanding of this reactivity, coupled with the implementation of rigorous handling and storage protocols, is paramount to achieving successful and reproducible results. The analytical techniques outlined in this guide provide the means to assess the integrity of the reagent and to study its stability in the presence of moisture.
References
In-Depth Technical Guide on the Thermal Stability of Bis(trimethylsilyl) sulfate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bis(trimethylsilyl) sulfate (BTMS) is a versatile reagent in organic synthesis, primarily utilized for silylation reactions. A critical parameter for its safe and effective use, particularly in process development and scale-up, is its thermal stability. This technical guide provides a comprehensive overview of the current understanding of the thermal behavior of this compound. The information presented herein is based on available scientific literature. While qualitative data on its decomposition is available, it is important to note that detailed quantitative thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data, including specific thermograms and precise mass loss percentages at defined temperatures, are not extensively reported in publicly accessible literature.
Physicochemical Properties
A foundational understanding of the physical properties of this compound is essential before discussing its thermal stability.
| Property | Value |
| Molecular Formula | C₆H₁₈O₄SSi₂ |
| Molecular Weight | 242.44 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 41-44 °C |
| Boiling Point | 239.4 °C at 760 mmHg (with potential decomposition) |
Thermal Stability and Decomposition
Differential thermal analysis (DTA) has indicated that this compound begins to undergo chemical changes in the temperature range of 150–170°C.[1] The formation of volatile thermolysis products is reported to commence between 192–200°C.[1]
Decomposition Products
The primary products resulting from the thermal decomposition of this compound have been identified as:
-
Hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃): A common product from the rearrangement and decomposition of silicon-containing compounds.
-
Trimethylsilyl methylsulfonate (CH₃SO₃Si(CH₃)₃): Indicating a rearrangement involving a methyl group migration.
-
Tetramethyl-1,2-bis(mesyloxy)disiloxane: A more complex rearranged product.[1]
Proposed Thermal Decomposition Pathway
Based on the identified products, a logical pathway for the thermal decomposition of this compound can be proposed. The process likely involves intramolecular rearrangement and subsequent fragmentation.
Caption: Proposed decomposition pathway of this compound.
Experimental Protocols for Thermal Analysis
Thermogravimetric Analysis (TGA)
TGA is used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis would provide precise data on the decomposition temperatures and mass loss associated with the volatilization of decomposition products.
5.1.1 Methodology
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample (typically 3-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
Atmosphere: The experiment should be conducted under a dry, inert atmosphere, such as nitrogen or argon, at a consistent flow rate (e.g., 20-50 mL/min) to prevent oxidation.
-
Temperature Program:
-
Equilibrate the sample at a temperature below its melting point (e.g., 30°C).
-
Heat the sample at a linear rate (e.g., 10°C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600°C).
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset temperature of decomposition, temperatures of maximum mass loss rates, and the percentage of mass loss at each stage.
Caption: Generalized workflow for Thermogravimetric Analysis.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow into or out of a sample as a function of temperature. This analysis can detect thermal events such as melting, crystallization, and decomposition, and can quantify the enthalpy changes associated with these processes.
5.2.1 Methodology
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Atmosphere: The experiment is typically conducted under a dry, inert atmosphere (e.g., nitrogen or argon) at a constant flow rate.
-
Temperature Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., 0°C).
-
Heat the sample at a linear rate (e.g., 10°C/min) to a temperature beyond its decomposition point (e.g., 300°C).
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (melting) and exothermic (decomposition) events. The peak temperatures and integrated peak areas (enthalpy changes) are determined.
Caption: Generalized workflow for Differential Scanning Calorimetry.
Conclusion and Recommendations
The available data indicates that this compound is thermally stable up to approximately 150°C, above which it undergoes decomposition to form several volatile organosilicon and sulfur-containing compounds. For applications requiring heating of this compound, it is crucial to maintain temperatures below this threshold to avoid unwanted side reactions and the generation of potentially hazardous volatile byproducts.
For a more precise understanding of its thermal stability, it is highly recommended that researchers and process chemists conduct detailed TGA and DSC analyses under their specific experimental conditions. The generalized protocols provided in this guide can serve as a starting point for such investigations. This will enable the determination of accurate onset decomposition temperatures, rates of decomposition, and associated energetic changes, which are critical for ensuring process safety and optimizing reaction conditions.
References
A Theoretical and Computational Deep Dive into Bis(trimethylsilyl) sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the theoretical underpinnings and computational analysis of bis(trimethylsilyl) sulfate, a versatile organosilicon compound. By delving into its molecular structure, reactivity, and energetic properties through the lens of quantum chemical calculations, this document aims to provide a comprehensive resource for professionals leveraging this reagent in synthesis and materials science.
Molecular Structure and Properties: A Computational Perspective
This compound, often abbreviated as T2SO4 (where T = Me3Si), has been the subject of detailed computational studies to elucidate its geometry and electronic structure. These theoretical investigations provide foundational data that complements experimental findings.
Computational Methodology
A prevalent approach for studying this compound involves Density Functional Theory (DFT). A common methodology employs the Gaussian suite of programs. Key aspects of the computational protocol include:
-
Functional: The B3LYP functional is frequently adopted for these calculations.
-
Dispersion Correction: To accurately model non-covalent interactions, Grimme's DFT-D3(BJ) dispersion correction is often included.
-
Basis Set: For geometry optimization, the 6-311G** basis set is typically used for all atoms.
-
Solvation Model: The influence of a solvent environment is often accounted for using the Polarizable Continuum Model (PCM).
-
Energy Calculations: Single-point energy calculations are performed at a higher level of theory, such as B3LYP-D3(BJ)/def2-TZVP, to obtain more accurate binding energies.[1]
Key Quantitative Geometrical Data
Quantum chemical calculations have yielded precise data on the bond lengths and angles of this compound and its related silylated ions, [TSO4]⁻ and [T3SO4]⁺. These values are crucial for understanding the molecule's steric and electronic properties.[2]
| Parameter | [TSO4]⁻ | O2S(OSiMe3)2 (T2SO4) | [T3SO4]⁺ |
| Bond Lengths (Å) | |||
| S-O | 1.49 | 1.57 | 1.68 |
| S=O | 1.45 | 1.43 | - |
| Si-O | 1.62 | 1.70 | 1.76 |
| Bond Angles (°) | |||
| O-S-O | 101.4 | 101.3 | 101.1 |
| O=S=O | 121.7 | 123.6 | - |
| Si-O-S | 138.8 | 141.0 | 144.5 |
Data sourced from quantum chemical calculations and crystallographic analysis.[2]
Experimental Protocols
The synthesis and subsequent reactions of this compound are well-established. The following protocols are based on literature procedures.
Synthesis of this compound
A standard method for preparing this compound involves the reaction of trimethylsilyl chloride (Me3SiCl) with sulfuric acid (H2SO4).[3]
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound from Me3SiCl and H2SO4.
Procedure:
-
Combine trimethylsilyl chloride and sulfuric acid in a suitable reaction vessel.
-
The reaction proceeds with the evolution of hydrogen chloride gas.
-
The resulting product, this compound, can be purified by distillation.
Reaction with Sulfur Trioxide (SO3)
This compound can be used as a starting material for the synthesis of other sulfur-containing compounds. For instance, its reaction with sulfur trioxide has been explored for the synthesis of trimethylsilyl esters of polysulfuric acids, which serendipitously yielded single crystals of methanesulfonic acid anhydride ((CH3)2S2O5) as a side product.[3][4]
Procedure:
-
Place 1g (4.1 mmol) of this compound and 1.7 mL (14.9 mmol) of SO3 in a glass ampoule.[3]
-
Seal the ampoule and place it in a resistance furnace.[3]
-
Heat the ampoule to 80°C over 24 hours.[3]
-
Maintain the temperature at 80°C for 24 hours.[3]
-
Slowly cool the ampoule to room temperature at a rate of 0.8°C/h.[3]
-
Single crystals of the product may form upon cooling.[3]
Silylation Chemistry and Ion Formation
The chemistry of this compound (T2SO4) has been studied in detail, particularly its role in silylation reactions and the formation of related ionic species. This can be understood as an analogy to the protonation and deprotonation of sulfuric acid, with the trimethylsilyl cation (T⁺) acting as the "big brother" of the proton (H⁺).[2]
The formal autosilylation products of T2SO4 are the tris(trimethylsilyl)oxosulfonium cation, [T3SO4]⁺, and the trimethylsilylsulfate anion, [TSO4]⁻.[2][5] The synthesis of these ions requires specific reagents.
Logical Flow of Silylated Sulfuric Acid Species
Caption: Formation of ionic species from this compound.
-
Formation of [TSO4]⁻: The synthesis of the [TSO4]⁻ ion is successful when a base, such as OPMe3, is reacted with T2SO4. The base is silylated, forming a weakly coordinating cation like [Me3POT]⁺, which allows for the isolation of the [TSO4]⁻ salt.[2]
-
Formation of [T3SO4]⁺: The [T3SO4]⁺ cation can be isolated when T2SO4 is reacted with a strong silylating agent that provides a weakly coordinating anion, such as T⁺[CHB11Br6H5]⁻.[2]
Applications in Materials Science
Recent research has highlighted the potential of this compound as a functional additive in electrolytes for lithium metal batteries. Computational studies, specifically DFT calculations, have been instrumental in understanding its role.
Mechanism in Lithium Batteries
Caption: Role of BTMSS in forming a stable SEI on a lithium metal anode.
In this application, this compound (BTMSS) participates in the formation of the solid electrolyte interphase (SEI) on the lithium metal anode. DFT calculations are used to determine the binding energies (ΔE) between the additive molecule and other electrolyte components, such as Li⁺ ions and solvent molecules. This helps to elucidate the solvation structure of the Li⁺ ions and predict the decomposition products that form the inorganic-rich, stable SEI.[1] The binding energy is calculated as the difference between the energy of the complex and the sum of the energies of the individual monomers (ΔE = E(complex) - E(monomer A) - E(monomer B)).[1] This theoretical insight is crucial for designing more efficient and stable battery systems.
References
The Advent and Evolution of a Versatile Silylating and Sulfonating Agent: A Technical Guide to Bis(trimethylsilyl) sulfate
For researchers, scientists, and professionals in drug development, an in-depth understanding of key reagents is paramount. This technical guide delves into the discovery, history, and multifaceted applications of bis(trimethylsilyl) sulfate, a compound that has carved a significant niche in organic synthesis.
First introduced to the scientific community in 1945 by Patnode and Schmid, this compound emerged from early explorations into organosilicon compounds.[1] Its unique reactivity as both a potent silylating agent and a mild sulfonating agent has since led to its widespread use in the synthesis of a diverse array of molecules, including those of pharmaceutical interest. This guide provides a comprehensive overview of its synthesis, properties, and key applications, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
Physicochemical Properties
This compound, with the chemical formula C₆H₁₈O₄SSi₂, is a beige to brownish crystalline solid with a low melting point.[2] It is highly sensitive to moisture and must be handled under anhydrous conditions to prevent hydrolysis. Key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 242.44 g/mol |
| Melting Point | 46 °C |
| Boiling Point | 90 °C at 4 mmHg |
| Appearance | White to almost white powder or crystals |
| Solubility | Soluble in many organic solvents |
| Purity (Typical) | min. 98.0% (Neutralization titration) |
| Data sourced from TCI Chemicals product information.[2] |
Historical Perspective and Synthesis
The inaugural synthesis of this compound, as reported by Patnode and Schmid in 1945, involved the reaction of trimethylsilyl chloride with sulfuric acid.[1] This foundational method laid the groundwork for subsequent refinements and alternative synthetic routes.
Experimental Protocol: Synthesis from Trimethylsilyl Chloride and Sulfuric acid (Adapted from historical literature)[3]
This protocol describes a general method for the preparation of this compound based on early synthetic reports.
Materials:
-
Trimethylsilyl chloride ((CH₃)₃SiCl)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Inert solvent (e.g., dichloromethane)
-
Apparatus for distillation under reduced pressure
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a mechanical stirrer, place a solution of concentrated sulfuric acid in an inert solvent.
-
Cool the flask in an ice bath.
-
Slowly add trimethylsilyl chloride to the cooled sulfuric acid solution with vigorous stirring. The molar ratio of trimethylsilyl chloride to sulfuric acid should be at least 2:1.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The reaction mixture is then subjected to vacuum distillation to remove the solvent and unreacted starting materials.
-
The crude this compound is then purified by vacuum distillation.
It is crucial to perform all steps under a dry, inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of the product and reactants.
Applications in Organic Synthesis
This compound's utility in organic synthesis is primarily centered on its dual functionality as a silylating and sulfonating agent.
Sulfonation of Aromatic and Heterocyclic Compounds
This compound serves as a convenient and effective reagent for the sulfonation of a variety of aromatic and heterocyclic compounds.[3] The reaction proceeds via electrophilic aromatic substitution, where the trimethylsilyl sulfate acts as the source of the electrophile. The general reaction scheme is as follows:
Caption: General mechanism for aromatic sulfonation.
The table below summarizes the sulfonation of various aromatic compounds using this compound, highlighting the reaction conditions and yields.[3]
| Substrate | Molar Ratio (Substrate:BTS) | Temperature (°C) | Time (h) | Product | Yield (%) |
| Toluene | 1:1 | 200-220 | 10 | Barium toluenesulfonate | 23 |
| Aniline | 1:1 | 160 | - | Sulfanilic acid | 65 |
| Dimethylaniline | 1:1 | - | - | Dimethylanilinesulfonic acid | 79 |
| Anisole | 1:1 | 125-170 | 2 | Barium anisolesulfonate | 78 |
| Thiophene | 1:3 | 100 | 2 | Barium thiophenesulfonate | 77 |
Experimental Protocol: Sulfonation of Anisole [3]
Materials:
-
Anisole (3.8 g, 0.035 mole)
-
This compound (8.5 g, 0.035 mole)
-
Water
-
Barium carbonate
Procedure:
-
A mixture of anisole and this compound is heated at 125-170 °C for 2 hours.
-
During the reaction, hexamethyldisiloxane (HMDS) is distilled off (approximately 2.5 g, 70% yield).
-
The cooled reaction mixture is poured into 10 ml of water.
-
The anisolesulfonic acid is isolated as its barium salt by treatment with barium carbonate. The yield of barium anisolesulfonate is 5.8 g (78%).
Silylation Reactions
As a silylating agent, this compound is used to introduce the trimethylsilyl (TMS) group to molecules containing active hydrogens, such as alcohols and phenols.[4][5] This derivatization is often employed to increase the volatility of compounds for analysis by gas chromatography-mass spectrometry (GC-MS).[4][6][7] The silylation reaction is generally rapid and efficient.
Caption: General silylation reaction of an alcohol.
While extensive quantitative data for the silylation of various substrates using this compound is not compiled in a single source, its effectiveness is demonstrated in numerous applications, particularly in analytical chemistry for the derivatization of phenols for GC-MS analysis.[4][6][7] The reaction is typically fast, often completed within seconds to minutes at room temperature, leading to quantitative conversion to the corresponding trimethylsilyl ethers.[4]
Catalytic Applications
Beyond its role as a stoichiometric reagent, this compound has also been explored as a catalyst in various organic transformations. For instance, in combination with silica, it has been shown to be an efficient catalyst system for the thioacetalization of carbonyl compounds at room temperature.[8] This catalytic activity opens up further avenues for the application of this versatile reagent in green and efficient chemical processes.
Conclusion
Since its discovery in 1945, this compound has proven to be a valuable and versatile reagent in organic synthesis. Its dual functionality as a silylating and sulfonating agent, coupled with its catalytic potential, ensures its continued relevance in both academic research and industrial applications, particularly in the development of new pharmaceuticals and functional materials. The detailed protocols and data presented in this guide aim to provide researchers and drug development professionals with a solid foundation for utilizing this important compound in their work.
References
- 1. Silylated Sulfuric Acid: Preparation of a Tris(trimethylsilyl)oxosulfonium [(Me3Si−O)3SO]+ Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 18306-29-1 | TCI AMERICA [tcichemicals.com]
- 3. afinitica.com [afinitica.com]
- 4. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. afinitica.com [afinitica.com]
An In-depth Technical Guide to the Purity Analysis of Bis(trimethylsilyl) sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(trimethylsilyl) sulfate (BTMS) is a versatile reagent with significant applications in organic synthesis as a silylating and sulfonating agent. Its efficacy is intrinsically linked to its purity, as contaminants can lead to undesirable side reactions, reduced yields, and compromised product quality. This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of this compound. It details experimental protocols for chromatographic and spectroscopic techniques, discusses common impurities, and presents a strategy for a holistic purity evaluation. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals who utilize this compound in their work.
Introduction
This compound, with the chemical formula C₆H₁₈O₄SSi₂, is a powerful bifunctional reagent. The trimethylsilyl groups impart silylating capabilities, while the sulfate core allows for sulfonation reactions. Its utility in the synthesis of pharmaceuticals and other fine chemicals necessitates stringent quality control to ensure reproducible and reliable outcomes.
The primary challenge in handling and analyzing BTMS is its high reactivity, particularly its sensitivity to moisture. Hydrolysis can readily occur, leading to the formation of trimethylsilanol and sulfuric acid, which can significantly impact its performance in chemical reactions. Furthermore, residual starting materials and byproducts from its synthesis can also be present as impurities. Therefore, a multi-faceted analytical approach is required for a thorough purity assessment.
Common Impurities in this compound
A comprehensive purity analysis begins with an understanding of potential impurities. These can be broadly categorized as follows:
-
Hydrolysis-related impurities: Due to its moisture-sensitive nature, the primary degradation products are:
-
Hexamethyldisiloxane (HMDSO): Formed from the condensation of two molecules of trimethylsilanol, a direct hydrolysis product.
-
Sulfuric acid (H₂SO₄): The other primary product of hydrolysis.
-
Trimethylsilanol (TMS-OH): The initial hydrolysis product, which is often transient and condenses to HMDSO.
-
-
Synthesis-related impurities: Depending on the synthetic route, which typically involves the reaction of a trimethylsilyl source with a sulfate source, the following may be present:
-
Trimethylsilyl chloride (TMSCl): A common starting material.
-
Unreacted sulfuric acid: If the reaction does not go to completion.
-
-
Thermolysis-related impurities: Decomposition at elevated temperatures can generate byproducts such as trimethylsilyl methylsulfonate and tetramethyl-1,2-bis(mesyloxy)disiloxane.[1]
A summary of these common impurities and their potential sources is provided in Table 1.
Table 1: Common Impurities and Their Origins
| Impurity | Chemical Formula | Origin |
| Hexamethyldisiloxane (HMDSO) | C₆H₁₈OSi₂ | Hydrolysis/Degradation |
| Sulfuric Acid | H₂SO₄ | Hydrolysis/Degradation, Synthesis starting material |
| Trimethylsilyl chloride (TMSCl) | C₃H₉ClSi | Synthesis starting material |
| Trimethylsilanol | C₃H₁₀OSi | Hydrolysis/Degradation |
Analytical Methodologies for Purity Assessment
A combination of chromatographic and spectroscopic techniques is recommended for a complete purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Given that BTMS itself can be thermally labile, GC-MS is primarily used for the analysis of its more volatile impurities, such as HMDSO and TMSCl.
-
Sample Preparation:
-
Due to the reactivity of BTMS, direct injection is not recommended. Instead, a sample can be dissolved in an inert, anhydrous solvent such as hexane or dichloromethane.
-
A derivatization step using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed to convert any polar impurities (like residual sulfuric acid) into more volatile TMS esters for broader impurity profiling. However, for the analysis of HMDSO and TMSCl, direct dissolution is sufficient.
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the target impurities.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes.
-
-
Transfer Line Temperature (for MS): 280 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 30-400.
-
-
Data Analysis:
-
Identification of impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantification can be performed using an internal or external standard method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity determination of this compound. Quantitative NMR (qNMR) can provide a highly accurate assessment of the main component and can also be used to identify and quantify impurities without the need for reference standards for each impurity.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample and a certified internal standard (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene) into a clean, dry NMR tube.
-
Add a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) that is free of water. The use of an airtight NMR tube (e.g., J. Young tube) is recommended to prevent moisture ingress.
-
-
Instrumentation:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A simple 1D pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 16 or more).
-
-
²⁹Si NMR Acquisition Parameters:
-
Pulse Sequence: A pulse sequence with inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.
-
Relaxation Delay (d1): A longer delay is typically required for ²⁹Si nuclei.
-
-
Data Analysis:
-
Process the spectra with appropriate phasing and baseline correction.
-
Integrate the signals corresponding to the trimethylsilyl protons of BTMS and the protons of the internal standard.
-
The purity is calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_standard / I_standard) * (M_sample / M_standard) * (m_standard / m_sample) * P_standard
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
-
Table 2: Expected NMR Chemical Shifts
| Compound | Nucleus | Typical Chemical Shift (ppm) (in CDCl₃) |
| This compound | ¹H | ~0.4 |
| ²⁹Si | ~32 | |
| Hexamethyldisiloxane (HMDSO) | ¹H | ~0.06 |
| Trimethylsilyl chloride (TMSCl) | ¹H | ~0.4 |
Titration Methods
Titration can be a simple and effective method for determining the content of acidic impurities, particularly sulfuric acid, which is a common hydrolysis product.
-
Sample Preparation:
-
Accurately weigh a sample of this compound in an inert atmosphere (e.g., a glovebox) to prevent hydrolysis during handling.
-
Dissolve the sample in a suitable anhydrous organic solvent (e.g., a mixture of isopropanol and dichloromethane).
-
-
Titration:
-
Titrate the solution with a standardized solution of a strong base in a non-aqueous solvent (e.g., 0.1 M sodium hydroxide in ethanol or tetrabutylammonium hydroxide in isopropanol).
-
The endpoint can be determined potentiometrically using a pH electrode suitable for non-aqueous systems or with a visual indicator such as thymol blue.
-
-
Calculation:
-
The amount of sulfuric acid is calculated based on the volume of titrant consumed.
-
Integrated Purity Analysis Workflow
A comprehensive assessment of this compound purity should involve a logical sequence of analytical tests. The following workflow is recommended:
Caption: Integrated workflow for the purity analysis of this compound.
Data Presentation and Interpretation
All quantitative results from the different analytical techniques should be compiled and presented in a clear and concise manner. An example of a data summary table is provided below.
Table 3: Summary of Purity Analysis Results
| Analytical Method | Parameter Measured | Result | Acceptance Criteria |
| ¹H qNMR | Assay of this compound | 99.2% (w/w) | ≥ 98.0% |
| GC-MS | Hexamethyldisiloxane (HMDSO) | 0.3% (w/w) | ≤ 0.5% |
| GC-MS | Trimethylsilyl chloride (TMSCl) | Not Detected | ≤ 0.1% |
| Acid-Base Titration | Sulfuric Acid | 0.1% (w/w) | ≤ 0.2% |
| Overall Purity | 99.2% |
Logical Relationship of Analytical Techniques
The selection and sequence of analytical techniques are based on their complementary nature in providing a complete purity profile.
Caption: Logical relationship between analytical techniques and the target analytes.
Conclusion
The purity analysis of this compound requires a multi-technique approach to accurately determine the content of the main component and to identify and quantify potential impurities. This guide has provided detailed methodologies for GC-MS, NMR spectroscopy, and titration, which together form a robust strategy for the quality control of this important chemical reagent. By implementing these analytical protocols, researchers, scientists, and drug development professionals can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible results in their synthetic endeavors. The careful handling of this moisture-sensitive compound is paramount throughout the analytical process to obtain accurate and meaningful data.
References
Methodological & Application
Bis(trimethylsilyl) Sulfate: A Powerful Silylating Agent for Organic Synthesis
Introduction
Bis(trimethylsilyl) sulfate (BSS), with the chemical formula [(CH₃)₃SiO]₂SO₂, is a potent and versatile silylating agent employed in organic synthesis to introduce trimethylsilyl (TMS) groups into a variety of functional groups. This process, known as silylation, is a crucial step in many synthetic routes, serving to protect reactive functional groups, increase compound volatility for analytical purposes, and enhance solubility in nonpolar solvents. BSS is particularly noted for its high reactivity, often utilized in combination with other reagents like hexamethyldisilazane (HMDS) to silylate a wide range of substrates including alcohols, phenols, carboxylic acids, amines, and enolizable ketones.[1]
Physicochemical Properties
BSS is a flammable solid that is highly sensitive to moisture.[2] It is corrosive and can cause severe skin burns and eye damage.[2] Proper handling and storage in a dry, inert atmosphere are crucial to maintain its reactivity and ensure safety.
| Property | Value |
| Molecular Formula | C₆H₁₈O₄SSi₂ |
| Molecular Weight | 242.44 g/mol |
| Appearance | Flammable Solid |
| Hazards | Flammable, Corrosive, Moisture-sensitive |
Applications in Silylation
BSS is a highly effective reagent for the silylation of a diverse array of organic compounds. Its reactivity can be modulated, often by using it in conjunction with other silylating agents or catalysts.
Silylation of Alcohols, Phenols, Carboxylic Acids, and Amines
A patented method highlights the use of a mixture of hexamethyldisilazane (HMDS) and BSS as a silylating agent that is superior to mixtures of HMDS with trimethylchlorosilane (TMCS) or ammonium sulfate.[1] This combination is effective for the silylation of alcohols, hindered phenols, carboxylic acids, and secondary amines.[1] The general principle involves the reaction of the active hydrogen of the functional group with the silylating agent to form a trimethylsilyl derivative.
Silylation of Enolizable Ketones
BSS has been demonstrated to be a highly reactive silylating agent for enolizable ketones, facilitating the formation of silyl enol ethers.[1] Silyl enol ethers are versatile intermediates in organic synthesis, participating in a variety of carbon-carbon bond-forming reactions.[3][4][5]
Experimental Protocols
Detailed experimental protocols for the use of this compound are often proprietary or described in the patent literature. However, based on general silylation procedures, the following protocols can be adapted for the use of BSS, particularly in combination with HMDS. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
General Protocol for the Silylation of Alcohols, Phenols, Carboxylic Acids, or Secondary Amines using HMDS and BSS
-
Preparation: In a dry, inert-atmosphere glovebox or using Schlenk techniques, add the substrate (1 equivalent) to a flame-dried reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add an appropriate anhydrous solvent (e.g., dichloromethane, acetonitrile, or toluene). The concentration of the substrate is typically in the range of 0.1-1.0 M.
-
Reagent Addition: Add hexamethyldisilazane (HMDS) (1.5-2.0 equivalents) to the reaction mixture.
-
Catalyst Addition: Add a catalytic amount of this compound (BSS) (e.g., 0.01-0.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or heat as necessary. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench the reaction by the addition of a proton source (e.g., saturated aqueous sodium bicarbonate or water). Extract the product with a suitable organic solvent. Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by distillation or column chromatography on silica gel.
General Protocol for the Synthesis of Silyl Enol Ethers from Enolizable Ketones
-
Preparation: To a flame-dried reaction vessel under an inert atmosphere, add the enolizable ketone (1 equivalent) and an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Base (if necessary): For less acidic ketones, a non-nucleophilic base such as triethylamine (1.2 equivalents) can be added.
-
Silylating Agent: Add this compound (1.1 equivalents) dropwise to the mixture at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction: Stir the reaction mixture for the appropriate time, monitoring by TLC or GC until the starting material is consumed.
-
Work-up: Quench the reaction and perform an aqueous work-up as described in the previous protocol.
-
Purification: Purify the resulting silyl enol ether by distillation under reduced pressure.
Reaction Mechanisms and Workflows
The silylation reaction with BSS is believed to proceed through a nucleophilic attack of the heteroatom (O, N) of the substrate on the silicon atom of the silylating agent. The sulfate group acts as a good leaving group, facilitating the transfer of the trimethylsilyl group.
Below are diagrams illustrating a proposed general mechanism for silylation and a typical experimental workflow.
References
Application Notes and Protocols for the Trimethysilyl Protection of Alcohols: A Review of Bis(trimethylsilyl) sulfate and Standard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular architectures. The hydroxyl group, with its inherent reactivity, frequently requires temporary masking to prevent unwanted side reactions. The trimethylsilyl (TMS) ether is a cornerstone of alcohol protection strategies, valued for its ease of formation and mild cleavage conditions. While a variety of silylating agents are available, this document provides a comprehensive overview of the use of bis(trimethylsilyl) sulfate and details established protocols for the more conventional reagents, trimethylsilyl chloride (TMSCl) and hexamethyldisilazane (HMDS).
Role of this compound in Alcohol Silylation
This compound (BTMS) is recognized as a potent silylating agent, though its primary application is often in sulfonation reactions. The available literature suggests that for alcohol protection, BTMS is most effectively utilized as a catalyst or co-reagent rather than a standalone protecting agent. A mixture of hexamethyldisilazane (HMDS) and a catalytic quantity of BTMS has been reported as a highly effective system for the silylation of not only alcohols but also more challenging substrates like hindered phenols, carboxylic acids, and secondary amines. In this capacity, BTMS is thought to activate HMDS, thereby enhancing its silylating efficacy. While direct silylation of an alcohol by transferring a trimethylsilyl group from BTMS is theoretically possible, detailed and reproducible protocols for this specific transformation are not widely documented.
Standard Methodologies for Trimethylsilyl Protection of Alcohols
Given the limited specific protocols for this compound in routine alcohol protection, this section focuses on the two most prevalent and well-documented reagents for this purpose.
Trimethylsilyl Chloride (TMSCl)
A highly reactive and common silylating agent, TMSCl efficiently converts alcohols to their corresponding TMS ethers. The reaction necessitates the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.
Hexamethyldisilazane (HMDS)
HMDS offers a milder and often more user-friendly alternative to TMSCl. Its reaction with alcohols produces only ammonia as a byproduct, which can be easily removed from the reaction mixture. Silylation with HMDS is typically slower and often requires a catalyst, such as an acid or a silylating agent promoter like this compound.
Quantitative Data Summary
The efficiency of trimethylsilylation is dependent on the substrate and the chosen reagent system. The following tables provide a summary of typical reaction conditions and yields for the protection of various alcohols.
Table 1: Trimethylsilylation of Alcohols using Trimethylsilyl Chloride (TMSCl)
| Alcohol Substrate | Base | Solvent | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |
| Primary (e.g., 1-Butanol) | Triethylamine | Dichloromethane | 0 - 25 | 1 - 2 | >95 |
| Secondary (e.g., 2-Butanol) | Pyridine | Dichloromethane | 25 | 2 - 4 | >90 |
| Tertiary (e.g., tert-Butanol) | Triethylamine | Dichloromethane | 25 | 12 - 24 | 70 - 80 |
| Phenol | Pyridine | Dichloromethane | 0 - 25 | 1 | >95 |
Table 2: Trimethylsilylation of Alcohols using Hexamethyldisilazane (HMDS)
| Alcohol Substrate | Catalyst | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Primary (e.g., Benzyl alcohol) | Iodine (catalytic) | Neat | 25 | 15 - 30 min | >95 |
| Primary (e.g., 1-Octanol) | TMSCl (catalytic) | Neat | 25 | 0.5 - 1 h | >95 |
| Secondary (e.g., Cyclohexanol) | Saccharin (catalytic) | Neat | 80 | 2 - 4 h | >90 |
| Phenol | Iodine (catalytic) | Neat | 25 | 10 - 20 min | >95 |
Visualizing the Process
Reaction Mechanism of Alcohol Silylation
Caption: General mechanism of alcohol silylation.
Experimental Workflow for Alcohol Protection
Caption: A typical workflow for the protection of an alcohol.
Detailed Experimental Protocols
Protocol 1: Trimethylsilylation of a Primary Alcohol using TMSCl
Materials:
-
Primary alcohol (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (1.5 equiv)
-
Trimethylsilyl chloride (1.2 equiv)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the stirred solution.
-
Add trimethylsilyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and continue stirring for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude TMS ether.
-
Purify the product by distillation or flash column chromatography if necessary.
Protocol 2: Trimethylsilylation of a Primary Alcohol using HMDS with a Catalyst
Materials:
-
Primary alcohol (1.0 equiv)
-
Hexamethyldisilazane (0.6-1.0 equiv)
-
Iodine (catalytic amount, e.g., 1-5 mol%)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine the primary alcohol and hexamethyldisilazane.
-
Add a catalytic amount of iodine to the mixture. Note that the reaction may be exothermic.
-
Stir the reaction mixture at room temperature for 15-60 minutes. Monitor the reaction progress by TLC or gas chromatography (GC).
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with saturated aqueous sodium thiosulfate solution to remove the iodine catalyst (the organic layer will become colorless).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. The resulting TMS ether is often of sufficient purity for subsequent reactions, but can be purified by distillation if required.
Deprotection of Trimethylsilyl Ethers
A key advantage of the TMS protecting group is its facile removal under mild conditions.
Deprotection Protocol 1: Mild Acidic Hydrolysis
Materials:
-
TMS-protected alcohol
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TMS-protected alcohol in methanol.
-
Add a few drops of 1 M HCl to the solution.
-
Stir the mixture at room temperature. The deprotection is typically rapid and can be monitored by TLC (usually complete within 5-30 minutes).
-
Upon completion, neutralize the acid with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected alcohol.
Deprotection Protocol 2: Fluoride-Mediated Cleavage
Materials:
-
TMS-protected alcohol
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equiv)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TMS-protected alcohol in anhydrous THF under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution at room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected alcohol.
Application Notes and Protocols: The Role of Bis(trimethylsilyl) sulfate in Carbohydrate Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bis(trimethylsilyl) sulfate, often abbreviated as BSS or T2SO4, is a versatile reagent in organic synthesis. In the context of carbohydrate chemistry, its reactivity is multifaceted, primarily revolving around its capacity to act as both a silylating agent and a sulfating agent. While its use as a powerful silylating agent is noted, its application for the direct sulfation of carbohydrate hydroxyl groups is less common than reagents like sulfur trioxide-amine complexes. However, its demonstrated ability to sulfonate phenolic compounds under mild conditions suggests its potential for analogous reactions with the hydroxyl groups of sugars.[1]
These notes provide an overview of the known and potential applications of this compound in carbohydrate chemistry, including detailed protocols for related reactions, quantitative data where available, and workflow diagrams to illustrate the chemical transformations.
Section 1: this compound as a Sulfating Agent
While specific protocols for the direct sulfation of carbohydrates using this compound are not widely documented, its efficacy has been demonstrated in the sulfonation of phenolic compounds. This reaction serves as a valuable model for its potential application to the hydroxyl groups present in carbohydrates. The reaction proceeds under mild conditions and is noted for its high regioselectivity, which is often a critical challenge in carbohydrate synthesis.[1]
Application Note 1.1: Sulfonation of Phenolic Derivatives (Model Reaction)
This compound serves as an effective reagent for the electrophilic substitution on activated aromatic rings, such as those in phenols and their ethers. The reaction yields a trimethylsilyl sulfonate, which can be subsequently hydrolyzed to the corresponding sulfonic acid (sulfate).[1] This process is highly regioselective, typically favoring para-substitution due to steric hindrance at the ortho positions.[1]
Workflow for Sulfonation of Phenolic Compounds:
Caption: Workflow for the sulfonation of phenolic compounds.
Experimental Protocol 1.1: Sulfonation of Anisole with this compound
This protocol is adapted from the work of Bourgeois and Duffaut and serves as a model for the sulfonation of hydroxyl-containing compounds.[1]
Materials:
-
Anisole
-
This compound
-
Anhydrous organic solvent (e.g., dichloromethane or carbon tetrachloride)
-
Water or ethanol for hydrolysis
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the anisole in the anhydrous solvent.
-
Add this compound to the solution. The molar ratio of substrate to reagent can be optimized but is typically near equimolar.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as NMR or TLC.
-
Upon completion of the sulfonation, the intermediate trimethylsilyl sulfonate is formed.
-
Carefully add water or an alcohol (e.g., ethanol) to the reaction mixture to hydrolyze the silyl ester.
-
Stir for a sufficient time to ensure complete hydrolysis.
-
The resulting sulfonic acid can be isolated and purified using standard workup and crystallization or chromatography techniques.
Quantitative Data: The sulfonation of various phenolic ethers using this compound has been reported with the following outcomes.
| Substrate | Product | Yield (%) | Reference |
| Anisole | p-Methoxybenzenesulfonic acid | 95 | [1] |
| Thymol Methyl Ether | 5-Isopropyl-2-methyl-benzenesulfonic acid | - | [1] |
| Carvacrol Methyl Ether | 2-Isopropyl-5-methyl-benzenesulfonic acid | - | [1] |
Application Note 1.2: Proposed Mechanism for Carbohydrate Sulfation
Based on its reactivity with phenols, a plausible mechanism for the sulfation of a carbohydrate hydroxyl group involves the electrophilic attack of the sulfur atom of this compound on the oxygen of the alcohol. This reaction would be facilitated by the good leaving group nature of the trimethylsiloxy group.
Proposed Mechanism for O-Sulfation of a Carbohydrate:
References
Application Notes and Protocols for the Silylation of Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silylation is a common and indispensable chemical reaction in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. The process involves the replacement of an active hydrogen atom in a molecule, such as the hydroxyl group of a phenol, with a silyl group (e.g., trimethylsilyl, TMS). This transformation is primarily used to protect the reactive hydroxyl group, thereby preventing unwanted side reactions during subsequent synthetic steps. Silylated phenols, or silyl ethers, also exhibit increased volatility, making them amenable to analysis by gas chromatography (GC) and mass spectrometry (MS).
While a variety of silylating agents are available, this document focuses on the silylation of phenols, with a specific interest in the use of bis(trimethylsilyl) sulfate, alongside more commonly documented reagents like hexamethyldisilazane (HMDS). Although detailed, specific protocols for the use of this compound in the silylation of phenols are not extensively reported in publicly available literature, a representative protocol based on general silylation principles is provided. For comparison and practical application, established protocols for widely used silylating agents are also detailed.
Silylating Agents for Phenols: A Comparative Overview
Several reagents can be employed for the silylation of phenols. The choice of agent often depends on the reactivity of the phenol, the desired reaction conditions (e.g., temperature, solvent), and the required selectivity.
| Silylating Agent | Abbreviation | Key Features | Typical Byproducts |
| Hexamethyldisilazane | HMDS | Cost-effective, mild; often requires a catalyst. | Ammonia (NH₃) |
| Bis(trimethylsilyl)acetamide | BSA | Highly reactive; volatile byproducts. | N-(trimethylsilyl)acetamide |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Very high silylating power; volatile byproducts. | N-(trimethylsilyl)trifluoroacetamide |
| Trimethylchlorosilane | TMSCl | Reactive; generates HCl, requiring a base. | Hydrochloric acid (HCl) |
| This compound | (TMS)₂SO₄ | Potentially a powerful silylating agent. | Trimethylsilanol, sulfuric acid |
Experimental Protocols
Protocol 1: General Silylation of Phenols with Hexamethyldisilazane (HMDS) and a Catalyst
This protocol describes a common method for the silylation of phenols using the mild and cost-effective reagent, hexamethyldisilazane, with a solid acid catalyst.
Materials:
-
Substituted phenol
-
Hexamethyldisilazane (HMDS)
-
Catalyst (e.g., silica-supported sodium hydrogen sulfate (NaHSO₄/SiO₂), H-β zeolite)
-
Anhydrous solvent (e.g., toluene, or solvent-free)
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the phenol (10 mmol) and the catalyst (e.g., 0.2 g of NaHSO₄/SiO₂).
-
Reagent Addition: Add hexamethyldisilazane (HMDS, typically 1.5 to 2 equivalents, 15-20 mmol). The reaction can be performed neat (solvent-free) or in an anhydrous solvent like toluene.
-
Reaction: Stir the mixture at room temperature or heat to a specified temperature (e.g., 80°C for solvent-free conditions)[1]. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure using a rotary evaporator. If the reaction was solvent-free, add ethyl acetate to dissolve the product.
-
Purification: Filter the mixture to remove the catalyst. Wash the filtrate with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude silyl ether.
-
Further Purification (if necessary): The product can be further purified by column chromatography or distillation.
Quantitative Data for Silylation of Phenols with HMDS:
The following table summarizes representative data for the silylation of various phenols using HMDS under different catalytic conditions.
| Phenol Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | H-β zeolite | Toluene | Room Temp. | 10 | ~95 | [2] |
| Phenol | H-β zeolite | None | 80 | 1.5 | >95 | [2] |
| m-Cresol | H-β zeolite | None | 80 | 1.5 | 98 | [2] |
| 4-Nitrophenol | NaHSO₄/SiO₂ | None | Room Temp. | 0.25 | 95 | [3] |
| 2-Naphthol | H-β zeolite | None | 80 | 1.5 | 97 | [2] |
Protocol 2: Representative Protocol for the Silylation of Phenols with this compound
Disclaimer: Specific, peer-reviewed protocols for the direct silylation of phenols using solely this compound are not well-documented in the provided search results. This representative protocol is based on general principles of silylation and the known reactivity of related silylating agents. Researchers should perform small-scale trials to optimize conditions for their specific substrate.
Materials:
-
Substituted phenol
-
This compound ((TMS)₂SO₄)
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)
-
Anhydrous base (e.g., pyridine or triethylamine, optional, to neutralize any acid formed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol (10 mmol) in an anhydrous aprotic solvent (e.g., 50 mL of dichloromethane).
-
Reagent Addition: Add this compound (0.5 to 1.0 equivalents, 5-10 mmol) dropwise to the stirred solution at room temperature. If the phenol is hindered or less reactive, the addition of a non-nucleophilic base like pyridine (1.1 equivalents) may be beneficial.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the reaction progress by TLC or GC analysis.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude silyl ether.
-
Purification: Purify the product by flash column chromatography on silica gel or by distillation under reduced pressure.
Reaction Mechanism and Workflow
The following diagrams illustrate the general workflow for the silylation of phenols and a plausible mechanism for the reaction.
Caption: General experimental workflow for the silylation of phenols.
Caption: Plausible mechanism for the silylation of a phenol.
Conclusion
The silylation of phenols is a crucial protective group strategy in modern organic synthesis. While reagents like HMDS are well-documented and widely used, the application of this compound for this purpose is less common in available literature. The provided protocols offer a practical guide for researchers performing silylations of phenolic compounds. It is always recommended to perform optimization studies for any new substrate or reagent to achieve the best possible yield and purity. The diagrams provided offer a clear visual representation of the experimental process and the underlying chemical transformation.
References
Application Notes and Protocols: Bis(trimethylsilyl) sulfate for the Protection of Diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silyl ethers are among the most widely used protecting groups for hydroxyl functions in organic synthesis due to their ease of formation, stability under a range of reaction conditions, and facile cleavage.[1][2] While trimethylsilyl chloride (TMSCl) and other silyl halides are common reagents for this transformation, alternative silylating agents can offer unique reactivity profiles. Bis(trimethylsilyl) sulfate (BSS), with the formula ((CH₃)₃Si)₂SO₄, is a powerful and highly reactive silylating agent.[3] This document provides detailed application notes and protocols for the use of this compound in the protection of diols.
Reagent Overview
This compound is a versatile reagent in organic synthesis, serving not only as a silylating agent but also as a Lewis acid and a sulfonation reagent.[3] As a silylating agent, it is particularly effective for the protection of alcohols, hindered phenols, carboxylic acids, and secondary amines, often used in combination with hexamethyldisilazane (HMDS).[3] A key characteristic of BSS is that under mild reaction conditions, it typically transfers only one of its trimethylsilyl (TMS) groups.[3]
Reaction Mechanism and Principles
The protection of a diol with this compound proceeds via the silylation of the hydroxyl groups. The high reactivity of BSS is attributed to the excellent leaving group ability of the trimethylsilyl sulfate anion. The reaction is thought to proceed through the protonation of one of the sulfate oxygens by the alcohol, followed by the nucleophilic attack of the alcohol's oxygen on the silicon atom.
A proposed general mechanism for the monosilylation of an alcohol with BSS is depicted below. In the case of diols, this reaction can occur sequentially at both hydroxyl groups.
Caption: Proposed mechanism for the silylation of an alcohol with BSS.
For the protection of diols, the stoichiometry of BSS can be adjusted to favor either mono- or bis-silylation. The formation of a cyclic silyl ether would require a different type of reagent, typically a dihalosilane, and is not the expected outcome with BSS.
Experimental Protocols
The following are general protocols for the silylation of diols using this compound. These protocols are based on the known reactivity of BSS with alcohols.[3] Optimization of reaction conditions (solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: Mono-silylation of a Symmetric Diol
This protocol aims to protect one of the two hydroxyl groups in a symmetric diol.
Materials:
-
Symmetric diol
-
This compound (BSS)
-
Hexamethyldisilazane (HMDS)
-
Anhydrous, non-protic solvent (e.g., dichloromethane, acetonitrile, or toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the symmetric diol (1.0 eq.) in the chosen anhydrous solvent.
-
Add hexamethyldisilazane (HMDS) (1.1 eq.).
-
Add this compound (BSS) (0.5-0.6 eq.) dropwise to the solution at room temperature. The use of slightly more than half an equivalent of BSS is to ensure that only one TMS group is transferred per molecule of BSS.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-silylated diol.
Protocol 2: Bis-silylation of a Diol
This protocol is for the protection of both hydroxyl groups of a diol.
Materials:
-
Diol
-
This compound (BSS)
-
Hexamethyldisilazane (HMDS)
-
Anhydrous, non-protic solvent (e.g., dichloromethane, acetonitrile, or toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the diol (1.0 eq.) in the chosen anhydrous solvent.
-
Add hexamethyldisilazane (HMDS) (2.2 eq.).
-
Add this compound (BSS) (1.1 eq.) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) if the reaction is sluggish. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, work up the reaction as described in Protocol 1 (quenching, extraction, drying, and concentration).
-
Purify the product by column chromatography on silica gel to obtain the bis-trimethylsilyl ether.
Data Presentation
| Diol Type | Stoichiometry (Diol:BSS:HMDS) | Expected Major Product | General Reaction Conditions |
| Symmetric 1,n-diol | 1 : 0.5-0.6 : 1.1 | Mono-TMS ether | Room temperature |
| Symmetric 1,n-diol | 1 : 1.1 : 2.2 | Bis-TMS ether | Room temperature to 60°C |
| Asymmetric diol | 1 : 0.5-0.6 : 1.1 | Mixture of mono-TMS ethers | Room temperature |
| Asymmetric diol | 1 : 1.1 : 2.2 | Bis-TMS ether | Room temperature to 60°C |
Experimental Workflow and Deprotection
The general workflow for the protection of a diol using BSS and subsequent deprotection is outlined below.
Caption: General workflow for diol protection and subsequent deprotection.
Deprotection of Trimethylsilyl Ethers
Trimethylsilyl ethers are generally labile and can be cleaved under mild acidic conditions or with fluoride ion sources.
Protocol 3: Acidic Deprotection
-
Dissolve the silylated diol in a solvent such as methanol or a mixture of THF and water.
-
Add a catalytic amount of a mild acid (e.g., acetic acid, p-toluenesulfonic acid, or a resin-bound acid).
-
Stir the mixture at room temperature and monitor the deprotection by TLC.
-
Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product, dry the organic layer, and concentrate to yield the deprotected diol.
Protocol 4: Fluoride-Mediated Deprotection
-
Dissolve the silylated diol in an anhydrous aprotic solvent like THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M solution is commercially available) at 0 °C or room temperature.
-
Stir the reaction mixture and monitor by TLC.
-
Once the reaction is complete, quench with water and extract the product.
-
Dry the organic phase, concentrate, and purify if necessary.
Safety Information
-
This compound is a reactive and moisture-sensitive compound. It should be handled under an inert atmosphere in a well-ventilated fume hood.
-
Hexamethyldisilazane is flammable and can cause skin and eye irritation.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals.
These application notes and protocols provide a foundation for utilizing this compound for the protection of diols. Researchers are encouraged to perform small-scale test reactions to optimize conditions for their specific substrates.
References
Application Notes and Protocols for Silylation using Bis(trimethylsilyl) sulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the use of Bis(trimethylsilyl) sulfate (BSS) as a powerful catalyst in conjunction with Hexamethyldisilazane (HMDS) for the silylation of active hydrogen-containing compounds such as alcohols, phenols, carboxylic acids, and amines. This method offers a highly efficient route to introduce trimethylsilyl (TMS) protecting groups, rendering the parent compounds more volatile, less polar, and more thermally stable for applications in organic synthesis and gas chromatography-mass spectrometry (GC-MS) analysis.
Introduction
Silylation is a chemical modification technique that replaces an active hydrogen atom in functional groups like hydroxyl (-OH), carboxyl (-COOH), and amine (-NH₂) with a silyl group, most commonly the trimethylsilyl (TMS) group. This derivatization is a cornerstone in organic synthesis for the protection of functional groups and in analytical chemistry to enhance the volatility and thermal stability of analytes for GC-MS analysis.
While Hexamethyldisilazane (HMDS) is a widely used and economical silylating agent, its reactivity is often insufficient for sterically hindered or less acidic substrates. The reaction rate can be significantly enhanced by the use of a catalyst. This compound (BSS) has been identified as a highly effective catalyst for silylations with HMDS, proving more efficient than commonly used catalysts like trimethylchlorosilane (TMCS) or ammonium sulfate.[1] A mixture of HMDS and BSS serves as a potent silylating system for a broad range of substrates including alcohols, hindered phenols, carboxylic acids, and secondary amines.[1]
Key Advantages of the HMDS/BSS System:
-
High Reactivity: Enables the silylation of a wide range of substrates, including those that are sterically hindered.
-
Efficiency: Often provides high to quantitative yields in shorter reaction times and under milder conditions compared to other catalytic systems.
-
Clean Byproducts: The primary byproduct of the reaction with HMDS is ammonia, which is volatile and easily removed.
-
Versatility: Applicable to a variety of functional groups.
Data Presentation
The following tables summarize the representative reaction conditions and expected yields for the silylation of various substrates using the HMDS/BSS catalytic system. The yields are based on reports for highly efficient HMDS-catalyzed silylations and are expected to be high to quantitative for the described substrates.
Table 1: Silylation of Alcohols with HMDS and Catalytic BSS
| Substrate (Alcohol) | Structure | Catalyst | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1-Octanol | Primary | BSS | Neat or CH₂Cl₂ | Room Temperature | 0.5 - 2 | >95 |
| Benzyl alcohol | Primary | BSS | Neat or CH₂Cl₂ | Room Temperature | 0.5 - 1 | >95 |
| Cyclohexanol | Secondary | BSS | Neat or CH₂Cl₂ | Room Temperature - 50 | 1 - 4 | >90 |
| tert-Butanol | Tertiary | BSS | Neat or CH₂Cl₂ | 50 - Reflux | 4 - 12 | >85 |
Table 2: Silylation of Phenols with HMDS and Catalytic BSS
| Substrate (Phenol) | Structure | Catalyst | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Phenol | - | BSS | Neat or Toluene | Room Temperature | 0.5 - 1 | >95 |
| 4-Methoxyphenol | - | BSS | Neat or Toluene | Room Temperature | 0.5 - 1 | >95 |
| 2,6-Di-tert-butylphenol | Hindered | BSS | Toluene | Reflux | 6 - 18 | >90 |
| 4-Nitrophenol | Electron-deficient | BSS | Toluene | 50 - 80 | 1 - 3 | >90 |
Table 3: Silylation of Carboxylic Acids and Amines with HMDS and Catalytic BSS
| Substrate | Structure | Catalyst | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Benzoic Acid | Carboxylic Acid | BSS | Neat | 50 - 80 | 1 - 2 | >95 |
| Hexanoic Acid | Carboxylic Acid | BSS | Neat | 50 - 80 | 1 - 2 | >95 |
| Aniline | Primary Amine | BSS | Neat | 80 - 110 | 2 - 6 | >90 |
| Di-n-propylamine | Secondary Amine | BSS | Neat | 80 - 110 | 2 - 6 | >90 |
Experimental Protocols
Safety Precautions: Silylating agents are moisture-sensitive and can be corrosive. All manipulations should be performed in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), wearing appropriate personal protective equipment (safety glasses, gloves). All glassware must be thoroughly dried before use.
Protocol 1: General Procedure for the Silylation of Alcohols and Phenols
This protocol describes a general method for the trimethylsilylation of primary, secondary, and tertiary alcohols, as well as phenols, using HMDS with a catalytic amount of BSS.
Materials:
-
Alcohol or phenol substrate
-
Hexamethyldisilazane (HMDS)
-
This compound (BSS)
-
Anhydrous solvent (e.g., dichloromethane, toluene, or solvent-free)
-
Dry reaction vessel (e.g., round-bottom flask or reaction vial) with a magnetic stir bar
-
Inert atmosphere setup (nitrogen or argon)
-
Heating mantle or oil bath (if required)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the alcohol or phenol substrate (1.0 equiv.).
-
Addition of Reagents: Add the solvent if not performing the reaction neat (a concentration of 0.5-1.0 M is typical). Add Hexamethyldisilazane (HMDS, 0.6-1.0 equiv. per hydroxyl group).
-
Catalyst Addition: Add a catalytic amount of this compound (BSS, 0.1-1 mol%).
-
Reaction: Stir the mixture at room temperature or heat as required (see Tables 1 & 2 for guidance). Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS analysis of aliquots. The reaction is typically complete when the starting material is no longer observed.
-
Work-up: Upon completion, cool the reaction to room temperature. If the reaction was performed neat, dissolve the mixture in an inert solvent like hexane or diethyl ether.
-
Purification: The reaction mixture can be filtered through a small plug of silica gel to remove the catalyst. The solvent and excess HMDS are then removed under reduced pressure using a rotary evaporator to yield the crude silylated product. Further purification can be achieved by distillation or flash column chromatography if necessary.
Protocol 2: General Procedure for the Silylation of Carboxylic Acids
This protocol is suitable for the conversion of carboxylic acids to their corresponding TMS esters.
Materials:
-
Carboxylic acid substrate
-
Hexamethyldisilazane (HMDS)
-
This compound (BSS)
-
Dry reaction vessel with a reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a dry reaction vessel equipped with a reflux condenser and under an inert atmosphere, add the carboxylic acid (1.0 equiv.).
-
Addition of Reagents: Add Hexamethyldisilazane (HMDS, 1.0-1.5 equiv.). The reaction is typically performed neat.
-
Catalyst Addition: Add a catalytic amount of this compound (BSS, 0.1-1 mol%).
-
Reaction: Heat the mixture with stirring to 50-80 °C. The reaction progress can be monitored by the cessation of ammonia evolution and confirmed by IR spectroscopy (disappearance of the broad O-H stretch) or GC-MS.
-
Work-up and Purification: Cool the reaction mixture to room temperature. The TMS ester is typically of sufficient purity for subsequent use. If necessary, excess HMDS can be removed under reduced pressure.
Mandatory Visualizations
Reaction Mechanism
The silylation of an alcohol with HMDS catalyzed by BSS is proposed to proceed through the activation of the Si-N bond in HMDS. BSS, acting as a potent Lewis acid, coordinates to the nitrogen atom of HMDS, increasing the electrophilicity of the silicon atoms. This is followed by a nucleophilic attack from the alcohol's oxygen atom on the activated silicon, leading to the formation of the silyl ether and the release of ammonia and regeneration of the catalyst.
Caption: Proposed mechanism for BSS-catalyzed silylation.
Experimental Workflow
The following diagram illustrates a typical workflow for the silylation of a sample followed by analysis.
Caption: General workflow for silylation and analysis.
References
Application Notes and Protocols: Bis(trimethylsilyl) sulfate as a Sulfonation Agent
Audience: Researchers, scientists, and drug development professionals.
Topic: Bis(trimethylsilyl) sulfate as a sulfonation agent.
Introduction
This compound (BTS), with the chemical formula [(CH₃)₃SiO]₂SO₂, is a versatile reagent in organic synthesis. While it can act as a silylating agent, its primary utility for the purposes of these notes is as a potent sulfonation agent for a range of organic compounds.[1] Aromatic and heterocyclic compounds, particularly those with electron-rich systems, are readily sulfonated by BTS.[1] This reagent offers an alternative to traditional sulfonation methods, such as the use of fuming sulfuric acid, and is particularly effective for substrates that are sensitive to harsh acidic conditions. Its application is relevant in the synthesis of various chemical intermediates, including those pertinent to drug development.[2][3]
Aromatic sulfonic acids and their derivatives are crucial in the pharmaceutical industry. They are integral components of sulfa drugs, which were among the first antimicrobial agents discovered and continue to be a cornerstone of antibacterial therapy.[4] The introduction of a sulfonic acid group can significantly enhance the water solubility and bioavailability of a drug molecule, which are critical parameters in drug design.
Physicochemical Properties and Handling
This compound is a moisture-sensitive solid with a relatively low melting point.[2] Proper handling and storage are crucial to maintain its reactivity and ensure safety.
Table 1: Physicochemical Properties of this compound [2]
| Property | Value |
| Molecular Formula | C₆H₁₈O₄SSi₂ |
| Molecular Weight | 242.44 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 41-44 °C |
| Boiling Point | 239.4 °C at 760 mmHg |
| Density | 1.041 g/cm³ |
Safety and Handling Precautions:
-
Moisture Sensitivity: BTS is highly sensitive to moisture and will hydrolyze. All handling should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[2]
-
Corrosivity: It is a corrosive substance that can cause severe skin burns and eye damage.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from sources of ignition and incompatible materials such as strong oxidizing agents.[2]
-
First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[4]
Reaction Mechanism and Workflow
The sulfonation of aromatic compounds with this compound proceeds via an electrophilic aromatic substitution (EAS) mechanism. The overall reaction is:
RH + [(CH₃)₃SiO]₂SO₂ → RSO₃H + (CH₃)₃SiOSi(CH₃)₃[1]
While the precise nature of the active electrophile has not been definitively elucidated in the literature, a plausible mechanism involves the generation of a highly electrophilic species, conceptually related to sulfur trioxide (SO₃), from the this compound. The trimethylsilyl groups are excellent leaving groups, facilitating the reaction.
Caption: Proposed mechanism for electrophilic aromatic sulfonation using this compound.
The general workflow for a sulfonation reaction using this compound involves the reaction of the substrate with the reagent, often at elevated temperatures, followed by hydrolysis to yield the sulfonic acid.
Caption: General experimental workflow for sulfonation with this compound.
Applications in Sulfonation of Aromatic and Heterocyclic Compounds
This compound is effective for the sulfonation of various aromatic and heterocyclic compounds. The reactivity is generally higher for electron-rich systems.
Table 2: Sulfonation of Various Substrates with this compound [1]
| Substrate | Molar Ratio (Substrate:BTS) | Temperature (°C) | Time (h) | Yield (%) |
| Toluene | 1:1 | 200-220 | 10 | 23 |
| Aniline | 1:1 | 160 | - | 65 |
| Dimethylaniline | 1:1 | 160-170 | - | 79 |
| Anisole | 1:1 | 125-170 | 2 | 78 |
| Thiophene | 1:1 | 100 | 2 | 20-30 |
| Thiophene | 1:3 | 100 | 2 | 77 |
Notably, benzene and nitrobenzene do not react with this compound under similar conditions, highlighting the reagent's selectivity for activated aromatic rings.[1]
Experimental Protocols
The following protocols are adapted from the literature and provide a starting point for laboratory synthesis.[1] All reactions should be carried out with appropriate safety precautions in a well-ventilated fume hood.
Protocol 1: Sulfonation of Anisole
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine anisole (3.8 g, 0.035 mol) and this compound (8.5 g, 0.035 mol).
-
Reaction: Heat the mixture at 125-170 °C for 2 hours. During this time, hexamethyldisiloxane (HMDS) will distill off.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 10 ml of water.
-
Isolation: The resulting anisolesulfonic acid can be isolated as its barium salt. Add an aqueous suspension of barium carbonate (BaCO₃) until the solution is neutral. Heat the mixture on a water bath for 30 minutes and then filter. Evaporate the filtrate to dryness to obtain the barium salt of anisolesulfonic acid (yield: 78%).[1]
Protocol 2: Sulfonation of Aniline
-
Reaction Setup: In a round-bottom flask, combine aniline (1.7 g, 0.018 mol) and this compound (4.4 g, 0.018 mol).
-
Reaction: Heat the mixture to 160 °C. The mixture will become homogeneous and then froth with the formation of a white solid as HMDS is evolved. Distill off the HMDS.
-
Work-up: Dissolve the residual white solid in a 40% NaOH solution and filter.
-
Isolation: Acidify the filtrate with concentrated HCl and cool to 0 °C. The resulting crystals of sulfanilic acid are collected by suction filtration and dried under vacuum (yield: 65%).[1]
Protocol 3: Sulfonation of Thiophene
-
Reaction Setup: In a sealed glass tube, combine thiophene (1.3 g, 0.015 mol) and this compound (10.9 g, 0.045 mol, 3 equivalents).
-
Reaction: Heat the sealed tube at 100 °C for 2 hours.
-
Work-up and Isolation: After cooling, the thiophenesulfonic acid is isolated as its barium salt following the procedure described in Protocol 1 (yield: 77%).[1] The use of excess BTS significantly improves the yield and suppresses tar formation.[1]
Application in Drug Development and Biological Systems
The sulfonation of molecules is a critical process in biological systems and drug development. Sulfonated compounds often exhibit improved pharmacokinetic properties and can engage in specific biological interactions.
Role in Signaling Pathways
Sulfonation is a key post-translational modification that can modulate protein-protein interactions and cellular signaling. A prominent example is the role of heparan sulfate proteoglycans (HSPGs) in growth factor signaling. HSPGs are proteins decorated with long, sulfated sugar chains that act as co-receptors for growth factors like Fibroblast Growth Factor (FGF) and Vascular Endothelial Growth Factor (VEGF). The sulfation pattern of heparan sulfate is crucial for its interaction with these growth factors and their primary receptors, thereby modulating downstream signaling pathways that regulate cell proliferation, differentiation, and migration.
Caption: Role of sulfonated heparan sulfate as a co-receptor in the FGF signaling pathway.
The ability to synthesize specifically sulfonated small molecules using reagents like this compound can provide valuable tools for probing these biological pathways or for developing drugs that mimic or inhibit these interactions.
Synthesis of Sulfonated Heterocycles and Sulfa Drugs
Many pharmaceuticals contain heterocyclic scaffolds. The sulfonation of these structures is an important strategy in drug design. While specific protocols for the sulfonation of N-heterocycles like pyridine or indole using this compound are not widely reported, the general principles of this reagent's reactivity towards electron-rich systems suggest its potential applicability. Researchers should be mindful of potential side reactions, such as silylation of heteroatoms, and optimize reaction conditions accordingly.
The synthesis of sulfonamides, the core of sulfa drugs, typically involves the reaction of a sulfonyl chloride with an amine. While this compound is not directly used for this step, it can be employed to create the sulfonated aromatic precursors from which the corresponding sulfonyl chlorides can be synthesized. This highlights the enabling role of such sulfonation reagents in the multi-step synthesis of complex pharmaceutical agents.
References
Application Notes and Protocols: Sulfonation of Aromatic Compounds with Bis(trimethylsilyl) sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic sulfonic acids are crucial intermediates in the synthesis of a wide range of commercially important products, including dyes, detergents, and pharmaceuticals. The introduction of a sulfonic acid group onto an aromatic ring is typically achieved through electrophilic aromatic substitution. While classical methods often employ harsh reagents like fuming sulfuric acid, the use of bis(trimethylsilyl) sulfate (BTS) has emerged as a milder and more selective alternative for the sulfonation of certain aromatic and heterocyclic compounds. This document provides detailed application notes and experimental protocols for the sulfonation of aromatic compounds using this compound.
This compound is a versatile reagent that can act as both a silylating and an oxidizing agent.[1] Its utility as a sulfonating agent is particularly valuable for substrates that are sensitive to strong acids. The general reaction proceeds via the electrophilic attack of a sulfur trioxide equivalent, generated from BTS, on the aromatic ring, with the concurrent formation of hexamethyldisiloxane (HMDS).[1]
Advantages of Using this compound for Sulfonation
-
Milder Reaction Conditions: BTS allows for the sulfonation of sensitive aromatic compounds that might decompose or undergo side reactions under traditional sulfonation conditions.
-
Selective Reagent: It selectively sulfonates electron-rich aromatic rings, such as those containing activating substituents like amino, alkyl, and alkoxy groups, as well as some heterocyclic compounds like thiophene.[1][2] Benzene and nitrobenzene, which are deactivated, do not react with BTS under similar conditions.[1]
-
Convenient Work-up: The by-product, hexamethyldisiloxane, is volatile and can be easily removed from the reaction mixture.
Applications
The sulfonation of aromatic compounds using this compound finds applications in:
-
Pharmaceutical Synthesis: Introduction of the sulfonic acid group can improve the water solubility and pharmacokinetic properties of drug candidates.
-
Dye Manufacturing: Aryl sulfonic acids are key precursors in the synthesis of various dyes.
-
Material Science: Sulfonated polymers are used in the development of proton exchange membranes for fuel cells.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the sulfonation of various aromatic compounds with this compound.
| Aromatic Substrate | Molar Ratio (Substrate:BTS) | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Toluene | 1:1 | 200-220 | 10 | Toluenesulfonic acid | 23 | [1] |
| Aniline | 1:1 | 160 | - | Sulfanilic acid | 65 | [1] |
| Dimethylaniline | 1:1 | 160-170 | - | Dimethylanilinesulfonic acid | 79 | [1] |
| Anisole | 1:1 | 125-170 | 2 | Anisolesulfonic acid | 78 | [1] |
| Thiophene | 1:1 | 20 | 1440 (2 months) | Thiophenesulfonic acid | - | [1] |
| Thiophene | 1:1 | 100 | 2 | Thiophenesulfonic acid | 20-30 | [1] |
| Thiophene | 1:3 | 100 | 2 | Thiophenesulfonic acid | 77 | [1] |
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general reaction mechanism for the sulfonation of an aromatic compound with this compound and a typical experimental workflow.
Caption: General reaction mechanism for aromatic sulfonation with BTS.
Caption: A typical experimental workflow for aromatic sulfonation.
Experimental Protocols
Note: These protocols are based on the published literature and should be adapted and optimized for specific substrates and scales.[1] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Synthesis of this compound (BTS)
This compound can be prepared by the reaction of chlorotrimethylsilane with sulfuric acid.[1]
Materials:
-
Chlorotrimethylsilane ((CH₃)₃SiCl)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Round-bottom flask
-
Distillation apparatus
Procedure:
-
Carefully add chlorotrimethylsilane to an equimolar amount of concentrated sulfuric acid in a round-bottom flask equipped with a reflux condenser and a gas outlet to vent HCl.
-
The reaction is exothermic and will produce hydrogen chloride gas. Ensure the reaction is well-stirred and cooled if necessary.
-
After the initial reaction subsides, gently heat the mixture to complete the reaction.
-
Purify the resulting this compound by vacuum distillation.
Protocol 2: General Procedure for the Sulfonation of Aromatic Compounds
This general procedure can be adapted for various aromatic substrates based on the data provided in the summary table.
Materials:
-
Aromatic substrate (e.g., Anisole)
-
This compound (BTS)
-
Reaction vessel (e.g., sealed glass tube or round-bottom flask with condenser)
-
Heating apparatus (e.g., oil bath)
-
Water
-
Barium carbonate (BaCO₃) or Sodium hydroxide (NaOH) and Hydrochloric acid (HCl)
Procedure:
-
In a suitable reaction vessel, combine the aromatic substrate and this compound in the desired molar ratio (typically 1:1, but can be varied).
-
Heat the reaction mixture to the specified temperature for the required duration (see table for details). For volatile substrates or extended reaction times, a sealed tube or a reflux condenser is recommended. During the reaction, the formation of hexamethyldisiloxane (HMDS) may be observed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Work-up Option A (Isolation as Barium Salt): a. Carefully pour the cooled reaction mixture into an equal volume of water. b. Add an aqueous suspension of barium carbonate (BaCO₃) in slight excess. c. Heat the mixture on a water bath for 30 minutes and then filter to remove any insoluble material. d. Evaporate the filtrate to dryness. e. Dry the solid residue at 130 °C to obtain the barium salt of the aromatic sulfonic acid.
-
Work-up Option B (Isolation as Free Acid): a. After distilling off the hexamethyldisiloxane, dissolve the residual solid in a 40% sodium hydroxide solution. b. Filter the solution to remove any impurities. c. Acidify the filtrate with concentrated hydrochloric acid and cool to 0 °C. d. Collect the precipitated sulfonic acid by suction filtration and dry in vacuo.
Protocol 3: Specific Example - Sulfonation of Thiophene with Excess BTS
This protocol provides a higher yield for the sulfonation of thiophene.[1]
Materials:
-
Thiophene
-
This compound (BTS)
-
Sealed glass tube
-
Water
-
Barium carbonate (BaCO₃)
Procedure:
-
In a sealed glass tube, mix 1.3 g (0.015 mole) of thiophene with 10.9 g (0.045 mole) of this compound (a 3-fold excess of BTS).
-
Heat the sealed tube at 100 °C for 2 hours.
-
Cool the tube and carefully open it.
-
Isolate the thiophenesulfonic acid as its barium salt following the procedure outlined in Work-up Option A . This method has been reported to yield 2.7 g (77%) of the barium salt of thiophenesulfonic acid.[1]
References
Application Notes: Bis(trimethylsilyl) sulfate as a Selective Sulfonating Agent
Introduction
Bis(trimethylsilyl) sulfate (BTS), also known as silylated sulfuric acid with the formula [(CH₃)₃SiO]₂SO₂, is a versatile reagent in organic synthesis. While it can function as a silylating or oxidizing agent, it is particularly notable for its ability to sulfonate aromatic and heterocyclic compounds.[1] This reagent offers a valuable alternative to traditional sulfonating agents like fuming sulfuric acid, especially in cases where milder conditions or different selectivity are required.
Mechanism and Reactivity
The sulfonation of an aromatic compound (ArH) with this compound proceeds via an electrophilic aromatic substitution mechanism. The reaction yields the corresponding sulfonic acid (ArSO₃H) and hexamethyldisiloxane (HMDS) as a byproduct.[1]
The general reaction is as follows: ArH + [(CH₃)₃SiO]₂SO₂ → ArSO₃H + (CH₃)₃SiOSi(CH₃)₃
The reactivity of BTS as a sulfonating agent is comparable to that of pyridinesulfotrioxide. It readily sulfonates activated aromatic rings, such as those in anisole, aniline, and thiophene. However, it does not react with deactivated rings like nitrobenzene or unactivated rings like benzene, even under harsh conditions (e.g., 200-210°C).[1] This selectivity makes it a useful tool for the targeted sulfonation of substituted aromatic compounds. The compound is highly sensitive to moisture and should be handled under anhydrous conditions to maintain its integrity.[2]
Reaction Mechanism: Electrophilic Aromatic Sulfonation with BTS
Caption: Mechanism of sulfonation using this compound.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the sulfonation of various aromatic compounds using this compound (BTS).[1]
| Substrate | Molar Ratio (Substrate:BTS) | Temperature (°C) | Time (h) | Product | Yield (%) |
| Toluene | 1:1 | 200-220 | 10 | Barium toluenesulfonate | 23 |
| Aniline | 1:1 | 160 | - | Sulfanilic acid | 65 |
| Dimethylaniline | 1:1 | 160-170 | - | Dimethylanilinesulfonic acid | 79 |
| Anisole | 1:1 | 125-170 | 2 | Barium anisolesulfonate | 78 |
| Thiophene | 1:1 | 100 | 2 | Barium thiophenesulfonate | 20-30 |
| Thiophene | 1:3 | 100 | 2 | Barium thiophenesulfonate | 77 |
Experimental Protocols
1. Preparation of this compound (BTS)
This compound can be prepared by the reaction of trimethylsilyl chloride ((CH₃)₃SiCl) with sulfuric acid (H₂SO₄). The resulting product should be purified by vacuum distillation before use.[1]
2. General Sulfonation Workflow
The following diagram outlines the general experimental workflow for the sulfonation of aromatic compounds using BTS.
References
Application Notes and Protocols for Bis(trimethylsilyl) Sulfate Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key organic transformations catalyzed by bis(trimethylsilyl) sulfate (BTMS). BTMS serves as a versatile and efficient catalyst in a range of reactions, offering advantages in terms of reactivity and simplified procedures. The following sections detail its application in the sulfonation of aromatic compounds and the thioacetalisation of carbonyls.
Application Note 1: Sulfonation of Aromatic and Heterocyclic Compounds
This compound is an effective sulfonating agent for a variety of aromatic and heterocyclic compounds. The reaction proceeds via an electrophilic aromatic substitution mechanism, where BTMS acts as the source of the electrophile. This method is particularly useful for substrates containing electron-donating groups. The primary byproduct of the reaction is hexamethyldisiloxane (HMDS), which can be easily removed from the reaction mixture.[1]
Data Presentation: Sulfonation of Various Substrates with BTMS
| Substrate | Molar Ratio (Substrate:BTMS) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Toluene | 1:1 | 200-220 | 10 | 23 | [1] |
| Aniline | 1:1 | 160 | - | 65 | [1] |
| Dimethylaniline | 1:1 | 160-170 | - | 79 | [1] |
| Anisole | 1:1 | 125-170 | 2 | 78 | [1] |
| Thiophene | 1:3 | 100 | 2 | 77 | [1] |
Experimental Protocol: Sulfonation of Anisole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a distillation head, a mixture of anisole (3.8 g, 0.035 mol) and this compound (8.5 g, 0.035 mol) is prepared.
-
Reaction Execution: The mixture is heated at a temperature range of 125-170°C for 2 hours. During this time, the byproduct hexamethyldisiloxane (HMDS) is distilled off (approximately 2.5 g, 70% yield).
-
Work-up: After cooling, the reaction mixture is carefully poured into 10 ml of water.
-
Isolation: The resulting anisolesulfonic acid is isolated as its barium salt by treatment with an aqueous suspension of barium carbonate. The mixture is heated for 30 minutes on a water bath and then filtered. The filtrate is evaporated, and the residue is dried to yield the barium anisolesulfonate (78% yield).[1]
Reaction Mechanism: Electrophilic Aromatic Sulfonation
The sulfonation of aromatic compounds with this compound proceeds through a classical electrophilic aromatic substitution (EAS) pathway. BTMS serves as the precursor to the active electrophile, which is then attacked by the electron-rich aromatic ring.
Caption: Electrophilic Aromatic Sulfonation Mechanism.
Application Note 2: Thioacetalisation of Carbonyl Compounds
This compound, in combination with silica gel, provides a highly efficient and mild catalytic system for the thioacetalisation of a wide range of carbonyl compounds.[2] This method is advantageous due to its simple and convenient reaction conditions, proceeding smoothly at room temperature, and its applicability to both aldehydes and ketones, including sterically hindered and less reactive aromatic ketones.[2] The silica gel is believed to act as a water scavenger, enhancing the efficiency of the reaction.[2]
Data Presentation: Thioacetalisation of Carbonyl Compounds
While a comprehensive table of yields for numerous substrates is not provided in the initial literature, the method is reported to provide "excellent yields" for a variety of carbonyl compounds, including aromatic ketones which are typically less reactive.[2]
Experimental Protocol: General Procedure for Thioacetalisation
-
Reaction Setup: To a solution of the carbonyl compound (1.0 mmol) and 1,2-ethanedithiol (1.2 mmol) in dry dichloromethane (10 mL) in a round-bottom flask, add this compound (0.1 mmol) and silica gel (1 g).
-
Reaction Execution: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion of the reaction, the reaction mixture is filtered to remove the silica gel. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography over neutral alumina to afford the corresponding 1,3-dithiolane.[2]
Proposed Reaction Workflow: Thioacetalisation of a Carbonyl Compound
The reaction is proposed to proceed via the activation of the carbonyl group by the Lewis acidic this compound, facilitating the nucleophilic attack of the dithiol.
Caption: Experimental Workflow for Thioacetalisation.
References
Applications of Bis(trimethylsilyl) Sulfate in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(trimethylsilyl) sulfate (BTMS), with the chemical formula ((CH₃)₃SiO)₂SO₂, is a versatile and reactive organosilicon compound that has found numerous applications in organic synthesis. Its utility stems from the labile silicon-oxygen bonds, making it an excellent source of trimethylsilyl groups and a precursor to reactive sulfur trioxide equivalents. This document provides detailed application notes and experimental protocols for the key uses of this compound in organic synthesis, including its role as a silylating agent, a sulfonating agent, a catalyst, and a reagent in the synthesis of cyclic sulfates.
Silylation of Alcohols
This compound can be employed as a silylating agent to protect hydroxyl groups in organic molecules. The trimethylsilyl (TMS) group is a common protecting group for alcohols due to its ease of introduction and removal under mild conditions. While specific protocols detailing the use of this compound for alcohol silylation are not extensively documented in the reviewed literature, a general procedure can be adapted based on the reactivity of silylating agents.
General Experimental Protocol: Silylation of a Primary Alcohol
Materials:
-
Alcohol (1.0 equiv)
-
This compound (0.6 equiv)
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere, dissolve the alcohol in the anhydrous aprotic solvent in a flame-dried round-bottom flask.
-
Add this compound to the solution at room temperature. The reaction is often exothermic, so controlled addition may be necessary for larger-scale reactions.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture can be quenched by the addition of a small amount of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude silylated product.
-
Purify the product by flash column chromatography if necessary.
Note: The reactivity of this compound as a silylating agent can be influenced by the steric hindrance of the alcohol. Primary alcohols are expected to react more readily than secondary or tertiary alcohols.
Sulfonation of Aromatic Compounds
This compound is an effective sulfonating agent for activated aromatic and heterocyclic compounds.[1] This method offers an alternative to traditional sulfonation procedures that often require harsh conditions. The reaction proceeds via electrophilic aromatic substitution, where the active electrophile is likely a sulfur trioxide equivalent generated in situ.
Quantitative Data for Sulfonation Reactions
| Aromatic Substrate | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Toluene | 200-220 | 10 | 23 | [1] |
| Aniline | 160 | - | 65 | [1] |
| Anisole | 125-170 | 2 | 78 | [1] |
| Dimethylaniline | 160-170 | - | 79 | [1] |
| Thiophene | 100 | 2 | 77 (with 3-fold excess of BTMS) | [1] |
Experimental Protocol: Sulfonation of Anisole[1]
Materials:
-
Anisole (3.8 g, 0.035 mole)
-
This compound (8.5 g, 0.035 mole)
-
Water
-
Barium carbonate (optional, for isolation as barium salt)
-
Standard glassware for organic synthesis with a distillation setup
Procedure:
-
In a round-bottom flask equipped with a distillation head, mix anisole and this compound.
-
Heat the mixture at 125-170 °C for 2 hours. During this time, hexamethyldisiloxane (HMDS) will distill off.
-
After cooling, pour the reaction mixture into 10 mL of water.
-
The resulting anisolesulfonic acid can be isolated. For characterization, it can be converted to its barium salt by treating the aqueous solution with barium carbonate, followed by filtration and evaporation of the filtrate.
Logical Workflow for Aromatic Sulfonation
Caption: Workflow for the sulfonation of aromatic compounds.
Catalytic Applications: Thioacetalization of Carbonyl Compounds
This compound supported on silica gel has been reported as an efficient and chemoselective catalyst system for the thioacetalization of carbonyl compounds at room temperature. This method is particularly useful for the protection of aldehydes and ketones as their corresponding dithioacetals. While a specific detailed protocol was not found in the provided search results, a general procedure can be outlined based on the principles of catalyzed thioacetalization.
General Experimental Protocol: Catalytic Thioacetalization
Materials:
-
Carbonyl compound (aldehyde or ketone) (1.0 equiv)
-
Thiol (e.g., ethane-1,2-dithiol) (1.1-1.2 equiv)
-
This compound-silica catalyst (catalytic amount)
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Standard glassware for organic synthesis
Procedure:
-
Prepare the this compound-silica catalyst by stirring this compound with silica gel in an anhydrous solvent, followed by removal of the solvent.
-
Under an inert atmosphere, dissolve the carbonyl compound and the thiol in the anhydrous solvent in a round-bottom flask.
-
Add the this compound-silica catalyst to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter off the catalyst.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude thioacetal.
-
Purify the product by flash column chromatography or distillation if necessary.
Proposed Catalytic Cycle for Thioacetalization
Caption: Proposed catalytic cycle for thioacetalization.
Synthesis of Cyclic Sulfates
This compound is related to reagents used in the synthesis of cyclic sulfates from alkenes. While direct use of BTMS for this transformation is not explicitly detailed, a closely related procedure involves the reaction of iodosobenzene with trimethylsilyl chlorosulfonate to generate phenyliodosulfate, which then reacts with alkenes to form cyclic sulfates. This method avoids the use of sulfur trioxide.
Experimental Protocol: Synthesis of Trimethylsilylethene-1,2-sulfate (Procedure A)
This protocol is adapted from a procedure using trimethylsilyl chlorosulfonate, a related silylating/sulfonating agent.
Materials:
-
Iodosobenzene (2.20 g, 10 mmol)
-
Trimethylsilyl chlorosulfonate (1.5 mL, 10 mmol)
-
Dry dichloromethane (CH₂Cl₂) (50 mL)
-
Vinyltrimethylsilane (1.0 g, 10 mmol)
-
Inert gas atmosphere (e.g., nitrogen)
-
Standard glassware for low-temperature reactions
Procedure:
-
To a slurry of iodosobenzene in dry dichloromethane at -78 °C under a nitrogen atmosphere, add trimethylsilyl chlorosulfonate with continuous stirring to produce a clear yellow solution.
-
Allow the solution to slowly warm to about -10 °C and then remove the solvent under vacuum to leave a yellow powder (phenyliodosulfate).
-
Immediately add dry CH₂Cl₂ (50 mL) and re-cool the mixture to -78 °C.
-
Add vinyltrimethylsilane to the mixture and allow the reaction to warm to room temperature overnight.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude cyclic sulfate.
-
Purify the product by chromatography or distillation.
Reaction Pathway for Cyclic Sulfate Synthesis
Caption: Pathway for cyclic sulfate synthesis.
Conclusion
This compound is a valuable reagent in organic synthesis with a range of applications. It serves as an effective sulfonating agent for electron-rich aromatic systems and holds potential as a silylating agent for the protection of alcohols. Its catalytic activity, particularly when supported on silica, for transformations like thioacetalization, highlights its versatility. Furthermore, related silyl-sulfur reagents are instrumental in the synthesis of important intermediates such as cyclic sulfates. The protocols and data presented herein provide a comprehensive overview for researchers and professionals in the field of organic and medicinal chemistry to effectively utilize this compound in their synthetic endeavors. Further exploration of its applications, particularly in catalysis and silylation, is warranted to fully exploit its synthetic potential.
References
Application Notes and Protocols: Bis(trimethylsilyl) sulfate in Nucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(trimethylsilyl) sulfate (BTMS) is a powerful silylating agent that has found application in various organic syntheses, including the preparation of nucleoside and nucleotide analogs.[1][2] Its high reactivity makes it effective for the protection of hydroxyl and amino groups present in nucleobases and sugar moieties, a critical step in nucleoside synthesis to ensure regioselectivity during glycosylation.[3][4] These application notes provide an overview of the role of BTMS in nucleotide synthesis, alongside a generalized experimental protocol for the silylation of nucleosides.
Application in Nucleoside Synthesis
The primary application of this compound in this context is the silylation of nucleobases prior to their coupling with a protected sugar derivative (e.g., a protected ribose or deoxyribose). Silylation enhances the solubility of the nucleobases in organic solvents and activates them for the subsequent N-glycosylation reaction.[3] BTMS is listed as a potential silylating agent for the synthesis of cladribine, a leukemia drug, highlighting its relevance in the pharmaceutical industry.[3][4]
While being a potent silylating agent, the use of this compound can be limited by the generation of strong acidic byproducts (sulfuric acid), which may necessitate the presence of a proton acceptor in the reaction mixture to prevent degradation of sensitive substrates.[2]
Comparative Data of Silylating Agents
While specific quantitative data for this compound in nucleotide synthesis is not extensively detailed in readily available literature, a comparative overview of common silylating agents provides context for its potential use.
| Silylating Agent | Abbreviation | Key Characteristics | References |
| This compound | BTMS | Powerful silylating agent; strong Lewis acid properties. Byproducts are strongly acidic, often requiring a base. | [1][2] |
| N,O-Bis(trimethylsilyl)acetamide | BSA | Excellent solvent and silylating agent. Byproducts are neutral and volatile. Widely used for silylating nucleosides. | [5] |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | More reactive than BSA. Byproducts are neutral and volatile. Preferred in some cases for higher yields. | [3] |
| Hexamethyldisilazane | HMDS | Less reactive than BSA or BSTFA. Often requires a catalyst (e.g., trimethylsilyl chloride). | [5] |
| Trimethylsilyl chloride | TMCS | Often used as a catalyst with other silylating agents or as a primary silylating agent in the presence of a base. | [5] |
Experimental Protocols
The following protocols are generalized procedures based on the known reactivity of this compound and standard practices in nucleoside synthesis. Researchers should optimize these protocols for their specific substrates and desired outcomes.
Protocol 1: Silylation of a Nucleobase (e.g., 2-Chloroadenine) with this compound
This protocol describes the preparation of a silylated nucleobase for a subsequent glycosylation reaction.
Materials:
-
Nucleobase (e.g., 2-chloroadenine)
-
This compound (BTMS)
-
Anhydrous organic solvent (e.g., acetonitrile, dichloromethane)
-
Anhydrous non-nucleophilic base (e.g., triethylamine, pyridine)
-
Inert gas (e.g., argon or nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of inert gas.
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the nucleobase (1 equivalent).
-
Add the anhydrous organic solvent (e.g., 10-20 mL per gram of nucleobase).
-
Add the anhydrous non-nucleophilic base (2-3 equivalents).
-
Slowly add this compound (1.5-2.5 equivalents) to the suspension at room temperature. The reaction may be exothermic.
-
Stir the reaction mixture at room temperature or gently heat (e.g., 40-60°C) until the reaction is complete. Reaction progress can be monitored by TLC or HPLC.
-
The resulting solution of the silylated nucleobase is typically used directly in the next step (glycosylation) without isolation.
Visualizations
Logical Workflow for Nucleoside Synthesis
Caption: General workflow for the synthesis of nucleoside analogs.
Silylation Reaction Pathway
Caption: Silylation of a nucleobase using this compound.
References
Application Notes and Protocols for Bis(trimethylsilyl) sulfate in GC-MS Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction to Silylation for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many compounds of interest in research and drug development, such as steroids, amino acids, sugars, and organic acids, are non-volatile due to the presence of polar functional groups (-OH, -COOH, -NH2, -SH). Chemical derivatization is a crucial sample preparation step to increase the volatility and thermal stability of these analytes, making them amenable to GC-MS analysis.[1]
Silylation is a common derivatization technique that involves the replacement of an active hydrogen atom in a polar functional group with a trimethylsilyl (TMS) group.[1] This process reduces the polarity and intermolecular hydrogen bonding of the analyte, thereby increasing its volatility. The resulting TMS derivatives are typically more thermally stable and yield characteristic mass spectra that aid in their identification. Several silylating agents are commercially available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being the most widely used.[1]
This document focuses on a less common but potentially useful silylating agent, Bis(trimethylsilyl) sulfate (BTMS) , also known as BSS. While detailed application protocols for BTMS in routine GC-MS analysis are not as established as for BSTFA or MSTFA, this note provides an overview of its properties, potential applications, and a general protocol for its use, alongside a comparison with common silylating agents.
This compound (BTMS): Properties and Reactivity
This compound is a powerful silylating agent that can also act as a sulfonating agent under certain conditions.[2][3] It is a solid at room temperature with a low melting point and is highly reactive and sensitive to moisture.[4] Its high reactivity can be advantageous for derivatizing sterically hindered or less reactive functional groups.
Chemical Properties:
-
Molecular Formula: C₆H₁₈O₄SSi₂
-
Molecular Weight: 242.44 g/mol
-
Appearance: Beige to brownish low-melting crystals[4]
-
Melting Point: 41-44 °C[4]
-
Boiling Point: 239.4 °C at 760 mmHg[4]
-
Moisture Sensitivity: Highly sensitive to moisture, hydrolyzes in the presence of water.[4]
The reactivity of BTMS is characterized by the labile Si-O bonds, which can be cleaved during reactions with nucleophiles, facilitating the transfer of a trimethylsilyl group.[4]
Comparison of Silylating Agents
The choice of silylating agent depends on the analyte, the sample matrix, and the desired reactivity. The following table provides a comparison of BTMS with the more common silylating agents, BSTFA and MSTFA.
| Feature | This compound (BTMS) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Abbreviation | BTMS, BSS | BSTFA | MSTFA |
| Silylating Power | High | High | Very High |
| Byproducts | Hexamethyldisiloxane | N-trimethylsilyl-trifluoroacetamide, Trifluoroacetamide | N-methyl-trifluoroacetamide |
| Volatility of Byproducts | Moderate | High | Very High |
| Common Analytes | Enolizable ketones, potential for other polar compounds | Alcohols, phenols, carboxylic acids, amines, steroids[5] | Wide range of polar compounds, including hydroxyls, carboxyls, and amines[6] |
| Special Considerations | Can act as a sulfonating agent.[2][3] Highly moisture sensitive.[4] Less documented for routine GC-MS. | Often used with a catalyst like TMCS for hindered groups.[5] | Considered one of the most powerful silylating agents for a broad range of compounds.[6] |
Experimental Protocols
Due to the limited number of established and validated protocols for the use of this compound in routine GC-MS derivatization, the following is a general protocol based on standard silylation procedures. Significant optimization and validation will be required for specific applications.
General Derivatization Protocol (for method development)
-
Sample Preparation:
-
Ensure the sample is completely dry. Lyophilization or evaporation under a stream of nitrogen is recommended. Water will react with BTMS and inhibit derivatization.
-
Place the dried sample (typically 10-100 µg) in a 2 mL reaction vial with a screw cap and PTFE-lined septum.
-
-
Reagent Preparation:
-
Handle this compound in a dry environment (e.g., a glove box or under a stream of inert gas) due to its moisture sensitivity.[4]
-
Prepare a solution of BTMS in an anhydrous aprotic solvent (e.g., pyridine, acetonitrile, or N,N-dimethylformamide). The concentration will need to be optimized (e.g., starting with a 1% solution).
-
-
Derivatization Reaction:
-
Add 50-100 µL of the BTMS solution to the dried sample.
-
If necessary, add a catalyst. While not extensively documented for BTMS, catalysts like trimethylchlorosilane (TMCS) are often used with other silylating agents to increase reactivity.[5] This would require careful optimization.
-
Securely cap the vial and vortex for 30 seconds.
-
Heat the reaction mixture. Optimization of temperature (e.g., 60-80 °C) and time (e.g., 30-60 minutes) is critical.
-
-
Analysis:
-
Cool the vial to room temperature.
-
Inject a 1 µL aliquot of the derivatized sample into the GC-MS system.
-
Suggested GC-MS Parameters (starting point for optimization)
-
Injector Temperature: 250-280 °C
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5-10 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 50-600 amu
Visualizations
General Workflow for Derivatization and GC-MS Analysis
Caption: A generalized workflow for sample derivatization with BTMS followed by GC-MS analysis.
Silylation Reaction of a Hydroxyl Group with BTMS
Caption: General reaction scheme for the silylation of a hydroxyl group using BTMS.
Safety Precautions
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
-
Hazards: Flammable solid, causes severe skin burns and eye damage.[7]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Keep away from heat, sparks, and open flames.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and oxidizing agents.[4]
Conclusion
This compound is a potent silylating agent with the potential for derivatizing a range of polar compounds for GC-MS analysis. Its high reactivity may be beneficial for certain applications, but it also necessitates careful handling and reaction optimization. Due to the limited availability of established protocols, its use in routine analysis requires more extensive method development compared to more common reagents like BSTFA and MSTFA. Researchers considering BTMS for derivatization should proceed with a thorough evaluation of its reactivity with their specific analytes and matrix, along with rigorous validation of the developed method.
References
- 1. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. afinitica.com [afinitica.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound (18306-29-1) for sale [vulcanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Work-up Procedures for Bis(trimethylsilyl) Sulfate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the work-up of reactions involving bis(trimethylsilyl) sulfate and other trimethylsilyl (TMS) reagents.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up and purification of products from reactions utilizing this compound or forming TMS-protected compounds.
Issue 1: Low or No Yield of the Desired TMS-Protected Product After Work-up
-
Question: My reaction seems to work, but after the aqueous work-up, I isolate mainly my deprotected starting material. What is happening?
-
Answer: The most common cause is the cleavage (hydrolysis) of the trimethylsilyl (TMS) ether or related TMS-functional group. The Si-O bond, particularly in TMS ethers, is highly susceptible to hydrolysis under both acidic and basic conditions.[1][2] Unintentional exposure to non-neutral pH during quenching or extraction is the likely cause. The stability of silyl ethers varies significantly, with TMS being one of the most labile protecting groups.[1][3]
Recommended Solutions:
-
pH Control: Ensure the aqueous phase during work-up is maintained as close to neutral (pH 7) as possible.[1]
-
"Silyl-Safe" Quenching: Avoid quenching the reaction directly with water or strong acids/bases. Instead, cool the reaction mixture (e.g., to 0 °C) and slowly add a buffered aqueous solution.[1]
-
To neutralize acids, use saturated aqueous sodium bicarbonate (NaHCO₃).
-
To quench basic components, use saturated aqueous ammonium chloride (NH₄Cl).
-
-
Minimize Contact Time: Perform extractions and phase separations as efficiently as possible to reduce the time the product is in contact with the aqueous layer.[2]
-
Consider a Non-Aqueous Work-up: For extremely sensitive products, a non-aqueous work-up may be necessary. This can involve filtering solid reagents, quenching with a solid agent (like solid NaHCO₃), followed by filtration and direct concentration of the filtrate.[1]
-
Issue 2: Product Decomposes During Silica Gel Chromatography
-
Question: I've successfully isolated my crude TMS-protected product, but it decomposes when I try to purify it on a standard silica gel column. Why does this happen and what can I do?
-
Answer: Standard silica gel is inherently acidic and can act as a catalyst for the hydrolysis of sensitive functional groups like TMS ethers.[2][4] This is a very common issue, especially with labile phenolic TMS ethers.[4]
Recommended Solutions:
-
Deactivated Silica Gel: "Neutralize" the silica gel before use. This is typically done by preparing the column slurry in an eluent containing a small amount of a tertiary amine, such as 0.5-1% triethylamine (v/v).[5]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina, provided your compound is stable under these conditions.[4]
-
Non-Chromatographic Purification: If possible, avoid chromatography altogether.
-
Distillation: For thermally stable and volatile liquid products, vacuum distillation (e.g., using a Kugelrohr apparatus) is an excellent method.[4][6]
-
Recrystallization: If your product is a solid, recrystallization can provide very high purity without the risk of decomposition on a stationary phase.[4]
-
-
Issue 3: Presence of Persistent Impurities After Work-up
-
Question: After my work-up, I see significant byproducts in my crude material, such as a peak for hexamethyldisiloxane. How do I remove these?
-
Answer: Common impurities include unreacted starting materials, the desilylated product, and byproducts from the silylating agent itself.[5] Hexamethyldisiloxane ((CH₃)₃Si)₂O is a frequent byproduct formed from the hydrolysis of silylating agents.[7]
Recommended Solutions:
-
Volatile Byproducts: Hexamethyldisiloxane and other volatile byproducts can often be removed by concentrating the product under high vacuum, sometimes with gentle heating if the product is stable.
-
Aqueous Washes: Ensure thorough washing during the extraction phase to remove water-soluble impurities.
-
Optimized Purification: If byproducts co-elute with your product during chromatography, you may need to adjust the solvent system or consider a different purification technique like distillation or recrystallization, which rely on different physical properties for separation.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions when working with this compound? A1: this compound is a hazardous chemical. It is a flammable solid, corrosive, and reacts violently with water.[9][10][11] It can cause severe skin burns and eye damage.[9] Always handle it in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and keep it away from moisture.[10][12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]
Q2: How does the stability of a TMS ether compare to other common silyl ethers? A2: TMS ethers are among the least stable silyl ethers, making them useful for temporary protection but challenging during work-up. The stability generally increases with the steric bulk of the substituents on the silicon atom.[1]
Q3: Can I use a strong acid like 1M HCl to wash my organic layer? A3: This is strongly discouraged if you wish to preserve a TMS ether.[1] Such conditions will almost certainly lead to rapid cleavage of the protecting group. If an acidic wash is absolutely necessary to remove basic impurities, use a milder, buffered solution like saturated aqueous NH₄Cl and minimize the contact time.[1]
Q4: My reaction solvent is DMF or DMSO. How does this affect the work-up? A4: High-boiling, water-miscible solvents like DMF and DMSO can complicate extractions. To remove them, you must wash the organic layer multiple times with a significant volume of water or brine. A general rule of thumb is to use at least 5-10 volumes of water for every volume of DMF or DMSO.[13]
Data Presentation
Table 1: Relative Stability of Common Silyl Ethers
This table summarizes the general stability hierarchy of silyl ethers to cleavage under acidic and basic conditions. TMS is the most labile group in this series.
| Silyl Group Abbreviation | Full Name | Relative Stability to Acid[1][2][4] | Relative Stability to Base[1] |
| TMS | Trimethylsilyl | 1 (Least Stable) | 1 (Least Stable) |
| TES | Triethylsilyl | 64 | ~10 |
| TBDMS | tert-Butyldimethylsilyl | 20,000 | ~20,000 |
| TIPS | Triisopropylsilyl | 700,000 | ~100,000 |
| TBDPS | tert-Butyldiphenylsilyl | 5,000,000 | ~20,000 |
Table 2: Comparison of Purification Methods for TMS-Protected Compounds
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Standard Silica Gel Chromatography | High resolution for many compounds. | Acidic nature can cleave TMS ethers.[4][5] | Only for robust, non-labile compounds. |
| Deactivated Silica Gel Chromatography | Mitigates cleavage by neutralizing acidity.[5] | Requires preparation; amine additive must be removed. | Acid-sensitive compounds, including most TMS ethers. |
| Alumina Chromatography (Neutral/Basic) | Non-acidic stationary phase.[4] | Can have different selectivity; may not be suitable for all compounds. | Purification of amines and other basic or acid-sensitive compounds.[4] |
| Distillation / Kugelrohr | Avoids stationary phase interactions; excellent for removing non-volatile impurities.[4] | Requires thermal stability; not suitable for non-volatile or heat-sensitive compounds. | Thermally stable liquids or low-melting solids.[4] |
| Recrystallization | Can provide very high purity; scalable.[4] | Product must be a solid; requires finding a suitable solvent system. | Crystalline solid products. |
Experimental Protocols
Protocol 1: General "Silyl-Safe" Aqueous Work-up
This protocol is designed to minimize the risk of TMS ether hydrolysis by maintaining a near-neutral pH.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench acidic components, or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench basic components.[1] Add the quenching agent portion-wise until gas evolution ceases or the pH of the aqueous phase is between 7 and 8 (check with pH paper).
-
Extraction: Transfer the quenched mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water if necessary to ensure clear phase separation.
-
Washing: Separate the organic layer. Wash it sequentially with water (1x) and then saturated aqueous brine (1x) to remove residual water-soluble impurities.
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Protocol 2: Purification using Deactivated Silica Gel
This protocol describes the preparation and use of triethylamine-deactivated silica gel for column chromatography.
-
Prepare Eluent: Determine an appropriate eluent system (e.g., hexanes/ethyl acetate) using TLC analysis. Add triethylamine (Et₃N) to the chosen eluent to a final concentration of 0.5-1% (v/v).[5]
-
Pack Column: Prepare a slurry of silica gel in the Et₃N-containing eluent. Pack the chromatography column with this slurry.
-
Load Sample: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of deactivated silica gel and load the resulting dry powder onto the column.[5]
-
Elute: Elute the column with the Et₃N-containing eluent, collecting fractions and monitoring via TLC.
-
Isolate Product: Combine the fractions containing the pure product. Remove the solvent under reduced pressure. To remove residual triethylamine, the residue can be co-evaporated one or two times with a volatile solvent like dichloromethane.[5]
Visualizations
Caption: Troubleshooting workflow for TMS product decomposition.
Caption: General experimental workflow for a silyl-safe work-up.
Caption: Decision tree for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Bis(trimethylsilyl)sulfide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Hydrolysis of Bis(trimethylsilyl) sulfate in Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with bis(trimethylsilyl) sulfate (BTS). The focus is on mitigating issues related to its hydrolysis and ensuring successful reaction outcomes.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction using this compound resulted in a very low yield or only recovered starting material. What is the most likely cause?
-
Answer: The primary suspect is the presence of moisture. This compound is extremely sensitive to water and will readily hydrolyze.[1] This hydrolysis consumes the reagent, preventing it from participating in the desired reaction. The byproduct of this hydrolysis is hexamethyldisiloxane (HMDS).
Recommended Solutions:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried before use (e.g., flame-dried under vacuum or oven-dried at >120°C for several hours and cooled in a desiccator).
-
Use Anhydrous Solvents: Solvents should be of high purity and anhydrous grade. If necessary, distill solvents over an appropriate drying agent.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[2]
-
Reagent Quality: Ensure the this compound has been stored properly under anhydrous conditions. If the solid appears clumpy or fused, it may have been compromised by moisture.
-
Issue 2: Formation of Unexpected Byproducts
-
Question: My reaction is producing significant amounts of hexamethyldisiloxane (HMDS) and my desired product is contaminated with the corresponding sulfonic acid. How can I prevent this?
-
Answer: This indicates that hydrolysis is occurring either during the reaction or, more commonly, during the aqueous workup. The initial product of many reactions with BTS is a trimethylsilyl sulfonate ester, which is then hydrolyzed (intentionally or unintentionally) to the sulfonic acid. The formation of HMDS is a direct result of the reaction of BTS with water.[3]
Recommended Solutions:
-
Strict Moisture Control: Follow all recommendations for ensuring anhydrous conditions as detailed in Issue 1.
-
Non-Aqueous Workup: If the desired product is the silyl ester, a non-aqueous workup is mandatory. This involves quenching the reaction with a non-protic solvent or reagent, followed by filtration and removal of volatiles under vacuum.[4][5]
-
Rapid, Cold, Neutral Wash: If an aqueous workup is necessary to isolate the final sulfonic acid, it should be performed quickly with ice-cold, neutral, or slightly acidic (e.g., saturated aq. NH₄Cl) water.[4][5] Avoid basic conditions during workup, as they can promote desilylation.
-
Brine Wash: After an aqueous wash, always wash the organic layer with saturated aqueous sodium chloride (brine) to remove the bulk of the dissolved water before drying with an agent like anhydrous sodium sulfate or magnesium sulfate.[4]
-
Issue 3: Reaction is Sluggish or Incomplete
-
Question: The reaction is proceeding very slowly, even under anhydrous conditions. How can I improve the reaction rate?
-
Answer: Assuming moisture has been excluded, suboptimal reaction conditions may be the cause. This compound's reactivity can be highly dependent on the substrate and temperature.
Recommended Solutions:
-
Increase Temperature: Many sulfonation reactions with BTS require elevated temperatures, sometimes as high as 100-200°C, to proceed at a reasonable rate.[3] However, be aware of the thermal stability of the reagent; chemical changes can begin at 150–170°C.[6]
-
Optimize Stoichiometry: For difficult substrates, using an excess of this compound may be necessary to drive the reaction to completion. For example, the sulfonation of thiophene yield increases significantly when a 3-fold excess of BTS is used.[3]
-
Solvent Choice: BTS is soluble in most organic solvents.[7] Ensure you are using a solvent that is appropriate for the required reaction temperature and dissolves your substrate adequately.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary reactive pathways for this compound?
-
A1: this compound can act as both a silylating agent and a sulfonating agent.[3] In the presence of nucleophiles like alcohols or amines, it can function as a silylating agent. For aromatic and some heterocyclic compounds, it acts as an effective sulfonating agent, introducing an -SO₃H group onto the ring.[3][7]
-
Q2: How should I handle and store this compound?
-
A2: It is a moisture-sensitive solid.[1] It should be stored in a tightly sealed container in a desiccator or glovebox under an inert atmosphere. Handle the reagent quickly in a dry environment (e.g., under a stream of nitrogen or in a glovebox) to minimize exposure to atmospheric moisture.
-
Q3: What analytical techniques can be used to monitor the reaction?
-
A3: Progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. For TLC, the sulfonated product will be significantly more polar than the starting material. For GC analysis, the product may need to be derivatized (e.g., silylated) to increase its volatility. For ¹H NMR, the disappearance of the starting material's signals and the appearance of new aromatic signals corresponding to the sulfonated product can be monitored. The formation of the HMDS byproduct can also be observed as a singlet around 0 ppm.
-
Q4: Can this compound be used to sulfonate any aromatic ring?
-
A4: No, its sulfonating ability is moderated. It readily sulfonates benzene derivatives with electron-donating groups (e.g., anisole, aniline) and heterocycles like thiophene. However, it does not react with deactivated rings such as benzene or nitrobenzene, even under harsh conditions.[3]
Data Presentation
Table 1: Reaction Conditions for Sulfonation of Aromatic Compounds with this compound (BTS)
| Substrate | Molar Ratio (Substrate:BTS) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Toluene | 1 : 1 | 200 | 10 | 23 | [3] |
| Aniline | 1 : 1 | 160-170 | Not Specified | 65 | [3] |
| Dimethylaniline | 1 : 1 | 160-170 | Not Specified | 79 | [3] |
| Anisole | Not Specified | 125-170 | Not Specified | 78 | [3] |
| Thiophene | 1 : 1 | 100 | 2 | 20-30 | [3] |
| Thiophene | 1 : 3 | 100 | 2 | 77 | [3] |
Experimental Protocols
Protocol 1: General Handling of this compound
-
Glassware Preparation: Dry all glassware (reaction flask, dropping funnel, condenser, etc.) in an oven at >120°C for at least 4 hours. Assemble the glassware hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
Reagent Transfer: Weigh the required amount of this compound in a dry, inert atmosphere (e.g., in a glovebox or under a nitrogen blanket). Transfer it quickly to the reaction flask.
-
Solvent Addition: Add anhydrous solvent to the reaction flask via a cannula or a dry syringe.
-
Reaction Setup: Maintain a positive pressure of inert gas throughout the entire reaction, including during the addition of other reagents and while the reaction is stirring.
Protocol 2: Sulfonation of Aniline
This protocol is adapted from the literature and should be performed by trained personnel using appropriate safety precautions.[3]
-
Setup: In a flame-dried, 3-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add this compound (4.4 g, 0.018 mol).
-
Reagent Addition: Under a nitrogen atmosphere, add aniline (1.7 g, 0.018 mol) to the flask.
-
Reaction: Heat the mixture to 160°C. The mixture will become homogeneous and then froth as the reaction proceeds, forming a white solid and releasing hexamethyldisiloxane (HMDS).
-
Workup: After the reaction is complete (as monitored by the cessation of HMDS evolution or by TLC), distill off the HMDS. Dissolve the remaining white solid in a 40% NaOH solution.
-
Isolation: Filter the basic solution. Acidify the filtrate with concentrated HCl and cool to 0°C.
-
Purification: Collect the resulting crystals of sulfanilic acid by suction filtration and dry them in a vacuum oven. (Expected yield: ~2.0 g, 65%).
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for reactions involving BTS.
References
Technical Support Center: Optimizing Bis(trimethylsilyl) sulfate Reaction Yield
Welcome to the Technical Support Center for the synthesis and optimization of Bis(trimethylsilyl) sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to enhance reaction efficiency and product yield.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly from the reaction of chlorotrimethylsilane and sulfuric acid.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Moisture Contamination: Silylating agents are highly sensitive to moisture. Water in reagents, solvents, or glassware will consume chlorotrimethylsilane, forming hexamethyldisiloxane and reducing the yield of the desired product. | - Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven or by flame-drying under an inert atmosphere. Use anhydrous solvents and reagents. Store reagents under an inert gas (e.g., argon or nitrogen). |
| Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or inadequate temperature. | - Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like GC-MS. Consider increasing the reaction time or adjusting the temperature within the stable range of the product (thermolysis begins around 150-170°C)[1]. | |
| Suboptimal Stoichiometry: An incorrect molar ratio of chlorotrimethylsilane to sulfuric acid can limit the formation of the desired product. | - Adjust Molar Ratios: While a stoichiometric ratio of 2:1 (chlorotrimethylsilane:sulfuric acid) is theoretical, an excess of the silylating agent may be beneficial to drive the reaction to completion and suppress side reactions[2]. | |
| Formation of White Precipitate | Ammonium Salts: If ammonia or amines are present as impurities, they can react with HCl byproduct to form ammonium chloride salts. | - Use High-Purity Reagents: Ensure the purity of your starting materials. |
| Product Decomposition during Purification | High Temperatures: this compound begins to decompose at temperatures between 150-170°C, forming byproducts such as hexamethyldisiloxane and trimethylsilyl methylsulfonate[1]. | - Use Vacuum Distillation at Lower Temperatures: Purify the product via vacuum distillation to lower the boiling point and avoid thermal decomposition. A reported successful purification was achieved at 100°C under high vacuum (10⁻³ mbar)[3]. |
| Presence of Impurities in Final Product | Incomplete Reaction or Side Reactions: Unreacted starting materials or byproducts from side reactions can contaminate the final product. | - Optimize Reaction Conditions: Refer to the data on optimizing reaction time, temperature, and stoichiometry. |
| Inefficient Purification: The purification method may not be effective at removing all impurities. | - Alternative Purification Methods: While vacuum distillation is common, consider other purification techniques if distillation is ineffective for specific impurities. However, be aware that TMS-protected compounds can be sensitive to silica gel chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor affecting the yield of this compound?
A1: The most critical factor is the rigorous exclusion of moisture from the reaction system. Silylating agents like chlorotrimethylsilane react readily with water, which will significantly decrease the yield of the desired product.
Q2: What are the typical starting materials and stoichiometry for the synthesis of this compound?
A2: The most common synthesis involves the reaction of chlorotrimethylsilane (TMSCl) with sulfuric acid (H₂SO₄)[2][3]. The theoretical stoichiometric ratio is 2 moles of TMSCl to 1 mole of H₂SO₄. However, using an excess of TMSCl can be beneficial.
Q3: What is the expected yield for this reaction?
A3: A reported yield for the synthesis from chlorotrimethylsilane and 95% sulfuric acid is 33% after vacuum distillation[3]. Yields can be highly dependent on the reaction conditions and the effectiveness of the purification.
Q4: What are the common byproducts in the synthesis of this compound?
A4: The primary byproduct of the main reaction is hydrogen chloride (HCl). If moisture is present, hexamethyldisiloxane is a common impurity. At elevated temperatures during synthesis or purification, thermal decomposition can lead to byproducts like trimethylsilyl methylsulfonate[1].
Q5: How can I purify the synthesized this compound?
A5: Vacuum distillation is the most commonly reported method for purification[2][3]. This is crucial to avoid thermal decomposition of the product.
Q6: Are there alternative synthetic routes to this compound?
A6: Yes, another method involves the reaction of sulfur trioxide (SO₃) with hexamethyldisiloxane. This method may offer an alternative for specific applications.
Data Presentation
Table 1: Effect of Reactant Stoichiometry on Product Yield (Hypothetical Data for Illustrative Purposes)
| Molar Ratio (TMSCl : H₂SO₄) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 2.0 : 1.0 | 110 | 12 | 30 | 95 |
| 2.2 : 1.0 | 110 | 12 | 35 | 96 |
| 2.5 : 1.0 | 110 | 12 | 40 | 97 |
| 3.0 : 1.0 | 110 | 12 | 38 | 95 |
Note: This table presents hypothetical data to illustrate the expected trend. An excess of chlorotrimethylsilane is generally expected to improve the yield up to a certain point.
Table 2: Influence of Temperature and Reaction Time on Yield (Hypothetical Data for Illustrative Purposes)
| Molar Ratio (TMSCl : H₂SO₄) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 2.2 : 1.0 | 90 | 12 | 28 | 94 |
| 2.2 : 1.0 | 110 | 12 | 35 | 96 |
| 2.2 : 1.0 | 130 | 12 | 33 | 92 |
| 2.2 : 1.0 | 110 | 8 | 31 | 95 |
| 2.2 : 1.0 | 110 | 16 | 36 | 96 |
Note: This table illustrates the expected impact of temperature and time. The optimal conditions balance reaction rate with the potential for side reactions or product decomposition at higher temperatures.
Experimental Protocols
Protocol 1: Synthesis of this compound from Chlorotrimethylsilane and Sulfuric Acid
This protocol is based on a reported synthesis with a 33% yield[3].
Materials:
-
Chlorotrimethylsilane (TMSCl), freshly distilled
-
95% Sulfuric Acid (H₂SO₄)
-
Anhydrous reaction vessel with a reflux condenser and a gas outlet to a scrubber (for HCl)
-
Magnetic stirrer and heating mantle
-
Vacuum distillation apparatus
Procedure:
-
Setup: Assemble a flame-dried reaction flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Ensure the entire apparatus is under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction:
-
Carefully charge the reaction flask with 95% sulfuric acid.
-
Slowly add chlorotrimethylsilane dropwise from the dropping funnel to the stirred sulfuric acid. The reaction is exothermic and will evolve hydrogen chloride gas, which should be directed to a scrubber. A 2:1 molar ratio of TMSCl to H₂SO₄ is a starting point, though a slight excess of TMSCl may be beneficial.
-
After the addition is complete, heat the reaction mixture. A temperature of around 100-120°C can be maintained for several hours to drive the reaction to completion. Monitor the reaction progress by GC-MS if possible.
-
-
Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Set up a vacuum distillation apparatus.
-
Carefully transfer the reaction mixture to the distillation flask.
-
Distill the crude product under high vacuum. A reported condition is distillation at 100°C at 10⁻³ mbar to yield crystalline this compound[3].
-
-
Storage: Store the purified this compound under an inert atmosphere in a tightly sealed container to prevent hydrolysis.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Bis(trimethylsilyl) sulfate
Welcome to the technical support center for Bis(trimethylsilyl) sulfate (BTMS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling, storage, and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (CAS No. 18306-29-1), also known as sulfuric acid bis(trimethylsilyl) ester, is a powerful silylating agent.[1][2] It is primarily used in organic synthesis for the introduction of trimethylsilyl (TMS) protecting groups, particularly for alcohols, amines, and carboxylic acids.[3][4] It also serves as a catalyst in reactions such as the formation of γ-lactones and thioacetals.[5][6]
Q2: What are the most critical safety precautions when handling this reagent?
A2: this compound is a flammable and corrosive solid that causes severe skin burns and eye damage.[1] It is also highly sensitive to moisture.[1][7] Always handle this reagent in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and away from heat, sparks, or open flames. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.
Q3: How should I properly store this compound?
A3: Due to its reactivity and moisture sensitivity, proper storage is crucial. Store the container tightly closed in a refrigerator, typically between 0°C and 10°C. The storage area should be dry and designated for flammable materials.[1][8] Always store it under an inert gas to prevent hydrolysis from atmospheric moisture.
Q4: My this compound has changed color from white/beige to a brownish color. Can I still use it?
A4: The appearance of this compound is typically a white, beige, or purple powder/solid.[1][7] A significant color change, especially to a darker brown, may indicate decomposition or contamination, likely due to exposure to moisture or air. Using a decomposed reagent can lead to failed reactions or the formation of impurities. It is recommended to use a fresh, properly stored reagent for best results.
Q5: What are the hazardous decomposition products of this compound?
A5: Thermal decomposition or reaction with incompatible materials can release hazardous and irritating vapors.[1][7] These products include silicon oxides, sulfur oxides, carbon monoxide, and carbon dioxide.
Troubleshooting Guide
Problem 1: Low or no yield in my silylation reaction.
-
Possible Cause 1: Reagent Degradation.
-
Solution: The most common cause is the hydrolysis of this compound due to improper handling or storage.[7] Ensure the reagent was stored under inert gas and handled exclusively using anhydrous techniques. If degradation is suspected, use a fresh bottle of the reagent.
-
-
Possible Cause 2: Presence of Moisture.
-
Possible Cause 3: Inadequate Proton Scavenger.
-
Solution: The silylation reaction produces sulfuric acid as a byproduct, which can be detrimental to some substrates.[2] The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the acid formed.[2] Ensure the base is pure, dry, and used in the correct stoichiometric amount.
-
Problem 2: Formation of unexpected side products.
-
Possible Cause 1: High Reaction Temperature.
-
Solution: While stable, excessive heat can cause the reagent to decompose or lead to non-selective reactions.[7] Run the reaction at the temperature specified in the protocol. If none is available, start at a low temperature (e.g., 0°C) and allow the reaction to warm to room temperature slowly.
-
-
Possible Cause 2: Reagent Incompatibility.
-
Solution: this compound is incompatible with strong oxidizing agents.[1] Review all reagents in your reaction mixture to ensure they are compatible.
-
Problem 3: The reaction mixture has become heterogeneous or a precipitate has formed.
-
Possible Cause: Hydrolysis.
-
Solution: The presence of even trace amounts of water can cause the reagent to hydrolyze, which may form insoluble polysiloxanes or other byproducts.[10] This underscores the critical need for strictly anhydrous conditions. The experiment should be repeated with careful attention to excluding moisture.
-
Quantitative Data Summary
The physical and chemical properties of this compound are summarized below. Note that reported values may vary slightly between suppliers.
| Property | Value | Source(s) |
| CAS Number | 18306-29-1 | [1][7] |
| Molecular Formula | C₆H₁₈O₄SSi₂ | [1][7] |
| Molecular Weight | 242.44 g/mol | [7] |
| Appearance | Beige to brownish low melting crystals; White to purple powder/solid | [1][7] |
| Melting Point | 41 - 58 °C | [7][8] |
| Boiling Point | 87 - 90 °C @ 4 mmHg | [11] |
| Density | 1.018 - 1.041 g/cm³ | [7][11] |
| Flash Point | ~ -2.8 °C (27 °F) | [8][11] |
| Storage Temperature | 0 - 10 °C (Refrigerator) | [11] |
Experimental Protocols
Methodology: General Protocol for Silylation of a Primary Alcohol
This protocol describes a general procedure for the protection of a primary alcohol using this compound.
-
Preparation:
-
Dry all glassware in an oven at 120°C overnight and allow to cool in a desiccator over a drying agent.
-
Assemble the glassware (e.g., a round-bottom flask with a magnetic stir bar, addition funnel, and condenser) and flame-dry under a stream of inert gas (argon or nitrogen).
-
Ensure the alcohol substrate is anhydrous. Dry the reaction solvent (e.g., dichloromethane or diethyl ether) and triethylamine (Et₃N) by distilling from calcium hydride.
-
-
Reaction Setup:
-
In the reaction flask under an inert atmosphere, dissolve the primary alcohol (1.0 eq.) and dry triethylamine (2.2 eq.) in the anhydrous solvent.
-
Cool the mixture to 0°C in an ice bath.
-
Dissolve this compound (1.1 eq.) in the anhydrous solvent in a separate flask and transfer it to the addition funnel via cannula.
-
-
Execution:
-
Add the this compound solution dropwise to the stirred alcohol solution at 0°C over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture back to 0°C.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., diethyl ether) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the pure trimethylsilyl ether.
-
Visual Diagrams
Caption: Troubleshooting workflow for silylation reactions.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Reagents for the preparation and cleavage of 1,3-dithiolanes - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound (18306-29-1) for sale [vulcanchem.com]
- 8. echemi.com [echemi.com]
- 9. TRIMETHYLSILYL ISOTHIOCYANATE | 2290-65-5 [chemicalbook.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. molbase.com [molbase.com]
Technical Support Center: Removal of Excess Bis(trimethylsilyl) sulfate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of excess bis(trimethylsilyl) sulfate from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for removing excess this compound from a reaction?
The most common and straightforward method for removing excess this compound is through quenching with water, followed by a standard aqueous work-up.[1][2] this compound is highly sensitive to moisture and readily hydrolyzes.[2] This process converts it into sulfuric acid and trimethylsilanol. The trimethylsilanol is unstable and typically dimerizes to form hexamethyldisiloxane.
Q2: What are the byproducts of quenching this compound with water?
Quenching this compound with water generates sulfuric acid and trimethylsilanol. The trimethylsilanol further condenses to form hexamethyldisiloxane. Therefore, after quenching, your reaction mixture will contain your desired product, sulfuric acid, and hexamethyldisiloxane.
Q3: How do I neutralize the sulfuric acid formed during the quenching process?
The sulfuric acid generated during the quench can be neutralized by washing the organic layer with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) is typically used.[3]
Q4: How can I remove the hexamethyldisiloxane byproduct?
Hexamethyldisiloxane is a relatively non-polar and volatile compound. It can often be removed from the desired product by:
-
Extraction: It will preferentially partition into the organic layer during an aqueous work-up.
-
Evaporation: It can be removed under reduced pressure (rotary evaporation) along with the reaction solvent, provided it is more volatile than your product.
-
Chromatography: If residual amounts remain, it can be separated from the desired product using column chromatography.
Q5: My desired product is sensitive to acidic conditions. How should I proceed with the work-up?
If your product is acid-sensitive, it is crucial to neutralize the sulfuric acid generated during the quench as quickly as possible. You can quench the reaction mixture by adding it directly to a cold, stirred, saturated solution of sodium bicarbonate. This will neutralize the acid as it is formed.
Q6: My desired product is sensitive to water. Are there any non-aqueous work-up methods?
For water-sensitive compounds, a non-aqueous work-up is necessary. One approach is to quench the excess this compound with an alcohol, such as isopropanol or methanol. This will form the corresponding alkyl silyl ether and sulfuric acid. The sulfuric acid can then be neutralized by adding a solid base, such as sodium carbonate or potassium carbonate, and filtering. The silyl ether byproducts would then need to be removed, likely through vacuum distillation or chromatography.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Product decomposes during aqueous work-up | The product is sensitive to the acidic conditions created by the hydrolysis of this compound. | Quench the reaction mixture by adding it to a cold, vigorously stirred solution of saturated aqueous sodium bicarbonate. This will neutralize the sulfuric acid as it forms. |
| Emulsion forms during extraction | High concentration of silyl byproducts or salts. | Add brine (saturated aqueous NaCl) to the separatory funnel to help break the emulsion. If the emulsion persists, filtering the mixture through a pad of Celite may be effective.[4] |
| Residual silicon-containing impurities in the final product | Incomplete removal of hexamethyldisiloxane or other silyl byproducts. | If the impurities are volatile, attempt removal under high vacuum. If not, purification by column chromatography is recommended. Consider using a less polar eluent system to effectively separate the non-polar silyl impurities.[5] |
| Low yield of desired product | The desired product may be partially soluble in the aqueous layer, or it may have been partially hydrolyzed during the work-up if it contains silyl-protected functional groups. | Perform multiple extractions of the aqueous layer with the organic solvent to recover any dissolved product. To prevent hydrolysis of silyl ethers, minimize the time the product is in contact with the aqueous phase and ensure the pH is neutral or slightly basic.[6][7] |
Experimental Protocols
Protocol 1: Standard Aqueous Work-up
Objective: To remove excess this compound from a reaction mixture when the desired product is stable to water and mild base.
Methodology:
-
Cool the reaction mixture in an ice bath.
-
Slowly add deionized water to the reaction mixture with vigorous stirring to quench the excess this compound.
-
Transfer the mixture to a separatory funnel.
-
If the reaction was run in a water-miscible solvent, add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Deionized water.
-
Brine (saturated aqueous NaCl).[3]
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[3]
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Further purify the product as needed (e.g., by column chromatography or recrystallization).
Workflow for Removal of Excess this compound
Caption: Decision tree for selecting a work-up procedure.
References
"Side reactions of Bis(trimethylsilyl) sulfate with functional groups"
Welcome to the Technical Support Center for bis(trimethylsilyl) sulfate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments involving this reagent.
General Troubleshooting
FAQ 1: My reaction with this compound is sluggish or incomplete. What are the common causes?
Incomplete silylation is a frequent issue. Several factors can contribute to this problem:
-
Presence of Moisture: this compound is highly sensitive to moisture. Water will consume the reagent, reducing its availability for your substrate.
-
Suboptimal Reaction Temperature: While many silylations proceed at room temperature, some substrates require heating to facilitate the reaction.
-
Steric Hindrance: Bulky functional groups near the reaction site can impede the approach of the silylating agent.
-
Inadequate Reagent Excess: An insufficient amount of this compound may lead to incomplete conversion.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
Optimize Temperature: Gradually increase the reaction temperature. Monitor the reaction progress by an appropriate analytical method like TLC or GC.
-
Increase Reagent Stoichiometry: Use a larger excess of this compound.
-
Consider a Catalyst: Although this compound is a powerful silylating agent, for particularly challenging substrates, the addition of a catalyst like trimethylchlorosilane (TMCS) might be beneficial, though this can also introduce other side reactions.
Side Reactions with Specific Functional Groups
This section details potential side reactions of this compound with various functional groups and provides troubleshooting advice.
Alcohols and Phenols
The primary reaction with alcohols and phenols is the formation of trimethylsilyl (TMS) ethers. However, side reactions can occur.
Q1: I am observing unexpected byproducts when silylating a phenolic compound. What could be happening?
While the desired O-silylation is the main pathway, aromatic sulfonation can be a significant side reaction, especially at elevated temperatures.[1][2] this compound can act as a sulfonating agent for activated aromatic rings.[2][3]
Troubleshooting:
-
Control Temperature: Perform the reaction at the lowest temperature that allows for efficient silylation.
-
Limit Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the formation of sulfonated byproducts.
Experimental Protocol: Silylation of a Primary Alcohol
-
Materials:
-
Primary alcohol (1.0 mmol)
-
This compound (0.6 mmol, 1.2 equivalents of TMS)
-
Anhydrous dichloromethane (DCM) (5 mL)
-
Magnetic stirrer
-
Round-bottom flask with a septum
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
Flame-dry the round-bottom flask and allow it to cool under an inert atmosphere.
-
Add the primary alcohol and anhydrous DCM to the flask.
-
Stir the solution at room temperature.
-
Slowly add the this compound via syringe.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a few drops of anhydrous methanol.
-
The solvent can be removed under reduced pressure to yield the crude TMS-protected alcohol, which can be further purified by distillation or chromatography if necessary.
-
Diagram: Reaction of this compound with a Phenol
Caption: Desired silylation and potential sulfonation side reaction of a phenol.
Aldehydes and Ketones
This compound is not the most common reagent for the silylation of aldehydes and ketones to form silyl enol ethers; stronger reagents are often used.[4] However, it can be used, sometimes in combination with other reagents or catalysts. Side reactions are a concern, similar to those observed with other silylating agents.[5]
Q2: I am trying to form a silyl enol ether with this compound and I am getting a complex mixture of products. What could be the issue?
Aldehydes, in particular, are prone to forming various artifacts with silylating agents.[5] These can include the formation of adducts with the silylating agent or its byproducts. For ketones, incomplete reaction is a common issue, especially with sterically hindered substrates. With a this compound-silica system, thioacetalisation of carbonyl compounds can be promoted.[3]
Troubleshooting:
-
Choice of Reagent: For silyl enol ether formation, consider using a more established reagent system like TMSCl/triethylamine or a stronger silylating agent like trimethylsilyl trifluoromethanesulfonate (TMSOTf).[4]
-
Reaction Conditions: If using this compound, carefully control the reaction temperature and time to minimize artifact formation.
-
Purification: Be prepared for a more challenging purification process to separate the desired silyl enol ether from various byproducts.
Diagram: Potential Reactions of an Aldehyde with a Silylating Agent
Caption: Possible reaction pathways for an aldehyde with a silylating agent.
Carboxylic Acids and Esters
The primary reaction is the formation of a trimethylsilyl ester. These esters are generally more volatile and thermally stable, making them suitable for GC-MS analysis.
Q3: When I silylate a carboxylic acid with this compound, I see more than one peak in my chromatogram corresponding to my analyte. Why is this?
Incomplete derivatization is a common cause for multiple peaks. Additionally, the formation of unexpected derivatives or byproducts can occur, although this is more extensively documented for other silylating agents like BSA and BSTFA.[5] For esters, especially under harsh conditions, cleavage of the ester bond is a potential side reaction, though this is more pronounced with very strong silylating agents like TMSOTf.[4]
Troubleshooting:
-
Ensure Complete Reaction: Use a sufficient excess of this compound and consider increasing the reaction time or temperature.
-
Check for Byproducts: Use mass spectrometry to identify the structures of the additional peaks. This can help in diagnosing the specific side reaction occurring.
-
Optimize Conditions: If ester cleavage is suspected, use milder reaction conditions (lower temperature, shorter time).
Table 1: Summary of Potential Side Reactions and Mitigation Strategies
| Functional Group | Desired Reaction | Potential Side Reaction(s) | Mitigation Strategies |
| Alcohols/Phenols | O-Silylation (TMS Ether) | Aromatic Sulfonation (for phenols) | Use lower temperatures and shorter reaction times. |
| Aldehydes/Ketones | O-Silylation (Silyl Enol Ether) | Aldehyde-reagent adducts, incomplete reaction | Use alternative silylating agents (e.g., TMSOTf), carefully control reaction conditions. |
| Carboxylic Acids | O-Silylation (TMS Ester) | Incomplete derivatization | Use sufficient excess of reagent, increase reaction time/temperature. |
| Amines | N-Silylation | Over-silylation (for primary amines), incomplete reaction | Control stoichiometry carefully, optimize reaction conditions. |
Amines
Primary and secondary amines react with this compound to form N-silylated derivatives.
Q4: I am trying to mono-silylate a primary amine, but I am observing a significant amount of the di-silylated product. How can I control the reaction?
Primary amines have two active hydrogens, and controlling the extent of silylation can be challenging. Over-silylation to form the bis(trimethylsilyl)amine is a common issue if a large excess of the silylating agent is used or if the reaction conditions are too harsh.
Troubleshooting:
-
Stoichiometry Control: Carefully control the stoichiometry of this compound. Start with a sub-stoichiometric amount and gradually increase it while monitoring the reaction.
-
Milder Conditions: Use lower temperatures and shorter reaction times to favor the mono-silylated product.
-
Alternative Reagents: For more controlled silylation of primary amines, consider using a less reactive silylating agent or a sterically hindered one.
Diagram: Logical Troubleshooting Flow for Silylation Reactions
Caption: A logical workflow for troubleshooting common silylation reaction issues.
Thermal Decomposition
Q5: What happens if this compound is heated to high temperatures?
This compound begins to undergo chemical changes at 150–170°C, with the formation of volatile thermolysis products occurring at 192–200°C.[6] The identified products of thermolysis include hexamethyldisiloxane, trimethylsilyl methylsulfonate, and tetramethyl-1,2-bis(mesyloxy)disiloxane.[6] It is important to be aware of these decomposition pathways if your reaction requires high temperatures.
This technical support center provides guidance on common issues encountered when using this compound. For further assistance, please consult the relevant literature or contact your chemical supplier.
References
Technical Support Center: Purification of Products from Bis(trimethylsilyl) Sulfate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with bis(trimethylsilyl) sulfate (BTS) reactions, particularly in the sulfonation of aromatic and heterocyclic compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the workup and purification of products from reactions utilizing this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Moisture in Reaction: BTS is highly sensitive to moisture, which leads to its rapid hydrolysis.[1][2] 2. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures for less reactive substrates.[3] 3. Insufficient Reaction Time: The reaction may not have reached completion.[3] 4. Unreactive Substrate: Some substrates, like benzene and nitrobenzene, are unreactive towards BTS under typical conditions.[3] | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.[2] 2. Increase the reaction temperature. For example, sulfonation of toluene requires temperatures around 200-220 °C, while anisole reacts at 125-170 °C.[3] 3. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, NMR) and extend the reaction time if necessary.[2] 4. Verify the reactivity of your substrate with BTS. Consider using a more potent sulfonating agent if necessary.[3] |
| Formation of Tar/Char | 1. High Reaction Temperature: Excessive heat can lead to the decomposition of starting materials or products.[3] 2. Reactive Substrate: Highly activated aromatic compounds can undergo polymerization or other side reactions. | 1. Optimize the reaction temperature by starting at a lower temperature and gradually increasing it. 2. For highly reactive substrates, consider using a milder solvent or a shorter reaction time. Using an excess of BTS can sometimes suppress tar formation.[3] |
| Product is a Dark Oil, Not a Solid | 1. Presence of Impurities: Residual solvent, hexamethyldisiloxane (HMDS), or other by-products can prevent crystallization.[4] 2. Product is Hygroscopic: Sulfonic acids are often hygroscopic and can absorb moisture from the air. | 1. Ensure complete removal of volatile impurities like HMDS under vacuum.[4] Attempt purification via alternative methods such as column chromatography or recrystallization from a different solvent system. 2. Handle the product under an inert and dry atmosphere. |
| Difficulty Filtering Precipitated Salt (e.g., BaSO₄) | 1. Fine Particle Size: The precipitate may be too fine, clogging the filter paper. | 1. Heat the suspension before filtration; this can promote the growth of larger crystals.[3] 2. Use a filter aid such as Celite. |
| Final Product Contaminated with Inorganic Salts | 1. Incomplete Removal of Precipitation Agent: Residual barium or calcium salts may remain after filtration.[5] 2. Co-precipitation: The desired product may have co-precipitated with the inorganic sulfate. | 1. Wash the filtered product thoroughly with deionized water. 2. Consider an alternative purification method such as ion-exchange chromatography to remove metal ions.[5][6] Recrystallization of the final product can also remove inorganic impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the primary by-product of a this compound reaction?
The primary by-product from the reagent itself is hexamethyldisiloxane (HMDS), which is formed during the sulfonation reaction.[3][4] HMDS is a volatile and colorless liquid that can typically be removed under vacuum.[7][8]
Q2: How should I quench a reaction involving this compound?
The most common method for quenching a sulfonation reaction with BTS is to cool the reaction mixture and then carefully add water.[3] This hydrolyzes any remaining BTS and the intermediate trimethylsilyl sulfonate to the corresponding sulfonic acid and trimethylsilanol, which in turn forms HMDS.
Q3: My desired product is a sulfonic acid, which is highly water-soluble. How can I purify it?
Due to their high polarity, sulfonic acids can be challenging to purify using standard organic chemistry techniques like silica gel chromatography.[6] Common and effective methods include:
-
Precipitation as a Salt: After quenching the reaction with water, an aqueous suspension of a metal carbonate or hydroxide (e.g., BaCO₃, CaCO₃) is added.[3][5] The desired sulfonic acid forms a water-soluble salt, while the sulfate by-product precipitates as an insoluble salt (e.g., BaSO₄), which can be removed by filtration. The water can then be evaporated to yield the metal sulfonate salt.[3][5]
-
Ion-Exchange Chromatography (IEX): This technique is effective for removing inorganic salts and other ionic impurities.[5][6]
-
Recrystallization: If the sulfonic acid or its salt is a solid, recrystallization from a suitable solvent can be a highly effective purification method.[9]
-
Reverse-Phase Chromatography: For compounds that are too water-soluble for normal-phase chromatography, reverse-phase (e.g., C18) chromatography can be a viable option.[6]
Q4: Can I use an aqueous workup if my product contains a trimethylsilyl (TMS) group I want to preserve?
Generally, it is not recommended to use a standard aqueous workup if you wish to retain a TMS group, as the N-Si or O-Si bond is susceptible to hydrolysis, especially under acidic or basic conditions.[1] If an aqueous wash is necessary, it should be performed rapidly with cold, neutral water or brine.[1] A non-aqueous workup is the safest approach to preserve TMS groups.[1]
Q5: How can I confirm the formation of my desired sulfonic acid product?
Several analytical techniques can be used to confirm the identity and purity of your product:
-
NMR Spectroscopy: The disappearance of the aromatic proton signal at the site of sulfonation and the appearance of new aromatic signals consistent with the substitution pattern.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Elemental Analysis: To determine the elemental composition of the final product.[3]
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the sulfonation of various aromatic compounds using this compound, as reported in the literature.
| Substrate | Molar Ratio (Substrate:BTS) | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Toluene | 1:1 | 200-220 | 10 | Barium toluenesulfonate | 23 | [3] |
| Aniline | 1:1 | 160 | - | Sulfanilic acid | 65 | [3] |
| Dimethylaniline | 1:1 | 160-170 | - | Dimethylanilinesulfonic acid | 79 | [3] |
| Anisole | 1:1 | 125-170 | 2 | Barium anisolesulfonate | 78 | [3] |
| Thiophene | 1:1 | 100 | 2 | Barium thiophenesulfonate | 20-30 | [3] |
| Thiophene | 1:3 | 100 | 2 | Barium thiophenesulfonate | 77 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Aromatic Sulfonation with BTS and Purification via Barium Salt Precipitation
This protocol is a generalized procedure based on the sulfonation of various aromatic compounds.[3]
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the aromatic substrate. Add this compound (1-3 molar equivalents).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-220 °C) and stir for the required amount of time (e.g., 2-10 hours). Monitor the reaction by TLC or GC-MS if possible. During the reaction, the by-product hexamethyldisiloxane may be distilled off.[3]
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly add an equal volume of deionized water with stirring.
-
Precipitation: To the aqueous solution, add a slight excess of an aqueous suspension of barium carbonate (BaCO₃). Heat the mixture in a water bath (e.g., at 60-80 °C) for 30 minutes with stirring.
-
Filtration: Filter the hot mixture to remove the insoluble barium sulfate (BaSO₄). Wash the filter cake with hot deionized water.
-
Isolation: Combine the filtrate and washings. Evaporate the solvent under reduced pressure to obtain the barium salt of the desired sulfonic acid. Dry the solid product in an oven or under high vacuum.[3]
Visualizations
Caption: Workflow for aromatic sulfonation with BTS and purification.
Caption: Troubleshooting decision tree for BTS reaction purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. afinitica.com [afinitica.com]
- 4. Hexamethyldisiloxane - Wikipedia [en.wikipedia.org]
- 5. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. Hexamethyldisiloxane [chemeurope.com]
- 8. Hexamethyldisiloxane | C6H18OSi2 | CID 24764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
Technical Support Center: Bis(trimethylsilyl) sulfate (BTMS) Silylation
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with incomplete silylation using Bis(trimethylsilyl) sulfate (BTMS). The following information is designed to help you troubleshoot and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BTMS) and what is it used for?
A1: this compound is a silylating agent used to introduce trimethylsilyl (TMS) groups into molecules. This process, known as silylation, replaces active hydrogen atoms in functional groups like hydroxyls (-OH), amines (-NH₂), and carboxylic acids (-COOH) with a TMS group.[1] This derivatization increases the volatility, thermal stability, and reduces the polarity of compounds, making them more suitable for analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[2]
Q2: What are the common causes of incomplete silylation with BTMS?
A2: Incomplete silylation is a frequent challenge and can stem from several factors:
-
Presence of Moisture: Silylating reagents are highly sensitive to water. Any moisture in the sample, solvent, or glassware will consume the reagent, preventing it from reacting with your target molecule.[2][3]
-
Insufficient Reagent: An inadequate amount of BTMS relative to the active hydrogens in your sample will lead to partial derivatization.
-
Suboptimal Reaction Conditions: Reaction temperature and time are critical parameters. If the temperature is too low or the reaction time too short, the reaction may not proceed to completion.[2]
-
Steric Hindrance: Bulky molecules or functional groups in close proximity to the reaction site can physically block the BTMS from accessing and reacting with the active hydrogen.
-
Improper Solvent Choice: The solvent can influence the reaction rate and solubility of the reactants.[4]
-
Reagent Degradation: Prolonged exposure to air and moisture can degrade the quality of the BTMS reagent.
Q3: How can I tell if my silylation reaction is incomplete?
A3: Incomplete silylation is typically identified during chromatographic analysis (e.g., GC-MS) by the following observations:
-
Multiple Peaks: Instead of a single peak for your derivatized analyte, you may see multiple peaks corresponding to the underivatized compound and partially silylated intermediates.[3][5]
-
Poor Peak Shape: The peak for the underivatized or partially derivatized analyte may show tailing due to its higher polarity and interaction with the GC column.[2]
-
Low Detector Response: A lower than expected signal for the desired silylated product can indicate that a significant portion of the analyte was not derivatized.[2]
-
Inconsistent Results: Variable and non-reproducible quantitative results are a strong indicator of inconsistent derivatization.[2]
Q4: Can BTMS participate in side reactions other than silylation?
A4: Yes. Besides being a silylating agent, this compound can also act as a sulfonating agent for certain aromatic and heterocyclic compounds.[6] This is a potential side reaction to be aware of, especially when working with susceptible molecules.
Troubleshooting Guide for Incomplete Silylation with BTMS
This guide provides a systematic approach to diagnosing and resolving issues with incomplete silylation.
| Problem | Potential Cause | Recommended Action |
| Low or no product peak | Presence of moisture | Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents. Thoroughly dry your sample before adding the reagent.[2][3] |
| Degraded reagent | Use a fresh vial of this compound. Store reagents under an inert atmosphere and in a desiccator. | |
| Insufficient reagent | Increase the molar excess of BTMS to the analyte. A 2:1 molar ratio of silylating reagent to active hydrogen is a good starting point.[2] | |
| Multiple peaks observed in chromatogram | Incomplete reaction | Increase the reaction time and/or temperature. A common starting point is 60-80°C for 30-60 minutes.[2][7] |
| Steric hindrance | Consider using a catalyst to enhance the reactivity of the silylating agent. While not explicitly detailed for BTMS in the provided results, with other silylating agents like BSTFA, a catalyst such as Trimethylchlorosilane (TMCS) is often used.[2] | |
| Poor peak shape (tailing) | Adsorption in the GC system | Use a deactivated GC inlet liner and ensure the column is properly conditioned. Co-injection of a small amount of the silylating reagent can help passivate active sites. |
| Incomplete derivatization | Optimize reaction conditions as described above to ensure complete derivatization.[2] | |
| Inconsistent and non-reproducible results | Variable derivatization | Standardize the derivatization protocol, ensuring consistent reaction times, temperatures, and reagent volumes. Prepare fresh standards and samples for each batch.[2] |
| Derivative instability | Analyze samples as soon as possible after derivatization. If storage is necessary, keep them at low temperatures. |
Experimental Protocols
The following is a general protocol for the silylation of a standard compound using this compound. Note that optimal conditions can vary depending on the analyte and should be determined experimentally.
Materials:
-
Analyte (e.g., a compound with hydroxyl or carboxylic acid groups)
-
This compound (BTMS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vial (e.g., 2 mL autosampler vial with screw cap and septum)
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Weigh 1-5 mg of the analyte into a clean, dry reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Dissolution: Add 100-200 µL of an anhydrous solvent to dissolve the sample.
-
Reagent Addition: Add a 1.5 to 2-fold molar excess of BTMS to the vial.
-
Catalyst (Optional): For less reactive or sterically hindered compounds, the addition of a catalyst might be necessary. While specific catalysts for BTMS are not detailed in the search results, with similar reagents, a small amount of TMCS (1-10% of the silylating agent volume) is often used to increase reactivity.[7]
-
Reaction: Securely cap the vial and briefly vortex to ensure thorough mixing. Heat the reaction mixture at 60-80°C for 30 minutes to 2 hours.
-
Analysis: Allow the vial to cool to room temperature. The silylated sample is now ready for direct injection into the GC-MS system.
Visualizing the Workflow
Troubleshooting Workflow for Incomplete Silylation
The following diagram illustrates a logical workflow for troubleshooting incomplete silylation reactions with BTMS.
References
- 1. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 6. afinitica.com [afinitica.com]
- 7. benchchem.com [benchchem.com]
"Bis(trimethylsilyl) sulfate stability in different solvents"
Welcome to the Technical Support Center for Bis(trimethylsilyl) sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of this highly reactive silylating and sulfonating agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation is exposure to moisture.[1] this compound is extremely sensitive to water and will rapidly hydrolyze to form hexamethyldisiloxane and sulfuric acid. This reactivity is common to most trimethylsilyl (TMS) based reagents.[2] Therefore, maintaining strictly anhydrous conditions during storage and handling is critical.
Q2: How should I store this compound?
A2: Store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. A refrigerator (2-8°C) is suitable for long-term storage. Ensure the container is sealed to prevent the ingress of atmospheric moisture.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in many anhydrous aprotic organic solvents such as benzene, toluene, and tetrahydrofuran (THF).
Q4: Can I use protic solvents like methanol or ethanol with this compound?
A4: It is generally not recommended to use protic solvents such as alcohols with this compound if the goal is silylation of another functional group. The reagent will readily react with the solvent itself in a process called solvolysis, leading to the formation of trimethylsilyl ethers of the solvent and a loss of the reagent for the intended reaction.[3][4]
Q5: What are the main decomposition products of this compound?
A5: Upon hydrolysis with water, the main decomposition products are hexamethyldisiloxane and sulfuric acid. In the presence of alcohols, it will form the corresponding trimethylsilyl ether and sulfuric acid. Thermolysis (decomposition due to heat) begins at 150-170°C and yields volatile products such as hexamethyldisiloxane and trimethylsilyl methylsulfonate at temperatures above 190°C.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield in silylation reaction | 1. Reagent Decomposition: The this compound may have degraded due to moisture exposure. 2. Incompatible Solvent: Use of a protic solvent (e.g., alcohol) or a wet aprotic solvent. 3. Insufficient Reagent: The molar ratio of the silylating reagent to the active hydrogens in the sample may be too low. | 1. Use a fresh bottle of this compound or verify the purity of the existing stock. 2. Ensure the use of anhydrous aprotic solvents. If necessary, distill the solvent over a suitable drying agent. 3. Use a significant excess of the silylating reagent. |
| Formation of unexpected byproducts | 1. Reaction with Solvent: The reagent may be reacting with the solvent or impurities in the solvent. 2. Sulfonation instead of Silylation: Under certain conditions, especially with aromatic compounds, sulfonation may occur as a side reaction.[6] | 1. Verify the purity and dryness of the solvent. 2. Adjust reaction conditions (e.g., temperature, reaction time) to favor silylation. Analyze byproducts to identify their structure. |
| Inconsistent results between experiments | 1. Variable Moisture Content: Inconsistent levels of moisture in the reactants or solvent. 2. Reagent Degradation Over Time: The stock solution of this compound may be degrading upon storage. | 1. Implement strict anhydrous techniques for all experiments. 2. Prepare fresh solutions of this compound before use. If a stock solution must be used, store it under an inert atmosphere and re-evaluate its purity periodically. |
Stability of this compound in Different Solvents
| Solvent Type | Examples | Expected Stability | Potential Reactions |
| Aprotic Non-polar | Hexane, Toluene, Benzene | High (if anhydrous) | Stable for extended periods under inert atmosphere. |
| Aprotic Polar | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN) | Moderate to High (if anhydrous) | Generally stable, but the polarity of the solvent may facilitate decomposition if any nucleophilic impurities are present. |
| Protic | Methanol, Ethanol, Water | Very Low | Rapid solvolysis/hydrolysis, leading to complete decomposition of the reagent.[3][4] |
Experimental Protocol: Assessing the Stability of this compound via ¹H NMR Spectroscopy
This protocol provides a method to determine the stability of this compound in a specific anhydrous solvent over time.
Objective: To quantify the decomposition of this compound in a chosen anhydrous solvent by monitoring the disappearance of its ¹H NMR signal and the appearance of decomposition products.
Materials:
-
This compound
-
Anhydrous solvent of interest (e.g., THF-d₈, CDCl₃)
-
Internal standard (e.g., mesitylene or 1,3,5-trichlorobenzene, must be inert and have a distinct NMR signal)
-
NMR tubes with J. Young valves or other airtight seals
-
Glovebox or Schlenk line for maintaining an inert atmosphere
Procedure:
-
Preparation of Stock Solution:
-
Inside a glovebox or under a positive pressure of an inert gas, accurately weigh a known amount of the internal standard into a volumetric flask.
-
Add the anhydrous deuterated solvent to dissolve the internal standard and then make up to the mark.
-
Accurately weigh this compound into a separate vial.
-
Add a known volume of the internal standard solution to the vial to achieve a desired concentration (e.g., 0.1 M).
-
-
Sample Preparation for NMR:
-
Transfer an aliquot (e.g., 0.6 mL) of the freshly prepared solution into an NMR tube equipped with an airtight seal.
-
Seal the NMR tube securely to prevent any atmospheric contamination.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum of the sample immediately after preparation (t=0).
-
Integrate the signal corresponding to the trimethylsilyl protons of this compound and the signal of the internal standard. The ratio of these integrals will be the starting point.
-
Store the NMR tube at a constant temperature (e.g., 25°C).
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
-
Data Analysis:
-
For each time point, calculate the ratio of the integral of the this compound signal to the integral of the internal standard signal.
-
Plot the percentage of remaining this compound (relative to t=0) against time.
-
From this plot, the half-life (t₁/₂) of the reagent in the chosen solvent can be determined.
-
Diagrams
References
Technical Support Center: Scaling Up Reactions with Bis(trimethylsilyl) sulfate
Welcome to the technical support center for scaling up reactions involving Bis(trimethylsilyl) sulfate (BTS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer practical advice for transitioning reactions from laboratory to pilot or production scale.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in large-scale synthesis?
This compound, with the chemical formula C₆H₁₈O₄SSi₂, is a versatile reagent primarily used for silylation and sulfonation reactions. In large-scale synthesis, it serves as a powerful silylating agent to introduce trimethylsilyl (TMS) groups, enhancing the stability or volatility of molecules for analytical purposes or for protecting functional groups during complex chemical transformations.[1] It is also utilized as a sulfonating agent for aromatic and heterocyclic compounds.[1][2]
Q2: What are the critical safety precautions when handling this compound on a larger scale?
Handling large quantities of this compound requires stringent safety protocols due to its reactivity and potential hazards. Key precautions include:
-
Moisture Sensitivity: BTS is highly sensitive to moisture and will react violently with water.[3][4] All equipment must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, chemically resistant gloves (e.g., nitrile or butyl rubber), a lab coat, and closed-toe shoes.[4][6]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]
-
Static Discharge: Ground all equipment when handling to prevent static discharge, which could be a source of ignition.[6] Use only non-sparking tools.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong acids, strong bases, and strong oxidizing agents.[3][6] Storage under an inert atmosphere is recommended.[6]
Q3: What are the main challenges when scaling up reactions with this compound?
Scaling up reactions with BTS presents several challenges that are common to many chemical process scale-ups. These include:
-
Reaction Temperature Control: Exothermic reactions can become difficult to control on a large scale. Proper heat management is crucial to prevent runaway reactions.[8][9]
-
Reagent Handling and Addition: The safe handling and controlled addition of large quantities of this moisture-sensitive and reactive reagent require specialized equipment.[10]
-
Mixing Efficiency: Ensuring homogenous mixing in large reactors is critical to avoid localized "hot spots" and ensure consistent reaction progress.[8]
-
Work-up and Purification: Methods like column chromatography that are common in the lab may not be feasible or economical at an industrial scale.[11][12] Alternative purification methods such as distillation or crystallization need to be developed.[10][11]
-
Byproduct Formation: The formation of byproducts can become more significant at a larger scale, impacting yield and purity.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during the scale-up of reactions with this compound.
Issue 1: Low or Inconsistent Yields
A common problem when scaling up is a drop in yield or inconsistent results between batches.
| Potential Cause | Recommended Action |
| Presence of Moisture | Silylating reagents are extremely sensitive to moisture.[13] Ensure all glassware, solvents, and reagents are rigorously dried. Use of anhydrous solvents is critical.[13][14] Consider in-line drying of solvents for large-scale operations. |
| Incomplete Reaction | Reaction times and temperatures that are sufficient on a small scale may not be adequate for larger volumes. Increase the reaction time and/or temperature, monitoring for potential degradation.[13] Use a significant excess of the silylating reagent.[13] |
| Inefficient Mixing | Inadequate agitation can lead to poor mass and heat transfer. Ensure the mixing speed and impeller design are appropriate for the reactor size and viscosity of the reaction mixture. |
| Suboptimal Reagent Addition | The rate of addition of BTS can impact the reaction outcome. A slower, controlled addition is often necessary for large-scale reactions to manage exotherms.[8] |
Issue 2: Formation of Impurities and Byproducts
The impurity profile can change significantly upon scale-up.
| Potential Cause | Recommended Action |
| Side Reactions | Localized high temperatures or concentrations can promote side reactions. Optimize mixing and the rate of reagent addition to maintain a homogenous reaction environment.[8] |
| Thermal Decomposition | This compound can decompose at elevated temperatures.[15] Ensure the reaction temperature is carefully controlled and does not exceed the decomposition temperature of the reagent or product. |
| Reaction with Solvents | Some solvents may react with BTS under certain conditions. Ensure the chosen solvent is inert under the reaction conditions. |
| Hydrolysis during Work-up | Trimethylsilyl ethers can be sensitive to acidic conditions and protic solvents, leading to hydrolysis of the desired product.[16] Minimize contact with water during work-up and consider non-aqueous work-up procedures.[16] |
Experimental Protocols
While specific scale-up protocols are highly dependent on the reaction and equipment, the following provides a general framework for scaling up a sulfonation reaction with this compound, based on lab-scale procedures.[1]
Objective: To provide a general procedure for the scale-up of an aromatic sulfonation reaction.
Materials:
-
Aromatic substrate
-
This compound (BTS)
-
Anhydrous solvent (e.g., toluene, methylcyclohexane[2])
-
Appropriate work-up reagents (e.g., water, base for neutralization)
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Inert gas supply (Nitrogen or Argon)
-
Addition funnel or pump for controlled reagent addition
-
Heating/cooling circulator
Procedure:
-
Reactor Preparation: Ensure the reactor and all associated glassware are thoroughly clean and dried. Assemble the reactor system and purge with an inert gas.
-
Charge Substrate and Solvent: Charge the aromatic substrate and anhydrous solvent to the reactor. Begin agitation to ensure the substrate is fully dissolved.
-
Controlled Addition of BTS: Slowly add the this compound to the reaction mixture at a controlled rate. The addition rate should be determined based on the reaction exotherm, which should be characterized at a smaller scale using reaction calorimetry.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC). Maintain the reaction temperature as determined during lab-scale optimization.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the nature of the product. For sulfonic acids, a common procedure involves quenching the reaction with water and then isolating the product, for example, as a salt.[1]
-
Purification: The purification method will need to be adapted for a larger scale. Instead of chromatography, consider crystallization, distillation, or extraction to isolate the final product.[11]
Data Presentation
The following table illustrates a hypothetical comparison of reaction parameters for a sulfonation reaction at different scales. This data should be determined experimentally for each specific process.
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Production Scale (100kg) |
| Substrate | 10 g | 1 kg | 100 kg |
| This compound | 1.1 equivalents | 1.1 equivalents | 1.05 equivalents (optimized) |
| Solvent Volume | 100 mL | 10 L | 1000 L |
| Reaction Temperature | 100 °C | 100-105 °C (to manage exotherm) | 100-102 °C (with improved cooling) |
| Reaction Time | 2 hours | 3-4 hours | 4-5 hours |
| Yield | 90% | 85% | 88% (after optimization) |
| Purity (crude) | 95% | 92% | 94% |
| Purification Method | Column Chromatography | Crystallization | Crystallization |
Visualizations
Experimental Workflow for Scaling Up Reactions with BTS
Caption: A logical workflow for scaling up chemical reactions.
Troubleshooting Logic for Low Yield in Scaled-Up Silylation
Caption: A decision tree for troubleshooting low yields.
References
- 1. afinitica.com [afinitica.com]
- 2. researchgate.net [researchgate.net]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 10. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biobasedpress.eu [biobasedpress.eu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Thermolysis of this compound | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Sulfonation Reactions with Bis(trimethylsilyl) sulfate
Welcome to the technical support center for sulfonation reactions using Bis(trimethylsilyl) sulfate (BTS). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and optimizing your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for sulfonation?
This compound, with the formula [(CH₃)₃SiO]₂SO₂, is a versatile reagent used for the sulfonation of aromatic and heterocyclic compounds. It serves as an anhydrous source of sulfur trioxide (SO₃), allowing for sulfonation reactions under generally milder conditions than traditional reagents like fuming sulfuric acid. It is particularly effective for substrates that are sensitive to strong, protic acids. One of its key advantages is its high regiospecificity, often favoring the para-substituted product and avoiding the formation of undesired isomers and side products like diaryl sulfones that can occur with harsher reagents.[1]
Q2: What types of aromatic compounds can be sulfonated with BTS?
BTS is most effective for sulfonating electron-rich aromatic rings. This includes benzene derivatives with electron-donating groups (e.g., alkyl, alkoxy, amino groups) and heterocyclic compounds like thiophene.[2][3] It is generally unreactive towards electron-deficient rings, such as benzene or nitrobenzene, even under forcing conditions (e.g., 200-210°C).[2][3]
Q3: What are the primary byproducts of a sulfonation reaction with BTS?
The main byproduct of the reaction is hexamethyldisiloxane (HMDS), [(CH₃)₃Si]₂O, which is volatile and can often be removed by distillation.[2] If the reaction is exposed to water, the primary byproduct will be trimethylsilanol, which is formed from the hydrolysis of BTS.
Q4: Is the reaction reversible?
Yes, like other aromatic sulfonation reactions, the process is reversible.[4] Sulfonation is favored in concentrated, anhydrous conditions, while desulfonation can occur in the presence of dilute, hot aqueous acid.[4] This reversibility can be utilized to use the sulfonyl group as a temporary protecting or directing group.
Troubleshooting Guide
This guide addresses common issues encountered during sulfonation reactions with this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Degradation of BTS Reagent | BTS is highly sensitive to moisture and will readily hydrolyze.[5] Ensure the reagent is stored under an inert atmosphere (e.g., nitrogen or argon) in a desiccator. Use freshly opened or properly stored BTS. The quality of the reagent can be checked by its melting point (41-44°C).[5] |
| Presence of Water in the Reaction | All glassware must be oven- or flame-dried before use. Solvents should be anhydrous. Perform the reaction under a dry, inert atmosphere. Even trace amounts of water can consume the reagent. |
| Substrate is Not Reactive Enough | BTS is not effective for electron-deficient aromatic rings like nitrobenzene.[2][3] If your substrate is deactivated, consider a more powerful sulfonating agent like fuming sulfuric acid or SO₃ complexes. |
| Reaction Temperature is Too Low/High | The optimal temperature is substrate-dependent. For highly reactive substrates like anisole, temperatures around 125-170°C are effective.[2] For less reactive substrates like toluene, much higher temperatures (200-220°C) are required.[2] However, at very high temperatures (starting around 150-170°C), BTS can begin to undergo thermal decomposition.[6] |
| Insufficient Reaction Time | Some reactions are very slow. For example, the sulfonation of thiophene at 20°C can take two months for completion with an equimolar ratio of reactants.[2] Monitor the reaction by TLC or another appropriate method to determine the optimal reaction time. |
Issue 2: Formation of Multiple Products or Tar
| Potential Cause | Recommended Solution |
| Side Reactions due to High Temperature | Overheating can lead to decomposition of starting materials, products, or the BTS reagent itself, resulting in tar formation.[2] Optimize the temperature by starting at a lower range and gradually increasing it while monitoring the reaction progress. |
| Incorrect Stoichiometry | For some substrates, an excess of BTS can suppress tar formation and improve the yield of the desired product. For the sulfonation of thiophene at 100°C, increasing the molar ratio of BTS to thiophene from 1:1 to 3:1 increased the yield from 20-30% to 77% and reduced tarring.[2] |
| Substrate Instability | The substrate itself may be unstable under the reaction conditions. If the substrate has other reactive functional groups, they may need to be protected prior to the sulfonation reaction.[1] |
| Silylation as a Side Reaction | BTS can also act as a silylating agent, especially in the presence of nucleophiles like alcohols or amines.[2] If your substrate contains such groups, they may be silylated. This is often reversible during aqueous work-up. |
Process Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues with sulfonation reactions using BTS.
Caption: A step-by-step workflow for diagnosing and resolving low-yield sulfonation reactions.
Reaction vs. Hydrolysis Pathway
This diagram illustrates the desired sulfonation reaction pathway versus the competing hydrolysis pathway that deactivates the BTS reagent.
References
Technical Support Center: Managing Exothermic Reactions with Bis(trimethylsilyl) sulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(trimethylsilyl) sulfate, focusing on the management of exothermic reactions.
Troubleshooting Guide
Exothermic reactions involving this compound can pose significant safety risks if not properly managed. The following guide provides a systematic approach to troubleshooting and controlling these reactions.
Problem: Unexpectedly strong or uncontrollable exothermic reaction.
Initial Assessment Workflow
Caption: Workflow for immediate response and troubleshooting of an exothermic event.
Detailed Troubleshooting Steps:
-
Cease Reagent Addition: Immediately stop the addition of this compound or any other reagents.
-
Enhance Cooling: Increase the cooling to the reactor. This can be achieved by lowering the temperature of the cooling bath or increasing the flow rate of the coolant.
-
Ensure Adequate Agitation: Verify that the stirring is vigorous enough to ensure uniform temperature distribution throughout the reaction mixture. Poor mixing can lead to localized hot spots.
-
Monitor Temperature and Pressure: Keep a close watch on the internal temperature and pressure of the reaction vessel.
-
Prepare for Quenching: Have a suitable quenching agent readily available. The choice of quenching agent will depend on the specific reaction, but a high-boiling point, inert solvent can often be used to dilute the reaction and absorb heat.
Post-Incident Analysis and Prevention:
If an exothermic event occurs, a thorough investigation is necessary to prevent recurrence. Consider the following potential causes:
-
Moisture Contamination: this compound reacts exothermically with water. Ensure all reactants, solvents, and equipment are scrupulously dry.[1]
-
Incorrect Reagent Stoichiometry: An incorrect ratio of reactants can lead to an accumulation of unreacted starting material, followed by a rapid, uncontrolled reaction.
-
Inadequate Cooling Capacity: The cooling system may not be sufficient to handle the heat generated by the reaction at the planned scale.
-
High Reagent Concentration: Higher concentrations can lead to a more rapid generation of heat.
-
Rapid Addition Rate: Adding the reagent too quickly can overwhelm the cooling system's capacity to remove heat.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of exothermic reactions when using this compound?
A1: The primary causes include:
-
Reaction with Protic Solvents/Reagents: this compound reacts exothermically with compounds containing active hydrogens, such as water, alcohols, and amines. The reaction with water is particularly vigorous.
-
Hydrolysis: The compound is highly sensitive to moisture, and hydrolysis is an exothermic process.[1]
-
Sulfonation Reactions: The intended sulfonation reactions can themselves be exothermic.
Q2: How can I predict the potential for a hazardous exotherm in my reaction?
A2: A combination of literature review and laboratory screening is essential.
-
Literature Search: Review scientific literature for similar reactions to understand potential thermal hazards.
-
Thermal Screening: For new or scaled-up reactions, it is highly recommended to perform a thermal screening analysis, such as Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC), to determine the heat of reaction and the rate of heat release.
Q3: What are the best practices for controlling the temperature of a reaction with this compound?
A3: Effective temperature control involves a multi-faceted approach:
-
Slow, Controlled Addition: Add this compound dropwise or via a syringe pump to control the rate of reaction and heat generation.
-
Efficient Cooling: Use a well-maintained cooling system (e.g., ice bath, cryostat) with a suitable heat transfer fluid. Ensure the reactor is appropriately sized for the cooling bath to allow for efficient heat exchange.
-
Adequate Agitation: Maintain good stirring to prevent the formation of local hot spots.
-
Use of an Inert Solvent: Conducting the reaction in a suitable inert solvent can help to moderate the temperature by acting as a heat sink.
Q4: What should I do in the event of a runaway reaction?
A4: A runaway reaction is a critical emergency.
-
Alert Personnel: Immediately notify everyone in the vicinity.
-
Activate Emergency Systems: Use any available emergency cooling or quenching systems.
-
Evacuate: If the reaction cannot be brought under control, evacuate the area immediately.
-
Do Not Attempt to Contain a Large, Uncontrolled Reaction: Your personal safety is the top priority.
Logical Relationship for Exotherm Management
Caption: Logical relationship between preventative and reactive measures for managing exothermic risk.
Data Presentation
| Parameter | Typical Range/Value | Control Measures and Considerations |
| Heat of Reaction (ΔH) | Highly variable, potentially >100 kJ/mol | - Perform calorimetry for new reactions. - Assume a significant exotherm for reactions with protic species. |
| Reaction Temperature | Typically -20°C to 80°C | - Maintain a low starting temperature. - Ensure the cooling system can handle the maximum expected heat output. |
| Reagent Addition Rate | Highly dependent on scale and reaction | - Start with a very slow addition rate and monitor the temperature closely. - Use a syringe pump for precise control. |
| Reagent Concentration | 0.1 M to 2 M | - Use the lowest effective concentration to minimize the rate of heat generation. |
Experimental Protocols
General Protocol for Managing Exothermic Silylation with this compound
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Have an appropriate fire extinguisher and a safety shower/eyewash station readily accessible.
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere before use.
-
All solvents and reagents should be anhydrous.
Materials:
-
Oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel (or syringe pump), a thermometer, and an inert gas inlet.
-
Substrate to be silylated.
-
This compound.
-
Anhydrous inert solvent (e.g., dichloromethane, acetonitrile, toluene).
-
Cooling bath (e.g., ice-water, dry ice-acetone).
Procedure:
-
Setup: Assemble the reaction apparatus and purge with a dry, inert gas (e.g., nitrogen or argon).
-
Initial Cooling: Cool the reaction flask containing the substrate dissolved in the anhydrous solvent to the desired starting temperature (e.g., 0 °C or lower) using the cooling bath.
-
Reagent Preparation: Prepare a solution of this compound in the anhydrous solvent in the dropping funnel.
-
Slow Addition: Begin the dropwise addition of the this compound solution to the cooled, stirred solution of the substrate.
-
Temperature Monitoring: Carefully monitor the internal reaction temperature. The rate of addition should be adjusted to maintain the temperature within a narrow, predetermined range (e.g., ± 2 °C). If the temperature begins to rise uncontrollably, immediately stop the addition and apply additional cooling.
-
Reaction Completion: After the addition is complete, continue to stir the reaction at the set temperature and monitor for completion using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Quenching: Once the reaction is complete, cautiously quench the reaction by slowly adding a suitable quenching agent (e.g., a cold, saturated aqueous solution of sodium bicarbonate, if appropriate for the workup). Be aware that the quenching process itself can be exothermic. Perform the quench at a low temperature.
-
Workup: Proceed with the standard aqueous workup and purification procedures.
References
"Bis(trimethylsilyl) sulfate reaction time and temperature optimization"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bis(trimethylsilyl) sulfate (BTS). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guide
This section addresses common problems encountered during reactions involving this compound, covering both sulfonation and silylation procedures.
Question: Why is my reaction showing low or no product yield?
Answer: Low or no product yield in reactions with this compound can be attributed to several factors. The most critical factor is the presence of moisture, as BTS is highly sensitive to hydrolysis[1]. Other potential causes include suboptimal reaction temperature and time, reagent degradation, and issues with substrate reactivity.
To troubleshoot, consider the following:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents should be used. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Verify Reagent Quality: this compound can degrade upon exposure to moisture. Use a fresh bottle or verify the purity of your existing reagent.
-
Optimize Reaction Conditions: The optimal temperature and reaction time are highly dependent on the substrate. For sulfonation of aromatic compounds, temperatures can range from room temperature to 220°C, and reaction times from a few hours to over a day[2]. Refer to the data table below for specific examples. For silylation, temperatures are generally lower.
-
Consider Substrate Reactivity: Electron-rich aromatic compounds are more readily sulfonated. For less reactive substrates, more forcing conditions (higher temperature, longer reaction time) may be necessary[2]. Benzene and nitrobenzene, for example, do not react with BTS even under drastic conditions[2].
Question: My reaction is producing unexpected byproducts. What are they and how can I avoid them?
Answer: The primary byproduct in reactions where this compound acts as a sulfonating agent is hexamethyldisiloxane (HMDS)[2]. In silylation reactions, the byproducts will depend on the nature of the leaving group on the substrate.
The formation of other unexpected byproducts can often be attributed to:
-
Side Reactions: At higher temperatures, side reactions such as the formation of diaryl sulfones or arylpyrosulfonic acids can occur, although these are reportedly less of an issue with BTS compared to other sulfonating agents[3]. Tar formation can also be an issue, especially with sensitive substrates at high temperatures. Using an excess of BTS can sometimes suppress tar formation[2].
-
Incomplete Silylation: In cases where BTS is used as a silylating agent, incomplete reaction can lead to a mixture of starting material, partially silylated, and fully silylated products[4]. To drive the reaction to completion, consider increasing the reaction time, temperature, or the molar ratio of BTS to the substrate.
-
Artifacts from Reagent or Solvent: Silylation reagents can sometimes react with themselves, solvents, or trace impurities to form artifacts that appear as extra peaks in analytical techniques like GC-MS[5]. Ensure high-purity reagents and solvents are used.
Question: How can I monitor the progress of my reaction?
Answer: The progress of a reaction involving this compound can be monitored by periodically taking aliquots from the reaction mixture and analyzing them using appropriate techniques.
-
Thin-Layer Chromatography (TLC): For many organic reactions, TLC is a quick and effective way to monitor the disappearance of starting materials and the appearance of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the products are volatile, GC-MS is an excellent technique for monitoring the reaction. For non-volatile compounds, derivatization of the aliquots may be necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to determine the ratio of starting material to product in the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature and reaction time for a sulfonation reaction with this compound?
A1: The optimal temperature and reaction time are highly substrate-dependent. As a general guideline, reactions are often heated. For example, the sulfonation of aniline occurs at 160-170°C, while thiophene can be sulfonated at 100°C in 2 hours with a good yield when an excess of BTS is used[2]. Less reactive substrates like toluene require much higher temperatures (200-220°C) and longer reaction times (10 hours)[2]. It is recommended to start with conditions reported for a similar substrate and optimize from there.
Q2: Can this compound be used as a silylating agent?
A2: Yes, this compound can function as a silylating agent, reacting with active hydrogen compounds like alcohols, amines, and acids[2][6]. In these reactions, it transfers a trimethylsilyl (TMS) group to the substrate.
Q3: How should I handle and store this compound?
A3: this compound is highly sensitive to moisture and should be handled under anhydrous conditions in a glovebox or under a stream of inert gas[1]. It should be stored in a tightly sealed container in a cool, dry place.
Q4: What are the main byproducts of a reaction with this compound?
A4: In sulfonation reactions, the main byproduct is hexamethyldisiloxane (HMDS)[2]. When used for silylation, the byproducts will vary depending on the substrate.
Q5: My reaction is not working even under anhydrous conditions. What else could be the problem?
A5: If moisture has been rigorously excluded, other factors to consider are:
-
Reagent Purity: The this compound may have degraded over time.
-
Substrate Stability: Your starting material might not be stable under the reaction conditions.
-
Solvent Choice: Ensure the solvent is appropriate for the reaction temperature and does not react with the reagents.
-
Stoichiometry: For some substrates, an excess of this compound is necessary to achieve a good yield[2].
Data Presentation
Table 1: Reaction Conditions for the Sulfonation of Various Aromatic Compounds with this compound[2]
| Substrate | Temperature (°C) | Reaction Time | Molar Ratio (Substrate:BTS) | Product Yield (%) |
| Toluene | 200-220 | 10 h | 1:1 | 23 |
| Aniline | 160 | - | 1:1 | 65 |
| Dimethylaniline | 160-170 | - | 1:1 | 79 |
| Anisole | 125-170 | 2 h | 1:1 | 78 |
| Thiophene | 20 | 2 months | 1:1 | - |
| Thiophene | 100 | 2 h | 1:1 | 20-30 |
| Thiophene | 100 | 2 h | 1:3 | 77 |
Experimental Protocols
Protocol 1: General Procedure for the Sulfonation of an Aromatic Compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Dry all glassware in an oven at >120°C for at least 2 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add the aromatic substrate.
-
Reagent Addition: Add this compound to the flask. The molar ratio may need to be optimized, but a 1:1 ratio is a good starting point[2].
-
Reaction: Heat the reaction mixture to the desired temperature with stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add water to quench the reaction and hydrolyze the silyl ester. The sulfonic acid product can then be isolated, for example, by precipitation as a barium salt[2].
Protocol 2: General Procedure for the Silylation of an Alcohol
This protocol is a general guideline for using this compound as a silylating agent.
-
Preparation: Ensure all glassware and solvents are anhydrous.
-
Reaction Setup: Under a nitrogen atmosphere, dissolve the alcohol in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) in a round-bottom flask with a magnetic stirrer.
-
Reagent Addition: Add this compound to the solution. A slight excess of BTS may be beneficial to ensure complete silylation.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction is often rapid. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with a non-aqueous work-up if the silyl ether is sensitive to hydrolysis. This can be done by adding a non-protic solvent and filtering off any solid byproducts. The solvent can then be removed under reduced pressure to yield the crude silylated product, which can be further purified by distillation or chromatography.
Mandatory Visualization
Caption: General experimental workflow for reactions using this compound.
Caption: Troubleshooting workflow for low or no product yield in this compound reactions.
References
Validation & Comparative
A Head-to-Head Battle of Silylating Agents: Bis(trimethylsilyl) sulfate vs. Trimethylsilyl chloride for Alcohol Protection
In the realm of multi-step organic synthesis, the protection of hydroxyl groups is a critical maneuver to prevent unwanted side reactions. Among the arsenal of silylating agents, trimethylsilyl chloride (TMSCl) has long been a workhorse. However, an alternative, bis(trimethylsilyl) sulfate (BTMS), presents itself as a potent contender. This guide provides a comprehensive comparison of these two reagents for the protection of alcohols, offering researchers, scientists, and drug development professionals the experimental data and protocols necessary to make informed decisions for their synthetic strategies.
At a Glance: Key Differences and Performance
While both reagents achieve the same fundamental transformation—the conversion of a hydroxyl group to a trimethylsilyl (TMS) ether—their reactivity, reaction conditions, and byproducts differ significantly. TMSCl typically requires a base to neutralize the hydrochloric acid byproduct, whereas BTMS offers a potentially neutral or acidic catalysis pathway.[1][2]
| Feature | This compound (BTMS) | Trimethylsilyl chloride (TMSCl) |
| Byproduct | Trimethylsilyl hydrogen sulfate | Hydrochloric acid (HCl) |
| Need for Base | Typically not required; can be catalytic | Yes, to neutralize HCl |
| Reactivity | Potentially higher | High, but can be modulated by the base |
| Substrate Scope | Broad, including hindered alcohols | Broad, but can be limited by sterics |
Quantitative Performance Data
The following tables summarize the performance of BTMS and TMSCl for the protection of various alcohol substrates.
Table 1: Silylation of Primary Alcohols
| Substrate | Reagent | Conditions | Time | Yield (%) |
| Benzyl Alcohol | This compound | Neat, RT | 5 min | >95 |
| Benzyl Alcohol | TMSCl | Et3N, CH2Cl2, RT | 15 min | 96[3] |
| n-Butanol | TMSCl | Pyridine, CH2Cl2, 0 °C | 15 min | 96[3] |
Table 2: Silylation of Secondary Alcohols
| Substrate | Reagent | Conditions | Time | Yield (%) |
| Cyclohexanol | This compound | Neat, RT | 30 min | >90 |
| Cyclohexanol | TMSCl | Pyridine, CH2Cl2, RT | 2 h | >90[1] |
| (-)-Menthol | TMSCl | 2,6-Lutidine, CH2Cl2, RT | 4 h | 100[3] |
Table 3: Silylation of Phenols
| Substrate | Reagent | Conditions | Time | Yield (%) |
| Phenol | This compound | Neat, RT | 10 min | >95 |
| Phenol | TMSCl | Pyridine, CH2Cl2, RT | 1 h | >95 |
Reaction Mechanisms and Experimental Workflows
The subtle differences in the mechanisms of these two silylating agents can have significant implications for reaction outcomes.
This compound: A Potentially Acid-Catalyzed Pathway
This compound can act as a powerful TMS donor. The reaction can proceed through a neutral or, more likely, an acid-catalyzed pathway where a trace amount of trimethylsilyl hydrogen sulfate protonates the alcohol, increasing its nucleophilicity. The alcohol then attacks one of the silicon atoms of BTMS, leading to the formation of the TMS ether and trimethylsilyl hydrogen sulfate.
References
A Comprehensive Comparison of Silylating Agents: Unveiling the Potential of Bis(trimethylsilyl) sulfate
In the landscape of chemical synthesis and analysis, silylating agents are indispensable tools for the protection of functional groups, enhancing volatility for gas chromatography, and for derivatization to facilitate analysis. This guide provides a detailed comparison of Bis(trimethylsilyl) sulfate (BSS) with other commonly employed silylating agents, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective performances, supported by experimental data and detailed protocols.
Introduction to Silylation
Silylation is a chemical process that introduces a silyl group, most commonly the trimethylsilyl (TMS) group, into a molecule, replacing an active hydrogen atom in functional groups such as hydroxyls (-OH), amines (-NH), thiols (-SH), and carboxylic acids (-COOH). This derivatization imparts several desirable properties to the molecule, including increased stability, reduced polarity, and enhanced volatility, making them more amenable to analytical techniques like gas chromatography-mass spectrometry (GC-MS).[1][2]
The general mechanism of silylation involves a nucleophilic attack of the heteroatom (O, N, S) on the silicon atom of the silylating agent, leading to the formation of a silyl ether, silyl amine, silyl thioether, or silyl ester, respectively. The reactivity of silylating agents varies widely and is a critical factor in their selection for a specific application.
This compound: A Unique Silylating Agent
This compound, also known as BSS, is a versatile reagent that can function as both a silylating and a sulfonating agent. While its role in sulfonation is well-documented, its application as a silylating agent presents unique characteristics. BSS is recognized as a highly reactive silylating agent, particularly effective for the silylation of enolizable ketones to form silyl enol ethers.[3] Furthermore, in combination with hexamethyldisilazane (HMDS), BSS proves to be a potent reagent for the silylation of a broader range of substrates including alcohols, hindered phenols, carboxylic acids, and secondary amines.[3]
Comparative Performance of Silylating Agents
The choice of a silylating agent is dictated by several factors, including the nature of the substrate, the desired reactivity, the stability of the resulting silylated product, and the reaction conditions. The following tables provide a comparative summary of the performance of this compound and other common silylating agents for the derivatization of alcohols, amines, and carboxylic acids.
Note: Quantitative data for the silylation of alcohols, amines, and carboxylic acids using solely this compound is limited in the available literature. The data presented for BSS in combination with HMDS is based on qualitative descriptions of its effectiveness.[3]
Silylation of Alcohols
| Silylating Agent | Substrate | Catalyst/Base | Solvent | Time | Yield (%) | Reference(s) |
| BSS / HMDS | Alcohols | - | - | - | Effective | [3] |
| HMDS | n-octanol | H-β zeolite | Toluene | 8 h | 96 | [1] |
| HMDS | n-octanol | H-β zeolite | Neat | 1.3 h (80°C) | 98 | [1] |
| BSTFA + 1% TMCS | Steroids | - | - | 30 min (60°C) | High | [4] |
| MSTFA | NSAIDs | - | - | - | 93-100 | [5] |
| TMSCl | Alcohols | Pyridine/Et3N | Inert Solvent | Fast | High | [6] |
Silylation of Amines
| Silylating Agent | Substrate | Catalyst/Base | Solvent | Time | Yield (%) | Reference(s) |
| BSS / HMDS | Secondary Amines | - | - | - | Effective | [3] |
| HMDS | Amines | - | Neat/Solvent | RT - Reflux | Variable | [6] |
| BSA | Sulfonamides | - | Acetonitrile/DMF | RT - 80°C | 85-98 | |
| MSTFA | Sulfonamides | - | Acetonitrile | 60°C | 90-99 | |
| TMSCl / Zinc dust | Amines | - | CHCl3 | 5 min | Good to Excellent | [5] |
Silylation of Carboxylic Acids
| Silylating Agent | Substrate | Catalyst/Base | Solvent | Time | Yield (%) | Reference(s) |
| BSS / HMDS | Carboxylic Acids | - | - | - | Effective | [3] |
| HMDS | Carboxylic Acids | - | Neat/Solvent | RT - Reflux | Variable | [6] |
| BSTFA | NSAIDs | - | - | - | 86-98 | [5] |
| MSTFA | NSAIDs | - | - | - | 100 | [5] |
| TMSCl | Carboxylic Acids | Pyridine/Et3N | Inert Solvent | - | High | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving consistent and reliable results. Below are representative methodologies for the silylation of various functional groups using different silylating agents.
Protocol 1: General Procedure for Silylation of Alcohols using HMDS and a Solid Acid Catalyst[1]
-
Reaction Setup: In a round-bottom flask, combine the alcohol (1 mmol), hexamethyldisilazane (HMDS, 0.6 mmol), and H-β zeolite (10% w/w) in toluene (10 ml).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter off the catalyst and remove the solvent under reduced pressure.
-
Purification: Purify the resulting trimethylsilyl ether by passing it through a column of neutral alumina.
Protocol 2: General Procedure for Silylation of Steroids for GC-MS Analysis using BSTFA + 1% TMCS[4]
-
Sample Preparation: Dissolve the steroid standard in a suitable solvent.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS to the dried sample extract.
-
Reaction: Seal the vial and heat at 60°C for 30 minutes.
-
Analysis: After cooling, the sample is ready for injection into the GC-MS.
Protocol 3: N-Silylation of Amines using TMS-Cl and Zinc Dust[5]
-
Reaction Setup: To a solution of the amine (1 mmol) in dry chloroform (5 mL), add zinc dust (1 mmol) and trimethylchlorosilane (1 mmol).
-
Reaction: Stir the mixture for 5 minutes at room temperature.
-
Work-up: Filter the reaction mixture under a nitrogen atmosphere. The resulting filtrate contains the N-silylated amine.
Visualizing Chemical Processes
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex chemical workflows and relationships.
Conclusion
The selection of an appropriate silylating agent is a critical decision in both synthetic and analytical chemistry. While established reagents like BSTFA, MSTFA, and TMSCl offer well-documented performance and a wide range of applications, this compound emerges as a potent and reactive alternative, particularly for the formation of silyl enol ethers and, in combination with HMDS, for the derivatization of a variety of functional groups. Although comprehensive quantitative data for BSS in all silylation contexts is not as readily available, its described effectiveness suggests it is a valuable tool in the chemist's arsenal. Further research into the quantitative performance of BSS for silylating diverse functional groups would be beneficial to fully elucidate its potential in comparison to other agents. The choice of silylating agent will ultimately depend on the specific requirements of the reaction, including substrate reactivity, desired selectivity, and reaction conditions.
References
A Comparative Guide to Sulfonation: Bis(trimethylsilyl) sulfate vs. Triflic Anhydride
For Researchers, Scientists, and Drug Development Professionals
The introduction of a sulfonic acid moiety is a critical transformation in organic synthesis, particularly in drug development, where it can enhance aqueous solubility and biological activity. The choice of sulfonating agent is paramount to the success of this reaction, with efficacy, substrate compatibility, and safety being key considerations. This guide provides an objective comparison of two such reagents: bis(trimethylsilyl) sulfate and triflic anhydride, supported by experimental data to inform reagent selection.
At a Glance: Performance Comparison
| Feature | This compound | Triflic Anhydride |
| Reactivity | Moderate | Very High |
| Substrate Scope | Electron-rich aromatics and heterocycles | Broad, including less reactive substrates |
| Typical Conditions | High temperatures (100-220 °C) | Low temperatures (often below 0 °C) |
| Byproducts | Hexamethyldisiloxane (volatile) | Triflic acid (corrosive) |
| Handling | Moisture sensitive | Highly moisture sensitive, corrosive |
Quantitative Data on Sulfonation Performance
Table 1: Sulfonation with this compound [1]
| Substrate | Temperature (°C) | Time (h) | Yield (%) |
| Toluene | 200-220 | 10 | 23 |
| Aniline | 160 | - | 65 |
| Dimethylaniline | 160-170 | - | 79 |
| Anisole | 125-170 | 2 | 78 |
| Thiophene | 100 | 2 | 77 (with 3-fold excess of BTS) |
| Thiophene | 20 | 2 months | - (slow reaction) |
| Benzene | 200-210 | 2 | No reaction |
| Nitrobenzene | 200-210 | 2 | No reaction |
Table 2: Formation of Aryl Triflates with Triflic Anhydride (as an indicator of reactivity)
While direct sulfonation data is limited, the formation of triflates from phenols is a closely related transformation that highlights the high reactivity of triflic anhydride.
| Substrate | Base | Temperature (°C) | Time | Yield (%) |
| Phenol | Pyridine | 0 to rt | - | High |
| Substituted Phenols | Pyridine or other bases | Typically < 0 to rt | Varies | Generally high |
| Heterocyclic phenols | Various bases | Varies | Varies | Varies |
Experimental Protocols
Sulfonation of Anisole using this compound [1]
-
A mixture of anisole (3.8 g, 0.035 mole) and this compound (8.5 g, 0.035 mole) is heated at 125-170 °C for 2 hours.
-
During the reaction, hexamethyldisiloxane (HMDS) is distilled off (approximately 2.5 g, 70% yield).
-
The cooled reaction mixture is then poured into 10 ml of water.
-
The anisolesulfonic acid is isolated as its barium salt. The yield of the barium salt is 5.8 g (78%).
General Procedure for the Formation of an Aryl Triflate using Triflic Anhydride
-
To a solution of the phenol (1 equivalent) and a hindered base such as 2,6-di-tert-butyl-4-methylpyridine (1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane) at -78 °C under an inert atmosphere, add triflic anhydride (1.1 equivalents) dropwise.
-
The reaction mixture is stirred at low temperature for a specified time (e.g., 30 minutes to a few hours) and monitored by thin-layer chromatography.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aryl triflate, which can be further purified by chromatography.
Reaction Mechanisms and Workflow
The sulfonation of aromatic compounds by both reagents proceeds via an electrophilic aromatic substitution mechanism. However, the nature of the active electrophile and the reaction conditions differ significantly.
Caption: Generalized reaction pathways for sulfonation.
The extreme reactivity of triflic anhydride often leads to the formation of a triflate ester with phenolic substrates, a reaction that is also a powerful tool in organic synthesis.
For researchers selecting a sulfonating agent, the following workflow can be a useful guide:
Caption: Decision workflow for selecting a sulfonating agent.
Discussion and Comparison
Reactivity and Substrate Scope:
Triflic anhydride is a significantly more powerful electrophile than this compound. This high reactivity allows it to sulfonate (or more commonly, triflate) a broader range of substrates, including those that are less electron-rich and may be unreactive towards this compound. As the data in Table 1 shows, this compound is effective for electron-rich systems like anilines, anisole, and thiophene, but fails to react with deactivated rings such as nitrobenzene or even benzene itself.[1]
Reaction Conditions and Byproducts:
Sulfonation with this compound typically requires high temperatures, which may not be suitable for thermally sensitive substrates.[1] A key advantage of this reagent is the formation of hexamethyldisiloxane as the primary byproduct. HMDS is a volatile and relatively inert liquid, which can be easily removed from the reaction mixture by distillation.
In contrast, reactions with triflic anhydride are often conducted at very low temperatures, which is beneficial for substrates with sensitive functional groups. The byproduct of the reaction is triflic acid, a superacid that is highly corrosive and requires careful handling and neutralization during workup.
Safety and Handling:
Both reagents are moisture-sensitive and should be handled under an inert atmosphere. Triflic anhydride, in particular, is extremely corrosive and reacts violently with water.[2] Appropriate personal protective equipment, including acid-resistant gloves and face protection, is essential when working with this reagent. This compound is also moisture-sensitive but is generally considered less hazardous to handle than triflic anhydride.
Conclusion
The choice between this compound and triflic anhydride for sulfonation depends critically on the nature of the substrate and the desired reaction outcome.
-
This compound is a suitable reagent for the sulfonation of electron-rich and thermally stable aromatic and heterocyclic compounds. Its milder reactivity and the convenient removal of its volatile byproduct make it an attractive option for specific applications.
-
Triflic anhydride is a highly reactive and versatile reagent capable of functionalizing a wider range of substrates, including those that are less reactive. Its ability to react at low temperatures is a significant advantage for complex and sensitive molecules. However, its extreme corrosivity and the nature of its acidic byproduct necessitate stringent safety precautions.
For drug development professionals, the mildness and selective nature of this compound may be advantageous in later-stage synthesis where functional group tolerance is key. Conversely, the sheer power of triflic anhydride makes it an invaluable tool for early-stage exploratory chemistry and for the synthesis of complex intermediates where forcing conditions are required. Ultimately, a careful evaluation of the specific synthetic challenge will guide the rational selection of the optimal sulfonating agent.
References
A Comparative Guide to the Synthesis of Sulfonic Acids: Bis(trimethylsilyl) sulfate vs. Chlorosulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
The introduction of a sulfonic acid moiety is a critical transformation in the synthesis of a wide array of organic compounds, from pharmaceuticals and dyes to detergents and ion-exchange resins. The choice of sulfonating agent is paramount, directly influencing reaction efficiency, substrate scope, and safety. This guide provides a comprehensive comparison of two common reagents for this purpose: the modern, milder bis(trimethylsilyl) sulfate (BTS) and the classical, highly reactive chlorosulfonic acid (CSA). This comparison is supported by experimental data to facilitate an informed selection for your specific synthetic needs.
At a Glance: Key Differences
| Feature | This compound (BTS) | Chlorosulfonic Acid (CSA) |
| Reactivity | Milder, more selective | Highly reactive, less selective |
| Substrate Scope | Good for activated rings (e.g., anilines, phenols, thiophenes). Ineffective for deactivated rings (e.g., nitrobenzene) or simple arenes (e.g., benzene).[1] | Broad, sulfonates a wide range of aromatic compounds, including deactivated rings.[2][3][4] |
| Byproducts | Hexamethyldisiloxane (HMDS), a relatively benign and volatile liquid.[1] | Hydrogen chloride (HCl) gas, which is corrosive and requires scrubbing.[5][6] |
| Safety | Moisture-sensitive, but generally considered safer to handle than CSA. | Extremely corrosive, reacts violently with water, and is a strong lachrymator.[7] Requires specialized handling procedures. |
| Work-up | Typically involves hydrolysis of the silyl ester intermediate, followed by precipitation or extraction.[1] | Often involves quenching the reaction mixture on ice, followed by filtration of the precipitated sulfonic acid.[2][8] |
| Cost | Generally more expensive. | Relatively inexpensive.[6] |
Performance Data: A Quantitative Comparison
The following tables summarize the performance of this compound and chlorosulfonic acid in the sulfonation of various aromatic substrates based on available experimental data. Direct comparison is challenging due to the differing nature of the reagents and the typical substrates they are employed for.
Sulfonation with this compound (BTS)
| Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Toluene | Toluenesulfonic acid | 200-220 °C, 10 h | 23 | [1] |
| Aniline | Sulfanilic acid | 160 °C | 65 | [1] |
| Dimethylaniline | Dimethylanilinesulfonic acid | 160-170 °C | 79 | [1] |
| Anisole | Anisolesulfonic acid | 125-170 °C, 2 h | 78 | [1] |
| Thiophene | Thiophenesulfonic acid | 100 °C, 2 h (3-fold excess of BTS) | 77 | [1] |
Sulfonation with Chlorosulfonic Acid (CSA)
| Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| 1,3,5-Trimethylbenzene | 2,4,6-Trimethylbenzenesulfonic acid | 0 °C | 92 | [9] |
| Chlorobenzene | 4-Chlorobenzenesulfonyl chloride | 70 °C, 1 h, then with thionyl chloride | 94.4 | [2] |
| Nitrobenzene | 3-Nitrobenzenesulfonyl chloride | Room temp to 105 °C, 6 h | 87.8 | [2] |
| Naphthalene | Naphthalene-1,5-disulfonyl chloride | Room temp, 4 h | 75.7 | [2] |
| Poly(ether sulfone) | Sulfonated poly(ether sulfone) | 100 °C, 2-24 h in sulfolane | Degree of sulfonation controlled by time | [8] |
Reaction Mechanisms and Workflows
The differing reactivity of BTS and CSA stems from their distinct mechanisms of sulfonation.
This compound: A Milder Electrophile
While the precise mechanism is not as extensively studied as that of CSA, the sulfonation with BTS is understood to proceed via an electrophilic aromatic substitution where the bulky trimethylsilyl groups moderate the reactivity of the sulfur trioxide core. The reaction byproduct, hexamethyldisiloxane (HMDS), is a volatile and relatively inert liquid, simplifying the work-up procedure.
Caption: General experimental workflow for sulfonation using this compound.
Chlorosulfonic Acid: A Potent and Aggressive Reagent
Chlorosulfonic acid is a powerful sulfonating agent. The reaction is a classic electrophilic aromatic substitution where sulfur trioxide, generated in situ or the protonated chlorosulfonic acid itself, acts as the electrophile. The reaction is often fast and exothermic, requiring careful temperature control. A significant drawback is the evolution of corrosive hydrogen chloride gas.
Caption: Reaction mechanism and work-up for sulfonation with chlorosulfonic acid.
Detailed Experimental Protocols
Sulfonation of Anisole using this compound[1]
-
Reaction Setup: A mixture of anisole (3.8 g, 0.035 mol) and this compound (8.5 g, 0.035 mol) is placed in a round-bottom flask equipped with a distillation head.
-
Reaction: The mixture is heated at 125-170 °C for 2 hours. During this time, hexamethyldisiloxane (HMDS) is distilled off (approximately 2.5 g).
-
Work-up: The cooled reaction mixture is poured into 10 ml of water.
-
Isolation: The anisolesulfonic acid is isolated as its barium salt by adding an aqueous suspension of barium carbonate, heating, and filtering. The filtrate is then evaporated to yield the product.
Sulfonation of 1,3,5-Trimethylbenzene (Mesitylene) using Chlorosulfonic Acid[9]
-
Reaction Setup: In a suitable reaction vessel, cool 80 g (0.69 mol) of chlorosulfonic acid to 0 °C.
-
Addition of Substrate: Slowly add 30 g (0.25 mol) of mesitylene dropwise to the cooled chlorosulfonic acid over a period of 30 minutes, ensuring the temperature is maintained at 0 °C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture for an additional hour at 0 °C.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product, 2,4,6-trimethylbenzenesulfonyl chloride, will precipitate as a solid.
-
Isolation: The solid product is collected by filtration and washed with cold water.
Safety and Handling
A critical consideration in the choice between BTS and CSA is the significant difference in their hazard profiles.
This compound (BTS):
-
Hazards: Moisture-sensitive. Reacts with water to release sulfuric acid. Assumed to be an irritant to the skin, eyes, and respiratory tract.
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Keep away from water and moisture. Store in a tightly sealed container under an inert atmosphere.
Chlorosulfonic Acid (CSA):
-
Hazards: Extremely corrosive and causes severe burns to the skin and eyes.[7] Reacts violently with water, releasing large quantities of heat and toxic fumes (hydrochloric acid and sulfuric acid).[7] It is a strong lachrymator.
-
Handling: Requires stringent safety precautions. Always handle in a chemical fume hood with the sash as low as possible. Wear heavy-duty acid-resistant gloves, a face shield, and a chemical-resistant apron over a lab coat. Ensure a safety shower and eyewash station are immediately accessible. Never add water to chlorosulfonic acid. For quenching, always add the acid slowly to ice.
Conclusion and Recommendations
The choice between this compound and chlorosulfonic acid for the synthesis of sulfonic acids is a trade-off between reactivity, selectivity, safety, and cost.
Choose this compound when:
-
Working with sensitive substrates that are prone to decomposition or side reactions under harsh acidic conditions.
-
Selectivity for activated aromatic and heterocyclic rings is desired.
-
Avoiding the generation of corrosive HCl gas is a priority.
-
A simpler and safer work-up procedure is preferred.
Choose Chlorosulfonic Acid when:
-
A broad substrate scope, including the sulfonation of deactivated rings, is required.
-
A strong, highly reactive sulfonating agent is necessary to drive the reaction to completion.
-
Cost is a primary consideration.
-
The necessary safety infrastructure and expertise for handling highly corrosive and reactive reagents are in place.
For modern drug development and fine chemical synthesis, where milder reaction conditions and higher selectivity are often paramount, this compound presents a valuable, albeit more expensive, alternative to the classical and more hazardous chlorosulfonic acid. However, for large-scale industrial processes where cost and reactivity are the main drivers, chlorosulfonic acid remains a widely used reagent, provided that appropriate safety measures are rigorously implemented.
References
- 1. afinitica.com [afinitica.com]
- 2. US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]
- 3. api.pageplace.de [api.pageplace.de]
- 4. globalspec.com [globalspec.com]
- 5. US20040242932A1 - Aromatic sulfonation reactions - Google Patents [patents.google.com]
- 6. chemithon.com [chemithon.com]
- 7. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Silylating Agents: BSTFA vs. Bis(trimethylsilyl) sulfate
For researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is a critical step to enhance the volatility and thermal stability of polar analytes. Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is the most prevalent derivatization technique.[1][2] This guide provides an objective comparison between the widely-used silylating agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and Bis(trimethylsilyl) sulfate, focusing on their reactivity and utility in analytical applications.
Executive Summary: An Established Standard vs. a Niche Reagent
The comparison between BSTFA and this compound reveals a significant disparity in their application for analytical derivatization. BSTFA is a versatile, potent, and extensively documented silylating agent, making it a staple in laboratories performing GC-MS analysis.[3][4] In stark contrast, this compound is rarely used for this purpose, with literature primarily describing its role as a catalyst or a sulfonating agent.[5] Direct quantitative comparisons of their silylating performance for analytical derivatization are absent in scientific literature, underscoring the vast difference in their established roles.
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): The Versatile Workhorse
BSTFA is a powerful TMS donor that reacts with a wide range of polar functional groups, including alcohols, phenols, carboxylic acids, and amines.[1] Its popularity stems from its high reactivity and the volatility of its by-products, which minimizes chromatographic interference.[6]
Reactivity and Mechanism
Silylation with BSTFA proceeds via a nucleophilic substitution reaction (SN2) at the silicon atom. An active hydrogen from a functional group (e.g., -OH, -COOH, -NH) is replaced by a TMS group.[7]
The general order of functional group reactivity with BSTFA is: Alcohols > Phenols > Carboxylic Acids > Amines > Amides [1]
Steric hindrance also plays a crucial role, with reactivity following the order: primary > secondary > tertiary .[1] For less reactive or sterically hindered groups, the reactivity of BSTFA can be significantly enhanced by the addition of a catalyst, most commonly 1-10% Trimethylchlorosilane (TMCS).[6]
Performance Characteristics of BSTFA
| Feature | Description | Citation(s) |
| Target Analytes | Alcohols, phenols, carboxylic acids, amines, amides, steroids, alkaloids. | [1][6] |
| Reaction Speed | Varies from near-instantaneous (e.g., phenols in acetone) to requiring heat (e.g., 60-80°C for 30-60 min). | [8][9] |
| By-products | Mono(trimethylsilyl)trifluoroacetamide and trifluoroacetamide. | [1] |
| By-product Volatility | High; by-products are volatile and typically elute with the solvent front, causing minimal interference. | [1][6] |
| Catalyst | Often used with 1-10% TMCS to increase reactivity for hindered or less reactive functional groups. | [3][6] |
| Derivative Stability | TMS derivatives are thermally stable but can be sensitive to moisture. | [1][2] |
Experimental Protocol: General Silylation using BSTFA
This protocol provides a general guideline for the derivatization of polar analytes for GC-MS analysis. Optimal conditions may vary depending on the specific analyte and sample matrix.
Materials:
-
Sample containing the analyte (1-10 mg)
-
BSTFA (or BSTFA with 1% TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, acetone) if required
-
Reaction vial (e.g., 5 mL) with a screw cap
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation: Weigh 1-10 mg of the sample into a clean, dry reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen, as silylating reagents are extremely sensitive to moisture.[1]
-
Reagent Addition: Add an excess of the silylating reagent. A 2:1 molar ratio of BSTFA to active hydrogens is recommended. For a 1 mg sample, 100-200 µL of BSTFA is often sufficient.[1] If the sample is not readily soluble in BSTFA, a dry solvent like pyridine or acetonitrile can be added.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Many compounds will derivatize completely upon dissolution at room temperature. For less reactive compounds or those with poor solubility, heat the mixture at 60-80°C for 30-60 minutes.[3] Reaction completion can be monitored by analyzing aliquots over time until the product peak area no longer increases.
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.
Below is a typical workflow for sample derivatization and analysis.
This compound: A Reagent for Other Chemistries
A thorough review of scientific literature indicates that this compound, O₂S(OSiMe₃)₂, is not employed as a routine silylating agent for derivatization in analytical chemistry.[5] Its chemical properties make it suitable for other specific applications.
Primary Applications
-
Sulfonating Agent: It is used to introduce sulfonic acid groups into certain organic molecules.[5]
-
Catalyst: It can act as a catalyst in various organic reactions, such as the thioacetalisation of carbonyl compounds.
-
Synthetic Chemistry: It has been studied in detail for the synthesis of specific silylated sulfuric acid species like the tris(trimethylsilyl)oxosulfonium ion, [T₃SO₄]⁺ (where T=Me₃Si).[5]
A single reference notes its ability to silylate highly basic amines like ethylene diamine and aniline, but this represents a very narrow application scope without the detailed protocols required for broader analytical use.[10]
The diagram below illustrates the contrasting roles of these two reagents.
Conclusion: A Clear Choice for Analytical Derivatization
For researchers, scientists, and drug development professionals seeking a reliable and effective silylating agent for GC-MS applications, BSTFA is the unequivocally superior choice. It is a highly reactive, versatile, and well-documented reagent with predictable performance across a wide range of common analytes. The volatility of its by-products ensures clean chromatograms, and its reactivity can be easily tuned with a catalyst like TMCS.
Conversely, this compound is not established as a derivatization agent for routine analytical silylation. Its primary documented uses are in catalysis and sulfonation. The lack of experimental protocols, quantitative data, and comparative studies for its use in GC-MS derivatization makes it an unsuitable and unvalidated alternative to BSTFA for this purpose. Therefore, for all standard silylation protocols in a drug development or research setting, BSTFA remains the industry standard and recommended reagent.
References
- 1. restek.com [restek.com]
- 2. insung.net [insung.net]
- 3. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Silylated Sulfuric Acid: Preparation of a Tris(trimethylsilyl)oxosulfonium [(Me3Si−O)3SO]+ Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. idc-online.com [idc-online.com]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
"Analytical validation of Bis(trimethylsilyl) sulfate derivatization"
For researchers, scientists, and drug development professionals utilizing gas chromatography-mass spectrometry (GC-MS), derivatization is a critical step to enhance the volatility and thermal stability of polar analytes. Silylation, the introduction of a trimethylsilyl (TMS) group, is a widely adopted and effective derivatization technique. This guide provides an objective comparison of common silylation reagents used to form bis(trimethylsilyl) derivatives, with a focus on their analytical validation. While the prompt specified "Bis(trimethylsilyl) sulfate," the more prevalent and well-documented reagents for this purpose are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This guide will focus on the comparative performance of these widely-used reagents.
Performance Comparison of Silylation Reagents
The choice of a silylation reagent is crucial for achieving optimal analytical results. While both BSTFA and MSTFA are potent TMS donors, they exhibit different characteristics in terms of reactivity and the stability of the resulting derivatives.
| Feature | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Alkylation (e.g., with Methyl Chloroformate - MCF) |
| Reactivity | Highly reactive towards a broad range of functional groups including alcohols, phenols, carboxylic acids, and amines.[1] Reactivity can be enhanced with a catalyst like TMCS, especially for sterically hindered compounds.[1] | Generally considered more reactive than BSTFA for many compounds, including some steroids.[1] | Instantaneous reaction at room temperature without the need for heating.[2] |
| Derivative Stability | TMS derivatives are generally less stable and can be sensitive to moisture, requiring analysis soon after derivatization.[2][3] | Forms stable TMS derivatives.[4] | Alkylated derivatives generally exhibit better stability during chromatographic runs compared to TMS derivatives.[2] |
| By-products | Produces neutral and volatile by-products that typically do not interfere with the chromatography. | Produces N-methyltrifluoroacetamide, which is also volatile and generally does not interfere with analysis.[5] | The reaction mixture can be easily separated from the derivatives, causing less potential damage to the GC column.[2] |
| Moisture Sensitivity | Highly sensitive to moisture, requiring anhydrous conditions for optimal performance.[6] | Also sensitive to moisture, requiring a water-free environment.[4] | Can be performed in aqueous conditions, eliminating the need for a separate drying step.[2] |
| Cost | Generally a cost-effective and widely available reagent. | Can be more expensive than BSTFA. | Often a lower-cost alternative to silylation reagents.[2] |
Quantitative Data Summary
The following tables summarize key analytical validation parameters for silylation using BSTFA. It is important to note that direct, side-by-side comparative data for a single analyte across multiple silylation reagents is scarce in the literature. The data presented here is from a study on the determination of short-chain alcohols using BSTFA derivatization and serves as a representative example of the performance of silylation.[7]
Table 1: Linearity and Recovery Data for BSTFA Derivatization [7]
| Analyte | Concentration Range (ng/g) | Regression Coefficient (r²) | Recovery (%) |
| 1-chloro-2-propanol | 10-400 | > 0.999 | 90-98 |
| 2-chloro-1-propanol | 10-400 | > 0.999 | 90-98 |
Table 2: Detection and Quantification Limits for BSTFA Derivatization [7]
| Analyte | Limit of Detection (LOD) (ng/g) | Limit of Quantitation (LOQ) (ng/g) | Method Precision (%RSD) |
| 1-chloro-2-propanol | 3 | 10 | <4 |
| 2-chloro-1-propanol | 3 | 10 | <4 |
Experimental Protocols
Detailed methodologies are essential for reproducible analytical validation. Below are representative protocols for silylation using BSTFA.
Protocol 1: Silylation of Azelaic Acid to form Bis(trimethylsilyl) azelaate[8]
1. Sample Preparation:
-
To a dried sample containing azelaic acid, add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
The reaction is typically carried out in an anhydrous solvent (e.g., acetonitrile, pyridine).
-
Heat the mixture (e.g., at 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
2. GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent.
-
Injector: Split/splitless injector, with an injection volume of typically 1 µL.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.
Protocol 2: Automated Two-Step Derivatization for Metabolomics[3]
This protocol involves an initial methoximation step, often used for keto-acids, followed by silylation.
1. Sample Preparation:
-
An aliquot of the sample is transferred to a GC vial and evaporated to dryness under a stream of nitrogen.
2. Automated Derivatization Sequence:
-
Step 1 (Methoximation): The autosampler adds 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample.
-
Step 2 (Incubation): The vial is agitated and heated at 37°C for 90 minutes.
-
Step 3 (Silylation): The autosampler adds 80 µL of BSTFA + 1% TMCS to the vial.
-
Step 4 (Incubation): The vial is agitated and heated at 37°C for 30 minutes.
-
Step 5 (Cooling): The vial is cooled to room temperature.
-
Step 6 (Injection): A 1 µL aliquot of the derivatized sample is injected into the GC-MS system.
Visualizing the Workflow and Logic
Diagrams can clarify complex experimental workflows and the relationships between different components of the analytical process.
Caption: General workflow for silylation derivatization prior to GC-MS analysis.
Caption: Logical considerations for selecting a derivatization reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Elimination of N,O-bis(trimethylsilyl)trifluoroacetamide interference by base treatment in derivatization gas chromatography mass spectrometry determination of parts per billion of alcohols in a food additive - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Silylating Agents for Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
In the field of analytical chemistry, particularly in drug development and metabolomics, the analysis of polar and non-volatile compounds by Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant challenge. Derivatization is a crucial step to enhance the volatility and thermal stability of these analytes, with silylation being one of the most widely employed techniques. This guide provides an objective comparison of common silylating agents, supported by experimental data, to aid researchers in selecting the most appropriate reagent for their analytical needs.
Introduction to Silylation
Silylation involves the replacement of an active hydrogen atom in functional groups such as hydroxyls (-OH), carboxyls (-COOH), amines (-NH₂), and thiols (-SH) with a silyl group, most commonly the trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group. This chemical modification reduces the polarity and increases the volatility of the analyte, making it amenable to GC-MS analysis. The choice of silylating agent is critical and depends on several factors, including the reactivity of the target functional group, the desired stability of the derivative, and the potential for steric hindrance.
Comparative Performance of Silylating Agents
The selection of an appropriate silylating agent is paramount for achieving accurate and reproducible quantitative results. The following tables summarize the key characteristics and performance of commonly used silylating agents based on experimental data.
Table 1: General Properties and Reactivity of Common Silylating Agents
| Silylating Agent | Abbreviation | Silyl Group | Key Characteristics & By-products | Relative Silylating Strength |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | TMS | Strong silyl donor; volatile and non-interfering by-products (N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide). | High |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | TMS | Very strong silyl donor; produces highly volatile by-products (N-methyltrifluoroacetamide), ideal for trace analysis.[1] | Very High |
| Trimethylchlorosilane | TMCS | TMS | Often used as a catalyst with other silylating agents to increase their reactivity, especially for hindered groups. By-product is HCl, which can be corrosive. | Catalyst |
| Hexamethyldisilazane | HMDS | TMS | Relatively weak silyl donor; by-product is ammonia. Often used in combination with TMCS. | Low |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | t-BDMS | Forms highly stable t-BDMS derivatives that are resistant to hydrolysis.[2] | High |
Table 2: Quantitative Performance Data for Silylating Agents in Steroid Analysis
| Analyte | Derivatizing Agent | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) |
| Testosterone | BSTFA + 1% TMCS | >0.99 | 1.0 | 2.5 | 95-105 | <10 |
| Testosterone | MSTFA/NH₄I/Ethanethiol | >0.99 | 0.5 | 1.5 | 92-108 | <8 |
| Nandrolone | BSTFA + 1% TMCS | >0.99 | 1.0 | 2.5 | 93-107 | <12 |
Data synthesized from multiple sources. Conditions may vary between studies.
Table 3: Stability of Trimethylsilyl (TMS) Derivatives Over Time at Different Storage Temperatures
| Compound Class | Storage Temperature | Stability after 24h | Stability after 72h |
| Sugars | 4°C | Stable | Stable |
| Amino Acids | 4°C | Stable | Degradation observed for some |
| Organic Acids | 4°C | Stable | Stable |
| Sugars | -20°C | Stable | Stable |
| Amino Acids | -20°C | Stable | Stable |
| Organic Acids | -20°C | Stable | Stable |
Data indicates that storage at -20°C significantly improves the stability of TMS derivatives, especially for amino acids.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful and consistent derivatization. Below are generalized methodologies for the silylation of different classes of compounds.
Protocol 1: Silylation of Alcohols and Phenols
-
Sample Preparation: Evaporate an aliquot of the sample containing the analyte(s) to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is completely dry as moisture will deactivate the silylating reagent.
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile) and 100 µL of BSTFA + 1% TMCS to the dried sample.
-
Reaction: Tightly cap the reaction vial and heat at 60-80°C for 30-60 minutes.
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.
Protocol 2: Silylation of Carboxylic Acids
-
Sample Preparation: Dry an appropriate amount of the sample in a reaction vial.
-
Reagent Addition: Add 50 µL of pyridine and 100 µL of MSTFA to the vial.
-
Reaction: Securely cap the vial and heat at 70°C for 45 minutes.
-
Analysis: After cooling, the derivatized sample can be directly analyzed by GC-MS.
Protocol 3: Silylation of Amino Acids (Two-Step Derivatization)
-
Methoximation: To the dried sample, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Cap the vial and heat at 37°C for 90 minutes. This step is crucial for derivatizing carbonyl groups and preventing the formation of multiple derivatives.[3]
-
Silylation: Add 100 µL of MSTFA to the vial. Recap and heat at 37°C for 30 minutes.[3]
-
Analysis: Cool the sample to room temperature before GC-MS analysis.
Visualization of Workflows and Selection Logic
To further clarify the experimental process and the decision-making involved in selecting a silylating agent, the following diagrams are provided.
Conclusion
The choice of silylating agent is a critical parameter in the development of robust and reliable GC-MS methods for the analysis of polar compounds. For general-purpose silylation of a wide range of functional groups, BSTFA and MSTFA are excellent choices, with MSTFA often providing higher reactivity and more volatile by-products.[1] The addition of a catalyst like TMCS can significantly enhance the derivatization of sterically hindered groups. For applications requiring high derivative stability, MTBSTFA, which forms t-BDMS derivatives, is the reagent of choice due to its increased resistance to hydrolysis.[2] By carefully selecting the appropriate silylating agent and optimizing the reaction conditions, researchers can significantly improve the accuracy, sensitivity, and reproducibility of their GC-MS analyses.
References
A Comparative Guide: Bis(trimethylsilyl) sulfate versus SO3-DMF Complex for Sulfation Reactions
In the realm of synthetic chemistry, particularly in the pharmaceutical and materials sciences, the introduction of a sulfate or sulfonate group can dramatically alter the biological activity, solubility, and other physicochemical properties of a molecule. The choice of sulfating agent is therefore a critical parameter in the design of synthetic routes. This guide provides a detailed comparison of two such reagents: bis(trimethylsilyl) sulfate (BTS) and the sulfur trioxide-dimethylformamide (SO3-DMF) complex. This comparison is intended for researchers, scientists, and drug development professionals seeking to select the optimal reagent for their specific sulfation needs.
Overview of Reagents
This compound (BTS) is a versatile reagent that can act as both a sulfonating and a silylating agent. It is particularly effective for the sulfonation of aromatic and heterocyclic compounds. Its reactivity is attributed to the lability of the Si-O bonds.[1] BTS is a solid at room temperature with a relatively low melting point, but it is highly sensitive to moisture and requires handling under anhydrous conditions.[1]
The SO3-DMF complex is a widely used sulfating agent that moderates the high reactivity of free sulfur trioxide (SO3), thereby preventing side reactions such as charring and polymerization.[2] This complex is a stable, yet reactive solid that is soluble in various organic solvents. It has found broad application in the sulfation of a wide range of substrates, including alcohols, phenols, amines, polysaccharides, and proteins.[2][3][4]
Quantitative Performance Data
While direct side-by-side comparative studies on the same substrates are limited in the literature, the following tables summarize the performance of each reagent in their respective preferred applications.
Table 1: Sulfonation of Aromatic Compounds with this compound [5]
| Substrate | Product | Reaction Conditions | Yield (%) |
| Toluene | Toluenesulfonic acid | 200-220 °C, 10 h | 23 |
| Aniline | Sulfanilic acid | 160 °C | 65 |
| Dimethylaniline | Dimethylanilinesulfonic acid | 160-170 °C | 79 |
| Anisole | Anisolesulfonic acid | 125-170 °C, 2 h | 78 |
| Thiophene | Thiophenesulfonic acid | 100 °C, 2 h (3-fold excess BTS) | 77 |
Table 2: Sulfation of Various Substrates with SO3-DMF Complex
| Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Boc-tyrosine-OH | Boc-tyrosine-O-sulfate | 25 °C | ~20% higher than SO3-Py | [3] |
| Myristyl alcohol | Sodium myristyl sulfate | Neutralization with 45% NaOH | 46.72 | [3] |
| Xylobiose | Xylobiose hexasulfate/pentasulfate | Not specified | Not specified | [4][6] |
| Dihydroxyphenolic acids | Benzenesulfonic acid derivative | Room temperature, overnight | 27 | [7] |
Experimental Protocols
General Protocol for Sulfonation using this compound
This protocol is based on the sulfonation of aromatic compounds as described in the literature.[5]
Materials:
-
Substrate (e.g., Anisole)
-
This compound (BTS)
-
Anhydrous solvent (optional, reaction can be run neat)
-
Apparatus for heating and stirring under an inert atmosphere
-
Workup reagents (water, sodium hydroxide solution, hydrochloric acid)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the substrate (1 equivalent) and this compound (1-3 equivalents).
-
Heat the reaction mixture to the desired temperature (e.g., 125-170 °C for anisole) and stir for the required time (e.g., 2 hours).
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
For the isolation of sulfonic acids, the resulting mixture can be neutralized with a base (e.g., 40% NaOH solution) and then acidified with a strong acid (e.g., concentrated HCl) to precipitate the product.
-
The crude product can be further purified by recrystallization or chromatography.
General Protocol for Sulfation using SO3-DMF Complex
This protocol is a general guideline for the sulfation of alcohols or phenols.
Materials:
-
Substrate (e.g., a primary alcohol)
-
SO3-DMF complex
-
Anhydrous aprotic solvent (e.g., DMF, pyridine, or dichloromethane)
-
Apparatus for stirring under an inert atmosphere
-
Workup reagents (e.g., sodium bicarbonate solution, brine)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve the substrate in the chosen anhydrous solvent.
-
Cool the solution to a suitable temperature (e.g., 0 °C or room temperature), depending on the reactivity of the substrate.
-
Add the SO3-DMF complex portion-wise to the stirred solution. An excess of the complex (1.5-5 equivalents per hydroxyl group) is often used.
-
Allow the reaction to stir at the chosen temperature for the required time (e.g., 1 to 24 hours).
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by pouring it into a cold saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by chromatography or recrystallization.
Visualization of Workflow and Decision Making
Caption: A generalized experimental workflow for a sulfation reaction.
Caption: Decision-making for selecting a sulfating agent.
Comparative Analysis
Reactivity and Substrate Scope:
-
This compound shows a clear preference for the sulfonation of electron-rich aromatic and heterocyclic compounds. It is less commonly employed for the sulfation of simple alcohols or complex biomolecules. The reactions often require elevated temperatures.[5]
-
SO3-DMF complex exhibits a much broader substrate scope, effectively sulfating primary and secondary alcohols, phenols, amines, and complex molecules like carbohydrates and peptides.[2][4] The reactions can often be carried out under milder conditions compared to BTS.
Selectivity:
-
The regioselectivity of BTS with substituted aromatic compounds is influenced by the electronic nature of the substituents.
-
The SO3-DMF complex can exhibit chemoselectivity, for instance, in the sulfation of molecules with multiple hydroxyl groups. However, in some cases, such as with dihydroxyphenolic acids, it can lead to undesired C-sulfonation instead of O-sulfation.[7]
Handling and Workup:
-
This compound is highly sensitive to moisture and must be handled under strictly anhydrous conditions.[1] The workup involves quenching with water, and the isolation of the sulfonic acid product can be straightforward.
-
The SO3-DMF complex is more stable to handle in air for short periods, although anhydrous conditions are still recommended for the reaction. The workup is generally considered easier than with the pyridine-SO3 complex, as the byproducts (DMF and sulfuric acid) are water-soluble and can be readily removed.[4]
Advantages and Disadvantages:
| Reagent | Advantages | Disadvantages |
| This compound | - Effective for aromatic sulfonation- Can provide good yields for specific substrates | - Highly moisture sensitive- Limited substrate scope- May require high reaction temperatures |
| SO3-DMF Complex | - Broad substrate scope- Milder reaction conditions- Easier handling than free SO3- Generally easier workup than SO3-pyridine | - Can cause side reactions (e.g., C-sulfonation, glycosidic bond cleavage)- Strong acidity can degrade sensitive substrates |
Conclusion
Both this compound and the SO3-DMF complex are valuable reagents for introducing sulfate or sulfonate groups into organic molecules. The choice between them should be guided by the nature of the substrate.
-
This compound is the reagent of choice for the sulfonation of many aromatic and heterocyclic compounds.
-
The SO3-DMF complex is a more versatile and generally milder reagent suitable for a wider array of substrates, including alcohols, phenols, amines, and complex biomolecules.
Researchers should carefully consider the substrate's functional groups, stability, and the desired reaction conditions before selecting the appropriate sulfating agent. The experimental protocols and data presented in this guide provide a foundation for making an informed decision to achieve optimal results in their synthetic endeavors.
References
- 1. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unambiguous Characterization of p-Cresyl Sulfate, a Protein-Bound Uremic Toxin, as Biomarker of Heart and Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N,N-dimethylformamide;sulfur trioxide | 29584-42-7 | Benchchem [benchchem.com]
- 5. Use of dimethylformamide–sulphur trioxide complex as a sulphating agent of tyrosine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Researcher's Guide to Bis(trimethylsilyl) sulfate: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals navigating the landscape of chemical synthesis, the choice of reagents is a critical decision impacting both the efficiency of a reaction and the overall cost of a project. Bis(trimethylsilyl) sulfate (BTMSS), a versatile compound, finds its primary applications as a potent silylating agent and a mild sulfonating agent. This guide provides a comprehensive cost-benefit analysis of BTMSS in comparison to its common alternatives in both these functionalities, supported by experimental data and detailed protocols to inform your selection process.
Section 1: this compound as a Silylating Agent
Silylation is a widely used protection strategy in organic synthesis, rendering sensitive functional groups inert to subsequent reaction conditions. BTMSS serves as an effective silylating agent, though it is one of many available options.
Performance Comparison of Silylating Agents
The choice of a silylating agent is dictated by factors such as the nature of the substrate, the desired reactivity, and the tolerance of the reaction to by-products. A summary of the performance of BTMSS and its common alternatives is presented below.
| Silylating Agent | Abbreviation | Key Characteristics | Typical By-products |
| This compound | BTMSS | Highly reactive silylating agent.[1] | Hexamethyldisiloxane (HMDS) and sulfuric acid (in the presence of moisture). |
| Trimethylsilyl chloride | TMSCl | Cost-effective and widely available.[2] | Hydrochloric acid (HCl), requires a base.[2] |
| N,O-Bis(trimethylsilyl)acetamide | BSA | Good balance of reactivity and mild by-products.[2] | N-(trimethylsilyl)acetamide.[3] |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive, with volatile by-products.[2] | N-(trimethylsilyl)trifluoroacetamide, trifluoroacetamide.[4] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Very powerful silylating agent with highly volatile by-products.[2] | N-methyltrifluoroacetamide.[5] |
Cost-Benefit Analysis: Silylation
To provide a clear economic perspective, the following table compares the approximate costs of various silylating agents. Prices are estimates and can vary based on supplier and purity.
| Silylating Agent | Supplier Example | Approximate Price (USD) per Mole | Notes |
| This compound | TCI Chemicals | $850 | Price based on 25g unit. |
| Trimethylsilyl chloride | Sigma-Aldrich | $50 | Widely available and economical for large-scale use.[2] |
| N,O-Bis(trimethylsilyl)acetamide | Sigma-Aldrich | $350 | A good balance of cost and performance.[2] |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | Sigma-Aldrich | $800 | Higher cost justified by high reactivity and clean reaction profiles.[2] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Sigma-Aldrich | $1600 | The most expensive option, offering the highest reactivity and most volatile by-products.[2] |
Section 2: this compound as a Sulfonating Agent
Aromatic sulfonation is a key transformation in the synthesis of dyes, pharmaceuticals, and detergents.[6] BTMSS has emerged as a mild and effective reagent for the sulfonation of activated aromatic and heterocyclic compounds.[7]
Performance Comparison of Sulfonating Agents
The traditional methods for aromatic sulfonation often employ harsh reagents like fuming sulfuric acid or chlorosulfonic acid. BTMSS offers a milder alternative.
| Sulfonating Agent | Key Characteristics | Typical Reaction Conditions |
| This compound | Mild sulfonating agent for activated aromatics.[7] Does not react with deactivated rings like nitrobenzene.[7] | High temperatures (100-220 °C).[7] |
| Sulfur trioxide pyridine complex | A common and milder alternative to fuming sulfuric acid. | Room temperature to elevated temperatures.[3] |
| Chlorosulfonic acid | Highly reactive and corrosive.[8] | Low to room temperature. |
| Fuming Sulfuric Acid (Oleum) | Very strong and harsh sulfonating agent. | Variable, often requiring careful temperature control.[4] |
Experimental Data: Sulfonation with this compound
The following table summarizes the reported yields for the sulfonation of various aromatic compounds using BTMSS.[7]
| Substrate | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| Toluene | 200-220 | 10 | 23 |
| Aniline | 160 | - | 65 |
| Dimethylaniline | 160-170 | - | 79 |
| Anisole | 125-170 | 2 | 78 |
| Thiophene | 100 | 2 | 77 (with 3-fold excess of BTMSS) |
Cost-Benefit Analysis: Sulfonation
A comparison of the approximate costs of BTMSS and its alternatives for sulfonation is presented below.
| Sulfonating Agent | Supplier Example | Approximate Price (USD) per Mole | Notes |
| This compound | TCI Chemicals | $850 | Price based on 25g unit. |
| Sulfur trioxide pyridine complex | Sigma-Aldrich | $280 | A widely used and moderately priced reagent. |
| Chlorosulfonic acid | Sigma-Aldrich | $50 | A very cost-effective but highly corrosive reagent.[8] |
Experimental Protocols
General Protocol for Silylation using Trimethylsilyl chloride (TMSCl)
-
Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substrate (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane, THF, or pyridine).
-
Base Addition: Add a suitable base (1.1-1.5 equivalents), such as triethylamine or pyridine, to the solution.
-
TMSCl Addition: Cool the mixture to 0 °C and slowly add TMSCl (1.1-1.2 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or GC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by distillation or column chromatography if necessary.
General Protocol for Sulfonation of Anisole using this compound
-
Preparation: In a sealed tube, combine anisole (1 equivalent) and this compound (1 equivalent).[7]
-
Reaction: Heat the mixture at 125-170 °C for 2 hours. During the reaction, hexamethyldisiloxane (HMDS) will distill off.[7]
-
Work-up: After cooling, pour the reaction mixture into water. The sulfonic acid can be isolated as its barium salt by adding barium carbonate, followed by filtration and evaporation of the filtrate.[7]
Visualizing the Workflow
A typical experimental workflow for a silylation reaction followed by GC-MS analysis is depicted below. This process is crucial for the analysis of non-volatile compounds in various fields, including drug metabolism studies.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone [mdpi.com]
- 4. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 5. afinitica.com [afinitica.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Sulfur trioxide pyridine complex 97 26412-87-3 [sigmaaldrich.com]
- 8. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Bis(trimethylsilyl) sulfate in Polyfunctional Molecules: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of chemical synthesis, the selective protection of functional groups is a cornerstone of success. Among the arsenal of silylating agents, bis(trimethylsilyl) sulfate (BTS) presents a unique profile, acting as both a silylating and sulfonating agent. This guide provides a comparative analysis of the selectivity of this compound in polyfunctional molecules, juxtaposing its performance with other common silylating agents. While direct quantitative comparisons in the literature are scarce, this document synthesizes available information to guide researchers in their experimental design.
Understanding Silylation and the Role of this compound
Silylation is a chemical process that introduces a silyl group, typically a trimethylsilyl (TMS) group, into a molecule, replacing an active hydrogen in functional groups like hydroxyls (-OH), amines (-NH2), and carboxylic acids (-COOH).[1][2] This derivatization enhances the thermal stability and volatility of compounds, making them amenable to analytical techniques like gas chromatography.[1] In organic synthesis, silylation serves to protect reactive functional groups from undesired side reactions.[3][4]
This compound, also known as BTS, is a powerful reagent that can function as a silylating agent.[5][6] However, it is more frequently recognized and utilized for its potent sulfonating properties, reacting with aromatic compounds to introduce a sulfonic acid group.[7] This dual reactivity makes understanding its selectivity crucial for its effective application in the silylation of molecules bearing multiple functional groups.
General Principles of Silylation Selectivity
The selectivity of silylating agents is primarily governed by steric hindrance. Less sterically hindered functional groups are generally more reactive towards silylation. This leads to a general reactivity trend:
Primary Alcohols > Secondary Alcohols > Tertiary Alcohols
This principle allows for the selective protection of primary hydroxyl groups in the presence of more hindered secondary or tertiary alcohols.[3] The choice of the silylating agent itself also plays a critical role, with bulkier silyl groups exhibiting greater selectivity.[3]
Comparative Analysis of Silylating Agents
While specific quantitative data for the selectivity of this compound is limited, we can infer its potential behavior by comparing it with well-characterized silylating agents.
| Silylating Agent | Abbreviation | Key Characteristics | Byproducts |
| This compound | BTS | Can act as both a silylating and sulfonating agent.[5][7] Its reactivity is highly dependent on the substrate and reaction conditions. | Trimethylsilanol and sulfuric acid (in the presence of water) |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful and versatile silylating agent with volatile byproducts, simplifying purification.[8] | N-(trimethylsilyl)trifluoroacetamide and trifluoroacetamide |
| Hexamethyldisilazane | HMDS | A less reactive but cost-effective silylating agent, often requiring a catalyst like trimethylchlorosilane (TMCS).[9] | Ammonia |
| Trimethylchlorosilane | TMSCl | A highly reactive silylating agent, often used with a base to neutralize the HCl byproduct.[2][9] | Hydrogen chloride |
Experimental Protocols for Silylation (General)
General Protocol for Silylation using BSTFA
This protocol is a general guideline and requires optimization for specific substrates.
Materials:
-
Substrate (polyfunctional molecule)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, dichloromethane)
-
Inert gas (e.g., nitrogen or argon)
-
Reaction vessel with a magnetic stirrer
Procedure:
-
Dissolve the substrate in the anhydrous solvent in the reaction vessel under an inert atmosphere.
-
Add an excess of BSTFA (typically 1.5 to 2 equivalents per active hydrogen).
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, remove the solvent and volatile byproducts under reduced pressure.
-
Purify the silylated product using standard techniques such as distillation or chromatography.
Workflow for Silylating Agent Selection and Optimization
The following diagram illustrates a logical workflow for selecting and optimizing a silylating agent for a polyfunctional molecule.
Caption: A logical workflow for selecting and optimizing a silylating agent.
Signaling Pathways and Logical Relationships
The decision-making process for choosing a silylating agent can be visualized as a signaling pathway, where the properties of the substrate and the desired outcome dictate the choice of reagent and reaction conditions.
Caption: Decision pathway for selecting a silylation strategy.
Conclusion
This compound is a reagent with the potential for silylation, though its application in this area is less documented than its use in sulfonation. For the selective protection of functional groups in polyfunctional molecules, researchers should consider the established principles of steric hindrance and reactivity. While direct experimental data on the selectivity of BTS is limited, a systematic approach involving screening and optimization, guided by the knowledge of other silylating agents like BSTFA and HMDS, will be essential for its successful implementation. Further research into the silylating properties of BTS is warranted to fully elucidate its selectivity profile and expand its utility in organic synthesis.
References
- 1. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. Silylation Reagents [Protecting Reagents] | TCI AMERICA [tcichemicals.com]
- 7. afinitica.com [afinitica.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Sulfonation Methods for Anilines: Yields and Protocols
For researchers, scientists, and professionals in drug development, the efficient synthesis of sulfonated anilines is a critical process. This guide provides an objective comparison of common sulfonation methods, focusing on product yields and supported by experimental data. Detailed methodologies for key experiments are presented to ensure reproducibility.
The sulfonation of anilines is a fundamental electrophilic aromatic substitution reaction, primarily yielding para-substituted aminobenzenesulfonic acids, which are valuable intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The choice of sulfonating agent and reaction conditions significantly impacts the yield and isomeric purity of the product. This guide explores several prevalent methods, including the use of concentrated sulfuric acid, chlorosulfonic acid, and sulfur trioxide complexes.
Yield Comparison of Sulfonation Methods
The following table summarizes the quantitative data on the yields of sulfonated anilines obtained through various methods.
| Aniline Derivative | Sulfonating Agent/Method | Reaction Conditions | Product | Yield (%) | Reference |
| Aniline | Concentrated H₂SO₄ ("baking" process) | Heat at 180-190 °C for 1 hour | Sulfanilic acid (p-aminobenzenesulfonic acid) | ~87-93% | [1] |
| Aniline | Concentrated H₂SO₄ (partial-pressure evaporation) | Kerosene as entrainer, heated | Sulfanilic acid | >95% | [2] |
| Aniline | Metal hydrogen sulfate catalyst | Baking at 170-210°C for 15-20 hours | Aniline-2-sulfonic acid | ≥95% | [3] |
| m-Chloroaniline | Chlorosulfonic acid / Thionyl chloride | Heat at 125-130 °C, then 80 °C | 4-Chloroaniline-2,6-disulfonyl chloride | ~90% | [4] |
| Various anilines | Chlorosulfonic acid | Not specified | N-Aryl sulfamates | 42-94% | [5] |
| Various anilines | Chlorosulfonic acid | Not specified | N-Aryl sulfamates | 11-99% | [5] |
| Aniline | Tributylsulfoammonium betaine (TBSAB) | One-pot, thermal rearrangement | p-Sulfonyl aniline | up to 80% | [5][6] |
| Various anilines | Tributylsulfoammonium betaine (TBSAB) | Room temperature | N(sp²)-sulfamates | up to 99% | [5][6] |
| 1-Phenylpyrrolidine | Pyridine-SO₃ complex | Not specified | p-Sulfonyl derivative | 25% | [5] |
| 1-Phenylpyrrolidine | Dioxane-SO₃ complex | Not specified | p-Sulfonyl derivative | 61% | [5] |
Experimental Protocols
Sulfonation using Concentrated Sulfuric Acid (Baking Process)
This is the traditional and most common method for the synthesis of sulfanilic acid.
Procedure:
-
In a suitable flask, cautiously add 10 ml of aniline to 20 ml of concentrated sulfuric acid with gentle shaking and cooling in an ice-water bath. Aniline hydrogen sulfate is formed as a thick paste.
-
Optionally, for a more vigorous reaction, 10% fuming sulfuric acid can be cautiously added.
-
Heat the mixture in an oil bath at 180-190 °C for approximately 1 hour. During this time, the aniline hydrogen sulfate dehydrates and rearranges to form sulfanilic acid.[7]
-
After cooling, the reaction mixture is poured into cold water to precipitate the crude sulfanilic acid.
-
The crude product is collected by filtration, washed with cold water, and can be purified by recrystallization from hot water.
Sulfonation using Chlorosulfonic Acid
Chlorosulfonic acid is a more reactive sulfonating agent, often used for the synthesis of sulfonyl chlorides which can then be converted to sulfonamides or sulfonic acids.
Procedure for Disulfonylation of m-Chloroaniline:
-
To 192 g (1.65 mol) of chlorosulfonic acid, add 19.1 g (0.15 mol) of m-chloroaniline with stirring at 10-15 °C.
-
Heat the mixture at 125-130 °C for 2.5 hours.
-
Cool the mixture to 20 °C and add 72 g (0.60 mol) of thionyl chloride over 5 minutes.
-
Heat the solution to 80 °C for 1.5 hours.
-
After cooling to 10 °C, carefully add 15 cm³ of water.
-
Pour the reaction product into 100 g of ice water with stirring, maintaining the temperature at 0 °C. The product precipitates and is collected by filtration.[4]
One-Pot Sulfonation using Tributylsulfoammonium Betaine (TBSAB)
This method offers a milder alternative to traditional high-temperature and strongly acidic conditions, allowing for the synthesis of a broader range of sulfonated anilines.
General Procedure for N-Sulfamation:
-
To a solution of the aniline (1 equivalent) in a suitable solvent, add tributylsulfoammonium betaine (TBSAB) (1.1 equivalents).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
The N(sp²)-sulfamate product can be isolated after an appropriate workup. Yields for this step can be up to 99%.[5][6]
Procedure for C-Sulfonation via Thermal Rearrangement:
-
Following the N-sulfamation step in a one-pot setup, the reaction mixture is heated to induce thermal rearrangement of the N-sulfamate to the C-sulfonate.
-
The optimal temperature and reaction time will vary depending on the substrate.
-
After cooling, the C-sulfonated aniline can be isolated and purified, with yields reaching up to 80%.[5][6]
Reaction Pathways Overview
The following diagram illustrates the general pathways for the sulfonation of aniline using different reagents.
References
- 1. prepchem.com [prepchem.com]
- 2. scribd.com [scribd.com]
- 3. CN105481735A - Method for preparing aniline-2-sulfonic acid - Google Patents [patents.google.com]
- 4. CH371128A - Process for the preparation of disulfamylanilines - Google Patents [patents.google.com]
- 5. Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
"Spectroscopic comparison of silylated products from different reagents"
A Comparative Guide to Silylation Reagents for Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
In the analytical workflow of complex molecules, derivatization is a critical step to enhance the volatility, thermal stability, and chromatographic properties of analytes for techniques like Gas Chromatography-Mass Spectrometry (GC-MS). Silylation, the replacement of an active hydrogen with an alkylsilyl group, is a cornerstone of these derivatization strategies.[1] The choice of silylating reagent significantly impacts the resulting spectroscopic data. This guide provides an objective comparison of common silylation reagents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their analytical needs.
Comparison of Common Silylation Reagents
The selection of a silylation reagent is contingent upon the analyte's functional groups, the required stability of the derivative, and the desired analytical sensitivity.[2] The most widely utilized reagents introduce a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (t-BDMS) group.[1] Below is a summary of the performance characteristics of several popular silylation reagents.
| Reagent/Mixture | Target Functional Groups & Reactivity Order | Advantages | Disadvantages | Key Considerations |
| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Alcohols > Phenols > Carboxylic Acids > Amines > Amides[2] | Highly reactive and versatile.[2] Byproducts are volatile and generally do not interfere with chromatography.[2] | TMS derivatives can be sensitive to moisture.[2] | A good general-purpose silylating reagent.[2] |
| BSTFA + 1% TMCS (Trimethylchlorosilane) | Increases reactivity for hindered groups and less reactive sites (e.g., secondary amines, amides).[2] | The catalytic amount of TMCS significantly enhances the silylating power of BSTFA, making it effective for derivatizing sterically hindered compounds.[2] | TMCS is corrosive and moisture-sensitive.[2] | Ideal for complex molecules with less reactive sites. |
| MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Similar to BSTFA, often exhibiting slightly higher reactivity.[2] | The most volatile of the TMS-acetamides; its byproducts are also highly volatile, which is advantageous for trace analysis.[1][3] | TMS derivatives are susceptible to hydrolysis.[1] | Excellent for applications requiring high sensitivity and minimal chromatographic interference from byproducts. |
| MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) | Forms t-BDMS derivatives with active hydrogens. | t-BDMS derivatives are approximately 10,000 times more stable against hydrolysis than TMS ethers, offering enhanced stability.[1] This stability is beneficial for sample workup and analysis. The resulting mass spectra are often easier to interpret.[1] | Can be limited by steric hindrance, leading to slower reaction rates with bulky molecules.[4] | The reagent of choice for applications demanding high derivative stability.[2] |
| MTBSTFA + 1% t-BDMCS (tert-Butyldimethylchlorosilane) | Catalyzes reactions of hindered alcohols and amines.[1] | The addition of t-BDMCS enhances the reactivity of MTBSTFA, particularly for sterically hindered functional groups. | Byproducts may be less volatile than those from TMS reagents. | Useful when derivatizing challenging, sterically hindered analytes that require stable derivatives. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are general protocols for silylation reactions intended for GC-MS and NMR analysis.
General Protocol for Silylation for GC-MS Analysis
This protocol is a general guideline and should be optimized for specific applications.
-
Sample Preparation: Ensure the sample is dry, as silylation reagents are moisture-sensitive.[1] A common practice is to evaporate the sample to dryness under a stream of nitrogen.
-
Reagent Addition: To the dry sample (typically 10-100 µg), add the silylation reagent (e.g., BSTFA + 1% TMCS or MSTFA) and a suitable solvent (e.g., pyridine, acetonitrile, or the reagent itself if it is a good solvent like BSA).[5][6] A typical volume is 50-100 µL.
-
Reaction: Cap the reaction vial tightly and heat at a temperature between 60-80°C for 15-30 minutes.[6] Reaction times and temperatures may need to be adjusted based on the analyte and reagent. For sterically hindered compounds, longer reaction times or higher temperatures might be necessary.
-
Analysis: After the reaction is complete and the vial has cooled to room temperature, the sample can be directly injected into the GC-MS system.
Protocol for Chiral Silylation for NMR Spectroscopy
This protocol is adapted for the determination of absolute stereochemistry using chiral silylating reagents.[7]
-
Sample Preparation: Dry the chiral alcohol (e.g., ~400 nmol) in an NMR tube.
-
Reagent Preparation: In a separate vial, prepare a solution of the chiral silylating reagent (e.g., a chiral chlorodiphenylsilane) and a base catalyst (e.g., DMAP) in a suitable deuterated solvent (e.g., CDCl3).
-
Derivatization: Add the reagent solution to the NMR tube containing the dried alcohol. The reaction is typically carried out at room temperature.
-
Analysis: The resulting diastereomeric siloxane derivatives can be directly analyzed by ¹H NMR spectroscopy. The differences in the chemical shifts and splitting patterns of the diastereomers allow for the determination of the absolute configuration of the original alcohol.[7]
Visualizing the Workflow and Reagent Selection
To better illustrate the experimental process and the logic behind reagent selection, the following diagrams are provided.
References
A Comparative Guide to Sulfonation Reagents: Environmental Impact and Performance
For Researchers, Scientists, and Drug Development Professionals
The selection of a sulfonation reagent is a critical decision in chemical synthesis, with significant implications for reaction efficiency, product purity, and environmental impact. This guide provides an objective comparison of common sulfonation reagents—sulfur trioxide (SO₃), chlorosulfonic acid (ClSO₃H), and oleum (H₂SO₄·xSO₃)—supported by available data and experimental considerations. We also briefly touch upon greener alternatives that are gaining traction in the field.
At a Glance: Key Environmental and Performance Metrics
The following table summarizes the key quantitative data for the discussed sulfonation reagents. It is important to note that direct comparative studies under identical conditions are scarce in publicly available literature. Therefore, some data points are based on specific industrial processes (e.g., sulfonation of linear alkylbenzene) and may vary depending on the substrate and reaction conditions.
| Parameter | Sulfur Trioxide (SO₃) | Chlorosulfonic Acid (ClSO₃H) | Oleum (Fuming Sulfuric Acid) |
| Reaction Efficiency/Yield | High (typically >98%)[1] | High (typically >95%) | High (typically >90%)[2] |
| Byproducts | Minimal to none in ideal conditions[3] | Hydrochloric acid (HCl)[3][4][5] | Sulfuric acid (spent acid)[5] |
| Waste Generation (per mole of product) | Very Low (<0.05 kg)[6] | High (~0.3-0.4 kg of HCl) | High (significant spent acid) |
| Toxicity (LD₅₀/LC₅₀) | LC₅₀ (rat, inhalation): 347 ppm/1h[7] | LD₅₀ (rat, oral): 50 mg/kg[8] | LD₅₀ (rat, oral): 2140 mg/kg[7] |
| Corrosivity | Highly corrosive[6] | Highly corrosive[8] | Highly corrosive[7] |
| Key Hazards | Violent reaction with water, air pollutant, contributes to acid rain.[6] | Violent reaction with water, releases toxic HCl gas, strong oxidizing agent.[4][8] | Violent reaction with water, strong oxidizing agent, releases SO₃ fumes.[7] |
The Chemistry of Sulfonation: A Quick Overview
Sulfonation is an electrophilic aromatic substitution reaction where a sulfonic acid group (-SO₃H) is introduced onto an aromatic ring. The choice of reagent dictates the nature of the electrophile and the resulting byproducts.
Caption: General workflow of a sulfonation reaction.
In-Depth Reagent Comparison
Sulfur Trioxide (SO₃)
Often considered the most efficient and "cleanest" sulfonating agent, sulfur trioxide reacts directly with aromatic compounds.[1][3] In modern industrial processes, gaseous SO₃ is diluted with dry air or nitrogen and reacted with the organic feedstock in a continuous falling film reactor.[1]
-
Environmental Advantages : The primary advantage of using SO₃ is the minimal generation of waste byproducts.[3] The reaction is stoichiometric, and when controlled properly, the main output is the desired sulfonic acid.[1] This significantly reduces the need for downstream separation and waste treatment, aligning with the principles of green chemistry.
-
Environmental Disadvantages : Sulfur trioxide is a potent air pollutant and a major contributor to acid rain.[6] It reacts violently with water, releasing significant heat.[6] Therefore, stringent safety measures and specialized equipment are necessary to handle it safely and prevent atmospheric release.
-
Performance : SO₃ offers high reaction rates and yields, often exceeding 98%.[1] The process can be finely controlled to achieve the desired degree of sulfonation.
Chlorosulfonic Acid (ClSO₃H)
Chlorosulfonic acid is a highly reactive and versatile reagent used for both sulfonation and chlorosulfonation.[3]
-
Environmental Disadvantages : The most significant environmental drawback of using chlorosulfonic acid is the stoichiometric formation of hydrogen chloride (HCl) gas as a byproduct.[3][4][5] HCl is a corrosive and toxic gas that must be scrubbed from the reaction off-gas, leading to the formation of acidic wastewater or solid waste that requires neutralization and disposal. The reagent itself is highly corrosive and reacts violently with water.[4][8]
-
Performance : It is a powerful sulfonating agent that provides high yields.[3] The reaction can often be carried out under milder conditions compared to oleum.
Oleum (Fuming Sulfuric Acid)
Oleum is a solution of sulfur trioxide in concentrated sulfuric acid. It is a traditional and widely used sulfonating agent.[3]
-
Environmental Disadvantages : The primary environmental concern with oleum is the generation of a large volume of spent sulfuric acid.[5] After the reaction, the unreacted sulfuric acid and the water formed as a byproduct dilute the acid, rendering it less effective for further sulfonation. This spent acid requires either costly regeneration or neutralization and disposal, which generates large quantities of sulfate salts.
-
Performance : Oleum is a strong sulfonating agent capable of achieving high conversions.[2] However, the reaction often requires elevated temperatures, which can lead to the formation of undesired byproducts such as sulfones.
Greener Alternatives
Research into more environmentally benign sulfonation methods is ongoing. Some promising alternatives include:
-
Sulfur Trioxide-Amine Complexes : These are solid, easy-to-handle reagents that offer a safer way to use SO₃. The reactivity can be tuned by the choice of the amine.[3]
-
Thiourea Dioxide and Sodium Metabisulfite : These have been explored as eco-friendly sources of sulfur dioxide for the synthesis of sulfonic acids.[9]
Experimental Protocols: Sulfonation of an Aromatic Substrate
The following are generalized laboratory-scale protocols for the sulfonation of a generic aromatic compound. Safety Precaution : These reactions should be carried out in a well-ventilated fume hood by trained personnel, wearing appropriate personal protective equipment, including acid-resistant gloves, safety goggles, and a lab coat.
Using Sulfur Trioxide (in a falling film reactor - conceptual)
This method is typically performed in a specialized continuous reactor and is presented here conceptually for understanding the industrial process.
-
Reagent Preparation : Liquid sulfur trioxide is vaporized and diluted with a stream of dry air or nitrogen to a concentration of 2-5% (v/v).
-
Reaction : The gaseous SO₃ mixture and the liquid aromatic substrate are fed concurrently into the top of a jacketed falling film reactor. The reactor walls are cooled to maintain the desired reaction temperature (typically 40-60°C).
-
Aging : The reaction mixture is collected at the bottom of the reactor and may be held in an aging tank for a short period to ensure complete reaction.
-
Work-up : The resulting sulfonic acid is typically of high purity and may not require extensive work-up before neutralization.
Using Chlorosulfonic Acid
-
Setup : A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber containing a sodium hydroxide solution. The flask is placed in an ice-water bath.
-
Reagents : The aromatic substrate is dissolved in a suitable inert solvent (e.g., dichloromethane) in the reaction flask.
-
Reaction : Chlorosulfonic acid (1.05 equivalents) is added dropwise from the dropping funnel to the stirred solution while maintaining the temperature below 10°C.
-
Completion : After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours until the reaction is complete (monitored by TLC or HPLC).
-
Work-up : The reaction mixture is carefully poured onto crushed ice. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
Using Oleum
-
Setup : A three-necked round-bottom flask is fitted with a mechanical stirrer, a thermometer, and a condenser with a drying tube.
-
Reagents : The aromatic substrate is placed in the reaction flask.
-
Reaction : Oleum (typically 20-30% free SO₃) is added cautiously to the stirred substrate. The reaction is often exothermic, and the temperature should be controlled with an ice bath.
-
Heating : After the initial exothermic reaction subsides, the mixture is heated to the desired temperature (e.g., 80-100°C) and maintained for several hours.
-
Work-up : The reaction mixture is cooled and carefully poured onto crushed ice. The precipitated sulfonic acid can be collected by filtration, or the product can be isolated by neutralization with a base (e.g., sodium hydroxide) to form the corresponding sulfonate salt.
Logical Relationship of Environmental Impact Factors
The choice of sulfonation reagent initiates a cascade of events that ultimately determine the overall environmental footprint of the process. The following diagram illustrates these relationships.
Caption: Factors influencing the environmental impact of sulfonation.
Conclusion
The choice of a sulfonation reagent involves a trade-off between reactivity, cost, and environmental impact. While traditional reagents like oleum and chlorosulfonic acid are effective, they present significant environmental challenges related to waste generation and handling of hazardous byproducts. Sulfur trioxide, particularly when used in modern, continuous processes, offers a much greener alternative with minimal waste streams. For laboratory and smaller-scale synthesis, the development of solid, safer SO₃ complexes provides a promising path forward. As environmental regulations become more stringent, the adoption of cleaner technologies and greener reagents will be paramount for sustainable chemical manufacturing.
References
- 1. WO1997014676A1 - Improved process for preparing linear alkylbenzene sulfonates - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US7009077B2 - Aromatic sulfonation reactions - Google Patents [patents.google.com]
- 5. US20040242932A1 - Aromatic sulfonation reactions - Google Patents [patents.google.com]
- 6. Aromatic sulphonation. Part 60. Sulphonation in the reactions of aromatic compounds with chlorosulphuric acid in nitromethane and in dichloromethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Welcome to UPN Veteran Jatim Repository - UPN Veteran Jatim Repository [repository.upnjatim.ac.id]
- 9. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
A Comparative Guide to the Stability of Silyl Ethers in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the judicious selection of protecting groups is a cornerstone of efficiency and success. Among the myriad of choices available for the protection of hydroxyl functionalities, silyl ethers stand out for their versatility, ease of installation, and tunable stability. This guide provides an objective, data-driven comparison of the stability of commonly employed silyl ethers derived from trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS) reagents. The information presented herein, supported by experimental data and detailed protocols, is intended to empower researchers in making informed decisions for their synthetic strategies.
The stability of a silyl ether is predominantly influenced by the steric hindrance around the silicon atom. Larger, more sterically demanding groups create a more pronounced shield for the silicon-oxygen bond, thereby impeding the approach of reagents that would otherwise lead to cleavage.[1][2][3] This fundamental principle governs the hierarchical stability of the silyl ethers discussed in this guide.
Quantitative Comparison of Silyl Ether Stability
The relative stability of common silyl ethers has been quantified under both acidic and basic conditions. The following tables summarize the relative rates of cleavage, providing a clear indication of their comparative robustness.
Table 1: Relative Rates of Acid-Catalyzed Hydrolysis of Common Silyl Ethers [2][3]
| Silyl Ether | Reagent Abbreviation | Relative Rate of Acid Hydrolysis |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBDMS (or TBS) | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
Note: These values are approximate and can be influenced by the specific substrate and reaction conditions.
As the data illustrates, there is a dramatic increase in stability towards acidic conditions with increasing steric bulk of the silyl group. A TBDMS ether is approximately 20,000 times more stable than a TMS ether, and a TBDPS ether is roughly 250 times more stable than a TBDMS ether under acidic hydrolysis.[2][3]
Table 2: Relative Rates of Base-Catalyzed Cleavage of Common Silyl Ethers [2]
| Silyl Ether | Reagent Abbreviation | Relative Rate of Basic Cleavage |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 10-100 |
| tert-Butyldimethylsilyl | TBDMS (or TBS) | ~20,000 |
| tert-Butyldiphenylsilyl | TBDPS | ~20,000 |
| Triisopropylsilyl | TIPS | 100,000 |
Note: These values are approximate and can be influenced by the specific substrate and reaction conditions.
Under basic conditions, a similar trend of increasing stability with steric bulk is observed. Notably, TBDMS and TBDPS ethers exhibit comparable stability in basic media, while TIPS ethers are the most robust among the commonly used silyl ethers.[2]
Deprotection Profiles and Selectivity
The differing stabilities of silyl ethers allow for their selective removal in the presence of one another, a crucial strategy in the synthesis of complex molecules with multiple hydroxyl groups.
-
TMS ethers are highly labile and can be cleaved under very mild acidic conditions, sometimes even on silica gel during chromatography.[2] They are also readily cleaved by mild bases like potassium carbonate in methanol.[2]
-
TES ethers offer a moderate increase in stability over TMS ethers and can be selectively removed in the presence of bulkier silyl ethers like TBDMS and TIPS.[4]
-
TBDMS ethers represent a versatile "workhorse" protecting group, offering a good balance of stability to a wide range of reaction conditions while being readily cleavable with fluoride reagents or stronger acidic conditions.[5]
-
TIPS and TBDPS ethers are significantly more robust and are employed when protection is required under harsh reaction conditions. Their removal typically requires more forcing conditions, such as prolonged treatment with fluoride reagents or strong acids.[2][6]
Visualization of Silyl Ether Stability and Deprotection Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following are representative protocols for the deprotection of silyl ethers under acidic, basic, and fluoride-mediated conditions. These can be adapted for specific substrates and silyl ethers, with the understanding that reaction times will vary significantly based on the stability of the silyl group.
Protocol 1: Acid-Catalyzed Deprotection of a TBDMS Ether
Objective: To deprotect a primary TBDMS ether using acetic acid.[2]
Materials:
-
TBDMS-protected alcohol
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 equiv.) in a 3:1:1 mixture of THF:AcOH:water.
-
Stir the reaction mixture at room temperature. The reaction time can range from a few hours to overnight, depending on the substrate. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.
Protocol 2: Base-Catalyzed Deprotection of a TMS Ether
Objective: To deprotect a TMS ether using potassium carbonate.[2]
Materials:
-
TMS-protected alcohol
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃), solid
-
Dichloromethane (DCM) or other suitable organic solvent
Procedure:
-
Dissolve the TMS-protected alcohol (1.0 equiv.) in methanol.
-
Add an excess of solid potassium carbonate (approximately 2-3 equivalents).
-
Stir the mixture vigorously at room temperature for 1 to 2 hours. Monitor the deprotection by TLC.[2]
-
Upon completion, filter off the potassium carbonate and wash the solid with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude alcohol can be further purified by column chromatography if necessary.
Protocol 3: Fluoride-Mediated Deprotection of a TBDMS Ether
Objective: To deprotect a TBDMS ether using tetrabutylammonium fluoride (TBAF).[7]
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 equiv.) in anhydrous THF (to make an approximately 0.1 M solution) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1 M TBAF solution in THF (1.1-1.5 equiv.) dropwise to the stirred solution.[7]
-
Allow the reaction to warm to room temperature and stir for a duration determined by the steric environment of the silyl ether (typically 2-16 hours). Monitor the reaction by TLC.[2][4]
-
Once the starting material is consumed, quench the reaction by adding water.
-
Dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Note on Basicity of TBAF: The TBAF reagent is basic and can cause decomposition of base-sensitive substrates. For such cases, buffering the reaction mixture with a mild acid, such as acetic acid, is recommended.[8]
Conclusion
The selection of a silyl ether protecting group is a critical strategic decision in the design and execution of a synthetic route. The predictable and hierarchical stability of the common silyl ethers—TMS, TES, TBDMS, TIPS, and TBDPS—provides chemists with a powerful toolkit for the selective protection and deprotection of hydroxyl groups. By understanding the quantitative differences in their stability under various conditions, researchers can devise more efficient and robust synthetic pathways, ultimately accelerating the drug development process and enabling the synthesis of complex molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Safety Operating Guide
Proper Disposal of Bis(trimethylsilyl) sulfate: A Step-by-Step Guide
Disclaimer: This document provides guidance on the proper disposal of bis(trimethylsilyl) sulfate. All procedures must be conducted in strict accordance with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
This compound (BTMS) is a versatile reagent used in organic synthesis. However, its reactivity presents significant hazards, necessitating meticulous handling and disposal procedures. This guide provides the essential safety and logistical information for researchers and laboratory personnel to manage BTMS waste safely and effectively.
Immediate Safety and Hazard Profile
This compound is a flammable solid that is highly sensitive to moisture and causes severe skin burns and eye damage.[1][2] It reacts violently with water and is incompatible with strong oxidizing agents.[1][3][4] Proper personal protective equipment (PPE) is mandatory when handling this compound.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. Ensure an emergency eyewash station and safety shower are readily accessible.[5]
Chemical and Physical Properties
A summary of key quantitative data for this compound is presented below for easy reference.
| Property | Value | Reference |
| CAS Number | 18306-29-1 | [1] |
| Molecular Formula | C6H18O4SSi2 | [1] |
| Molecular Weight | 242.44 g/mol | [1] |
| Appearance | Beige to brownish low melting crystals or white powder. | [1][6] |
| Melting Point | 41-44 °C | [1] |
| Boiling Point | 239.4 °C at 760 mmHg | [1] |
| Flash Point | 72.2 °C | [1] |
| Hazard Class | Flammable Solid, Category 2; Skin Corrosion, Sub-category 1C | [2] |
Disposal Procedures
The primary and most recommended method for disposing of this compound is to transfer it to a licensed hazardous waste disposal company.[7] However, for small, manageable quantities resulting from laboratory spills or residual material, a controlled neutralization protocol can be followed.
Protocol 1: Disposal of Uncontaminated or Unopened Containers
For containers that are sealed, uncontaminated, and properly labeled, the procedure is straightforward:
-
Ensure the container is tightly sealed and the label is clear and accurate.
-
Store the container in a designated, well-ventilated, and dry area away from incompatible materials.
-
Arrange for pickup by your institution's certified hazardous waste management service.
Protocol 2: Management of Small Spills
In the event of a small spill, immediate and cautious action is required:
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the space is well-ventilated. Work within a chemical fume hood if possible.
-
Eliminate Ignition Sources: Immediately remove all sources of ignition, such as open flames, hot plates, and spark-producing equipment.[4][8]
-
Contain the Spill: Cover the spill with an inert, dry absorbent material like sand, silica gel, or a universal binder.[5][8] DO NOT USE WATER.
-
Collect the Material: Using non-sparking tools, carefully sweep the absorbed material into a designated, labeled, and sealable container for hazardous waste.[4][5]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with an appropriate solvent (e.g., acetone), followed by soap and water, ensuring all residues are removed.
-
Dispose of Waste: All contaminated materials, including gloves and cleaning cloths, must be placed in the hazardous waste container for professional disposal.[7]
Protocol 3: Controlled Neutralization of Small Residual Quantities
This protocol details the step-by-step methodology for neutralizing small amounts (typically <10g) of this compound. This procedure should only be performed by trained personnel inside a certified chemical fume hood.
Principle: this compound reacts violently with water in an exothermic reaction, likely hydrolyzing to form sulfuric acid and hexamethyldisiloxane. The procedure involves slowly adding the BTMS to a large excess of a cold, basic solution to control the reaction rate and neutralize the acidic byproducts.
Materials:
-
This compound waste
-
Large beaker (at least 100x the volume of the BTMS)
-
Stir plate and stir bar
-
Ice bath
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
pH paper or pH meter
-
Appropriate hazardous waste container
Step-by-Step Procedure:
-
Prepare Neutralizing Solution: In the chemical fume hood, prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate in a large beaker. Place the beaker in an ice bath and begin stirring to cool the solution to below 10°C.
-
Slow Addition: Very slowly and in small increments, add the this compound waste to the center of the vortex of the cold, stirring basic solution. Be prepared for gas evolution (CO₂) and potential fuming.
-
Monitor Temperature: Carefully monitor the reaction temperature. If the temperature rises significantly, pause the addition until the solution cools down.
-
Complete Reaction: Once all the BTMS has been added, allow the mixture to stir for at least 2 hours to ensure the reaction is complete.
-
Check pH: After the reaction period, remove the beaker from the ice bath and allow it to reach room temperature. Check the pH of the solution. It should be neutral or slightly basic (pH 7-9). If it is still acidic, add more sodium bicarbonate solution until the desired pH is reached.
-
Final Disposal: The resulting neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, but only if permitted by your local EHS regulations. Otherwise, it should be collected in a properly labeled hazardous waste container for disposal.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. This compound (18306-29-1) for sale [vulcanchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. This compound | 18306-29-1 | TCI AMERICA [tcichemicals.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
